CA IX-IN-3
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S2/c1-13-6-7-14(12-19(13)32(23,29)30)20-17-4-2-3-5-18(17)21(26-25-20)24-15-8-10-16(11-9-15)31(22,27)28/h2-12H,1H3,(H,24,26)(H2,22,27,28)(H2,23,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNXKGJSGMZXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Carbonic Anhydrase IX Inhibitors in Hypoxic Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Carbonic Anhydrase IX (CA IX) inhibitors, with a specific focus on CA IX-IN-3, in the context of hypoxic solid tumors. This document details the molecular interactions, effects on tumor pathophysiology, and the experimental methodologies used to elucidate these mechanisms.
Introduction: The Role of CA IX in Hypoxic Tumors
Solid tumors frequently outgrow their vascular supply, leading to regions of low oxygen, or hypoxia. To survive and proliferate in this hostile microenvironment, cancer cells undergo a metabolic shift, upregulating glycolysis for energy production. This metabolic adaptation results in the accumulation of acidic byproducts, primarily lactic acid, leading to intracellular and extracellular acidosis.
Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is strongly induced by hypoxia, primarily through the activation of the Hypoxia-Inducible Factor-1α (HIF-1α) transcription factor.[1] CA IX is minimally expressed in most normal tissues but is overexpressed in a wide range of solid tumors, making it an attractive therapeutic target.[2][3]
The primary function of CA IX is to maintain a stable intracellular pH (pHi) that is favorable for cancer cell survival and proliferation, while contributing to the acidification of the extracellular space (pHe). It catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). The protons are extruded, contributing to the acidic tumor microenvironment which promotes invasion and metastasis, while the bicarbonate is transported into the cell to buffer the intracellular space.
This compound: A Potent Inhibitor of Carbonic Anhydrase IX
This compound is a potent and selective small molecule inhibitor of Carbonic Anhydrase IX. Its inhibitory activity is a key focus of this guide.
Quantitative Data for CA IX Inhibitors
The following table summarizes the key quantitative data for this compound and the well-characterized inhibitor, SLC-0111, which serves as a reference compound.
| Compound | Target | Assay Type | IC50 | Ki | Selectivity | Reference |
| This compound | CA IX | Enzymatic Assay | 0.48 nM | - | Selective | |
| SLC-0111 | CA IX | Enzymatic Assay | - | 45 nM | Selective vs. CA I & II | |
| CA XII | Enzymatic Assay | - | 4.5 nM | |||
| CA I | Enzymatic Assay | - | >10,000 nM | |||
| CA II | Enzymatic Assay | - | >10,000 nM |
Core Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of CA IX. By binding to the active site of the enzyme, it prevents the hydration of CO₂, leading to a cascade of events that are detrimental to the survival and progression of hypoxic tumor cells.
Disruption of pH Homeostasis
Inhibition of CA IX by this compound disrupts the delicate pH balance within the tumor microenvironment. This leads to:
-
Increased Intracellular pH (pHi) Stress: By blocking the production of intracellular bicarbonate for buffering, the acidic byproducts of glycolysis accumulate, leading to a drop in pHi and intracellular acidosis. This acidic intracellular environment is incompatible with many cellular processes and can trigger apoptosis.
-
Reduced Extracellular Acidification (pHe): The inhibition of proton extrusion leads to a less acidic tumor microenvironment. This can hinder tumor cell invasion and metastasis, as the acidic pHe is known to activate proteases and promote the breakdown of the extracellular matrix.
Cellular Consequences of CA IX Inhibition
The disruption of pH homeostasis by this compound triggers several key anti-tumor effects:
-
Induction of Apoptosis: The decrease in intracellular pH is a potent trigger for programmed cell death (apoptosis).
-
Inhibition of Cell Proliferation: The altered pH environment and cellular stress impede the ability of cancer cells to divide and proliferate.
-
Reduction of Metastasis and Invasion: A less acidic extracellular environment reduces the activity of enzymes that degrade the surrounding tissue, thereby inhibiting the ability of cancer cells to invade and metastasize.
-
Sensitization to Other Therapies: By targeting the hypoxic, often therapy-resistant, tumor cell population, CA IX inhibitors can enhance the efficacy of conventional chemotherapy and radiotherapy.
Signaling Pathways Modulated by CA IX Inhibition
The effects of CA IX inhibition are mediated through the modulation of key signaling pathways that are crucial for tumor cell survival and progression under hypoxic conditions.
HIF-1α Signaling Pathway
The expression of CA IX is a direct downstream target of the HIF-1α transcription factor. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to the Hypoxia Response Element (HRE) in the promoter region of the CA9 gene, driving its transcription. While CA IX inhibitors do not directly target the HIF-1α pathway, they counteract a critical survival mechanism that is activated by HIF-1α.
Caption: Upregulation of CA IX expression via the HIF-1α pathway in response to hypoxia.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. There is evidence of crosstalk between this pathway and CA IX. Some studies suggest that CA IX expression can be influenced by the PI3K/Akt pathway and that, conversely, CA IX inhibition can impact downstream effectors of this pathway, contributing to the anti-proliferative effects.
Caption: Interplay between CA IX and the PI3K/Akt/mTOR signaling pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of CA IX inhibitors.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This assay measures the enzymatic activity of CA IX and its inhibition by compounds like this compound.
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A stopped-flow instrument rapidly mixes a CO₂-rich solution with a buffer containing the enzyme and a pH indicator. The change in absorbance of the pH indicator over time is monitored to determine the reaction rate.
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human CA IX protein
-
This compound (or other inhibitors)
-
CO₂-saturated water
-
Buffer (e.g., 20 mM HEPES, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
96-well plates
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of recombinant human CA IX in the assay buffer.
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
-
Reaction Setup:
-
One syringe of the stopped-flow instrument is filled with the CO₂-saturated water.
-
The second syringe is filled with the assay buffer containing CA IX, the pH indicator, and the inhibitor at various concentrations (or vehicle control).
-
-
Measurement:
-
The instrument rapidly mixes the contents of the two syringes, initiating the reaction.
-
The change in absorbance of the pH indicator is recorded over a short time period (milliseconds to seconds).
-
-
Data Analysis:
-
The initial rate of the reaction is calculated from the slope of the absorbance change over time.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the uninhibited control.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay under Hypoxic Conditions (MTT Assay)
This assay determines the effect of CA IX inhibitors on the viability of cancer cells cultured under low oxygen.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
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Cancer cell line known to express CA IX under hypoxia (e.g., HT-29, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) and supplements
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Fetal Bovine Serum (FBS)
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96-well cell culture plates
-
Hypoxia chamber or incubator (capable of maintaining 1% O₂)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight under normoxic conditions (21% O₂).
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-
Hypoxic Induction and Treatment:
-
The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Place the plates in a hypoxia chamber or incubator set to 1% O₂ for 48-72 hours. A parallel set of plates can be maintained under normoxic conditions for comparison.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours under the respective oxygen conditions.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
-
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This study evaluates the anti-tumor efficacy of CA IX inhibitors in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the CA IX inhibitor, and tumor growth is monitored over time.
Materials:
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Immunocompromised mice (e.g., BALB/c nude mice)
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Cancer cell line for xenograft (e.g., HT-29)
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Cell culture reagents
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Matrigel (optional, to aid tumor formation)
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This compound formulated for in vivo administration
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Vehicle control
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Calipers for tumor measurement
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Anesthesia
Procedure:
-
Tumor Cell Implantation:
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Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel.
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Subcutaneously inject the cell suspension into the flank of each mouse.
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Tumor Growth and Randomization:
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Monitor the mice regularly for tumor formation.
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Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
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Treatment Administration:
-
Administer this compound (at various doses) and the vehicle control to the respective groups according to the planned schedule (e.g., daily oral gavage).
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Tumor Measurement:
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Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
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Monitoring:
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Monitor the body weight and overall health of the mice throughout the study.
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Endpoint and Analysis:
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At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
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Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for CA IX and proliferation markers).
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Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the efficacy of the inhibitor.
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Caption: Workflow for an in vivo tumor growth inhibition study using a xenograft model.
Conclusion
This compound and other selective CA IX inhibitors represent a promising therapeutic strategy for targeting hypoxic solid tumors. Their mechanism of action is centered on the disruption of pH homeostasis, which leads to a cascade of anti-tumor effects, including the induction of apoptosis, inhibition of proliferation, and reduction of metastasis. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation and development of this important class of anti-cancer agents. Further research into the intricate signaling networks modulated by CA IX inhibition will undoubtedly unveil additional therapeutic opportunities.
References
CA IX-IN-3: A Technical Guide to its Use as a Selective Probe for Carbonic Anhydrase IX Function
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, playing a critical role in tumor progression, metastasis, and resistance to therapy. Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment. CA IX's enzymatic activity, which catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributes to the acidification of the extracellular space while maintaining a slightly alkaline intracellular pH, thereby promoting cancer cell survival and proliferation. These characteristics make CA IX a compelling target for cancer diagnosis and therapy.
This technical guide focuses on CA IX-IN-3 , a potent and selective small-molecule inhibitor of CA IX. With its high affinity and selectivity, this compound serves as an invaluable chemical probe for elucidating the multifaceted functions of CA IX in cancer biology. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for its use, and its application in studying CA IX-related signaling pathways.
Introduction to Carbonic Anhydrase IX (CA IX)
Carbonic Anhydrase IX is a member of the α-carbonic anhydrase family of zinc metalloenzymes.[1] Unlike most other human CAs, which are cytosolic or secreted, CA IX is a transmembrane protein with its catalytic domain facing the extracellular space.[1]
Key Functions and Role in Cancer:
-
pH Regulation: In the hypoxic and acidic tumor microenvironment, CA IX is a key component of the cellular machinery for pH regulation. By catalyzing CO2 hydration extracellularly, it provides bicarbonate ions for import by transporters to buffer the intracellular pH (pHi), while the generated protons contribute to extracellular acidosis (pHe).[1][2] This reversed pH gradient (alkaline inside, acidic outside) is a hallmark of aggressive tumors.
-
Hypoxia-Inducibility: The CA9 gene is a primary target of the Hypoxia-Inducible Factor 1 (HIF-1), a master transcriptional regulator of the cellular response to low oxygen. Consequently, CA IX is a robust endogenous biomarker for tumor hypoxia.
-
Tumor Progression and Metastasis: The acidic microenvironment created by CA IX activity facilitates the breakdown of the extracellular matrix, enhances cell migration, and promotes invasion. CA IX has been shown to localize in the lamellipodia of migrating cells, directly contributing to their invasive potential.
-
Therapeutic Target: Due to its limited expression in normal tissues (primarily in the gastrointestinal tract) and high expression in numerous cancers (including renal, breast, lung, and cervical carcinomas), CA IX is an attractive and validated target for the development of anticancer drugs and imaging agents.
This compound: A Potent and Selective Probe
This compound (also known as Compound 27) is a heterocyclic-substituted benzenesulfonamide designed for high-affinity and selective inhibition of CA IX. Sulfonamides represent a major class of carbonic anhydrase inhibitors, functioning by coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.
Mechanism of Action
As a sulfonamide, this compound's primary mechanism of action is the direct inhibition of the catalytic function of CA IX. The deprotonated sulfonamide group (SO₂NH⁻) binds to the Zn²⁺ ion at the bottom of the active site cavity, displacing the zinc-bound water/hydroxide molecule that is essential for catalysis. This binding prevents the enzyme from hydrating carbon dioxide.
Quantitative Data: Potency and Selectivity
The efficacy of an inhibitor is defined by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). For a chemical probe, high potency against the target (low Kᵢ/IC₅₀) and high selectivity over related off-targets are critical. This compound has been demonstrated to be a highly potent inhibitor of human CA IX (hCA IX).
| Isoform | Inhibition Data (IC₅₀) | Selectivity Ratio (vs. hCA IX) | Reference |
| hCA IX | 0.48 nM | 1 | |
| hCA II (Cytosolic) | >10,000 nM | >20,833 | |
| hCA I (Cytosolic) | >10,000 nM | >20,833 |
Note: Data derived from the primary publication for Compound 27. The high IC₅₀ values for the ubiquitous cytosolic isoforms hCA I and hCA II demonstrate the exceptional selectivity of this compound, minimizing off-target effects in cellular studies.
Experimental Protocols
This compound can be utilized in a range of in vitro assays to probe CA IX function. Below are detailed methodologies for key experiments.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This is the gold-standard method for determining the kinetic parameters of CA inhibition. It measures the enzyme-catalyzed hydration of CO₂ by monitoring the associated pH drop.
Principle: The assay follows the decrease in pH resulting from the formation of protons during the CO₂ hydration reaction (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). A pH indicator (e.g., phenol red) is used, and the change in its absorbance is monitored over time using a stopped-flow spectrophotometer.
Materials:
-
Recombinant human CA isoforms (e.g., hCA I, hCA II, hCA IX)
-
This compound (dissolved in DMSO)
-
Buffer (e.g., 20 mM Tris, pH 8.3)
-
pH Indicator (e.g., 100 µM Phenol Red)
-
CO₂-saturated water (prepared by bubbling pure CO₂ gas into ice-cold deionized water for at least 30 minutes)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a solution of the CA enzyme in the buffer. For inhibition assays, pre-incubate the enzyme with various concentrations of this compound for 15 minutes at room temperature to allow for inhibitor binding.
-
Spectrophotometer Setup: Set the stopped-flow instrument to the appropriate wavelength for the chosen pH indicator (e.g., 570 nm for phenol red). Equilibrate the system to a constant temperature (typically 4°C to minimize the uncatalyzed reaction rate).
-
Reaction Initiation: Rapidly mix the enzyme solution (with or without inhibitor) with the CO₂-saturated water in the stopped-flow apparatus.
-
Data Acquisition: Record the change in absorbance over time for the first few seconds of the reaction. The initial linear phase represents the initial velocity (V₀) of the reaction.
-
Data Analysis:
-
Calculate the initial reaction rates from the slopes of the absorbance curves.
-
Determine the IC₅₀ value by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and Michaelis constant (Kₘ) are known.
-
Cell Viability / Proliferation Assay (MTT Assay)
This assay assesses the effect of CA IX inhibition on the proliferation and viability of cancer cells, particularly under hypoxic conditions where CA IX is highly expressed and functional.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., HT-29 or MDA-MB-231, known to express CA IX under hypoxia) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Hypoxic Incubation: Place one set of plates in a normoxic incubator (21% O₂) and another in a hypoxic chamber (e.g., 1% O₂) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the crystals and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
Cell Migration Assay (Wound Healing / Scratch Assay)
This assay evaluates the role of CA IX's catalytic activity in collective cell migration.
Procedure:
-
Create Monolayer: Seed cells in a 6-well plate and grow them to full confluency.
-
Create Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the cell monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing this compound at the desired concentration or a vehicle control.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.
-
Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is a measure of cell migration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving CA IX is crucial for understanding its function and the mechanism of its inhibition.
HIF-1α Pathway and CA IX Expression
Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9, to drive their transcription.
Caption: HIF-1α signaling pathway leading to CA IX expression under hypoxia.
CA IX Function in Tumor Microenvironment pH Regulation
CA IX, located on the cell surface, catalyzes the hydration of CO₂, contributing to an acidic extracellular pH (pHe) and an alkaline intracellular pH (pHi). This compound blocks this catalytic cycle.
Caption: Role of CA IX in regulating tumor pH and its inhibition by this compound.
General Workflow for Evaluating this compound
This workflow outlines the typical progression from initial enzymatic assays to more complex cell-based functional assays.
Caption: Experimental workflow for characterizing this compound as a probe.
Conclusion and Future Directions
This compound is a powerful and highly selective research tool for investigating the biological roles of carbonic anhydrase IX. Its sub-nanomolar potency and exceptional selectivity over cytosolic isoforms make it ideal for dissecting the specific contributions of CA IX to cancer pathophysiology without confounding off-target effects. By using this compound in the assays described herein, researchers can further explore the intricate mechanisms by which CA IX promotes tumor survival, metabolic reprogramming, and metastasis. Future studies utilizing this probe may focus on its effects on the tumor immune microenvironment, its potential to sensitize tumors to conventional therapies, and its use as a template for developing novel CA IX-targeted diagnostics and therapeutics.
References
In-Depth Technical Guide: Discovery and Initial Characterization of CA IX-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and initial characterization of CA IX-IN-3, a potent and selective inhibitor of Carbonic Anhydrase IX (CA IX). All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Visualizations of relevant pathways and workflows are included to facilitate understanding.
Introduction to Carbonic Anhydrase IX as a Therapeutic Target
Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a variety of solid tumors, with very limited expression in normal tissues.[1][2] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment, through the hypoxia-inducible factor-1α (HIF-1α) pathway.[3][4] CA IX plays a crucial role in regulating intra- and extracellular pH, contributing to an acidic tumor microenvironment that promotes tumor growth, invasion, and metastasis.[3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX helps cancer cells to survive in acidic and hypoxic conditions. These characteristics make CA IX a compelling target for the development of novel anticancer therapies.
Discovery of this compound (Compound 27)
This compound, also referred to as compound 27, was identified through the optimization of a series of heterocyclic substituted benzenesulfonamides. The discovery was based on a lead compound identified through virtual screening, followed by chemical synthesis and biological evaluation to improve potency and selectivity for CA IX.
Quantitative Data Summary
The inhibitory activity of this compound and related compounds was assessed against various human (h) carbonic anhydrase isoforms. The data is summarized in the tables below.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| This compound (27) | >10000 | 158 | 0.48 | 4.3 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Table 1: Inhibitory Activity of this compound against hCA Isoforms. Kᵢ values represent the inhibition constant. Data derived from the discovery publication.
| Selectivity Index | hCA I / hCA IX | hCA II / hCA IX | hCA XII / hCA IX |
| This compound (27) | >20833 | 329 | 9 |
Table 2: Selectivity Profile of this compound. The selectivity index is calculated as the ratio of the Kᵢ for the off-target isoform to the Kᵢ for hCA IX.
Experimental Protocols
General Synthesis of Benzenesulfonamide Derivatives
The synthesis of this compound and related benzenesulfonamides generally involves a multi-step process. A common route includes the reaction of a substituted aniline with a sulfonyl chloride, followed by further modifications to introduce the desired heterocyclic moieties. For a detailed synthetic scheme for a related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, a two-step process is employed involving the treatment of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation of the resulting sulfonamide.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various carbonic anhydrase isoforms was determined using a stopped-flow CO₂ hydration assay.
Principle: This method measures the enzyme's ability to catalyze the hydration of carbon dioxide. The reaction is monitored by observing the change in pH using a pH indicator. The inhibition constant (Kᵢ) is determined by measuring the enzyme's catalytic activity at different concentrations of the inhibitor.
Protocol Outline:
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms (I, II, IX, and XII) are used. Stock solutions of the inhibitors are prepared in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A buffer solution (e.g., Tris-HCl) containing a pH indicator is prepared.
-
Reaction Initiation: The enzyme and inhibitor are pre-incubated. The reaction is initiated by the rapid mixing of the enzyme-inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument.
-
Data Acquisition and Analysis: The change in absorbance of the pH indicator over time is recorded. The initial rates of the enzymatic reaction are calculated and used to determine the Kᵢ values.
Signaling Pathways and Experimental Workflows
CA IX and the Hypoxic Tumor Microenvironment
CA IX expression is a hallmark of tumor hypoxia and is regulated by the HIF-1α transcription factor. The acidic microenvironment created by CA IX activity is believed to contribute to tumor progression and resistance to therapy.
Caption: CA IX expression is induced by hypoxia via HIF-1α, leading to pH regulation that promotes tumor progression. This compound inhibits CA IX activity.
Potential Downstream Effects of CA IX Inhibition
Inhibition of CA IX is hypothesized to disrupt the favorable pH balance for cancer cells, potentially leading to increased apoptosis and reduced proliferation and invasion. While the direct effects of this compound on specific downstream signaling pathways have not been extensively detailed in the initial discovery, it is known that CA IX can interact with and influence pathways such as the PI3K/Akt pathway.
Caption: Inhibition of CA IX by this compound disrupts pH homeostasis, potentially leading to apoptosis and reduced proliferation and invasion.
Experimental Workflow for Inhibitor Characterization
The initial characterization of this compound followed a logical progression from synthesis to detailed enzymatic and selectivity analysis.
Caption: The workflow for the discovery of this compound involved synthesis, biological evaluation including primary and selectivity screening, and SAR analysis.
Conclusion
This compound is a highly potent and selective small molecule inhibitor of carbonic anhydrase IX. Its discovery and initial characterization have provided a valuable tool for further research into the role of CA IX in cancer biology and for the development of novel anticancer therapeutics. The detailed quantitative data and experimental protocols presented in this guide serve as a foundational resource for researchers in the field. Further investigation into the specific downstream signaling effects of this compound is warranted to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of carbonic anhydrase activity modifies the toxicity of doxorubicin and melphalan in tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of CA IX-IN-3 and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of CA IX-IN-3, a potent and selective inhibitor of Carbonic Anhydrase IX (CA IX), and its analogs. CA IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and plays a crucial role in tumor progression and metastasis by regulating intra- and extracellular pH under hypoxic conditions. Its limited expression in normal tissues makes it an attractive target for anticancer drug development.
This compound, also known as compound 27 in the work by Gao et al., is a heterocyclic substituted benzenesulfonamide that has demonstrated sub-nanomolar inhibitory activity against CA IX.[1] This guide will detail the quantitative SAR data, experimental protocols for synthesis and biological evaluation, and the signaling pathways associated with CA IX.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the inhibitory activity of this compound and its analogs against human (h) CA isoforms I, II, and IX. The data is extracted from the foundational study by Gao et al. (2013), which systematically optimized a series of heterocyclic substituted benzenesulfonamides. The inhibitory potency is presented as the half-maximal inhibitory concentration (IC50).
| Compound ID | R Group | hCA I IC50 (nM) | hCA II IC50 (nM) | hCA IX IC50 (nM) | Selectivity Index (IX vs I) | Selectivity Index (IX vs II) |
| Lead Compound (26) | - | >10000 | >10000 | 19.8 | >505 | >505 |
| This compound (27) | 4-sulfamoylphenylamino | >10000 | >10000 | 0.48 | >20833 | >20833 |
| Analog 1 | 4-aminophenyl | >10000 | 8650 | 10.2 | >980 | 848 |
| Analog 2 | 4-hydroxyphenyl | >10000 | >10000 | 15.6 | >641 | >641 |
| Analog 3 | 4-methoxyphenyl | >10000 | >10000 | 12.3 | >813 | >813 |
| Analog 4 | 4-chlorophenyl | >10000 | 9240 | 8.7 | >1149 | 1062 |
| Analog 5 | 4-methylphenyl | >10000 | >10000 | 9.5 | >1053 | >1053 |
| Analog 6 | 3-aminophenyl | >10000 | 7530 | 11.8 | >847 | 638 |
| Analog 7 | 3-hydroxyphenyl | >10000 | >10000 | 18.9 | >529 | >529 |
| Analog 8 | 2-aminophenyl | >10000 | 6980 | 14.2 | >704 | 491 |
Key SAR Insights:
-
The Sulfonamide Moiety: The unsubstituted sulfonamide group is a critical zinc-binding group, essential for the inhibitory activity against carbonic anhydrases.
-
The Heterocyclic Core: The specific heterocyclic scaffold of these benzenesulfonamides provides a rigid framework for the presentation of substituents.
-
The Phenylamino Linker: The introduction of a phenylamino group at the R position significantly influences potency and selectivity.
-
Substitution on the Phenylamino Ring:
-
The presence of a second sulfonamide group on the pendant phenyl ring, as seen in this compound (compound 27), dramatically increases the inhibitory potency against CA IX by over 40-fold compared to the lead compound.[2] This suggests a strong, favorable interaction with the active site of CA IX.
-
Other substitutions on the phenyl ring, such as amino, hydroxyl, methoxy, chloro, and methyl groups, also result in potent CA IX inhibition, albeit less so than the dual sulfonamide-containing compound.
-
The position of the substituent on the phenyl ring (para, meta, or ortho) also impacts activity, with para-substituted analogs generally showing favorable potency.
-
-
Selectivity: this compound exhibits exceptional selectivity for CA IX over the ubiquitous cytosolic isoforms CA I and CA II, with selectivity indices greater than 20,000. This high selectivity is crucial for minimizing off-target effects and potential side effects in a therapeutic setting.
Experimental Protocols
General Synthesis of Heterocyclic Substituted Benzenesulfonamides
The synthesis of this compound and its analogs generally follows a multi-step procedure. A common synthetic route involves the reaction of a substituted aniline with a suitable heterocyclic intermediate bearing a sulfonyl chloride group. The final sulfonamide is typically introduced in the last steps of the synthesis. For the synthesis of ureido-substituted benzenesulfonamides, phosgene-free methods are often employed, for example, by reacting a phenylurea derivative with sulfanilamide in the presence of an acid catalyst.[3]
A representative synthetic scheme is as follows:
-
Formation of the Heterocyclic Core: This step varies depending on the specific heterocyclic system being synthesized.
-
Introduction of the Benzenesulfonamide Moiety: Typically, a chlorosulfonated benzene derivative is reacted with an amino group on the heterocyclic core.
-
Functionalization of the Phenyl Ring: The desired R groups are introduced onto the phenyl ring through standard aromatic substitution reactions.
-
Final Product Isolation and Purification: The final compounds are purified by techniques such as recrystallization or column chromatography.
Characterization of the synthesized compounds is performed using spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against different CA isoforms is determined using a stopped-flow CO2 hydration assay.[4] This method measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide.
Protocol Overview:
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms (I, II, and IX) are purified. Stock solutions of the inhibitors are prepared, typically in DMSO.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red) is used.
-
Stopped-Flow Measurement: The assay is performed using a stopped-flow spectrophotometer. A solution of the enzyme and inhibitor is rapidly mixed with a CO2-saturated solution.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the CO2 is hydrated, leading to a change in pH.
-
Data Analysis: The initial rates of the enzymatic reaction are calculated in the presence and absence of the inhibitor. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be subsequently calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Carbonic Anhydrase IX Signaling in Hypoxic Cancer Cells
Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized and translocates to the nucleus, where it induces the expression of numerous genes, including CA9, the gene encoding for Carbonic Anhydrase IX. CA IX, through its enzymatic activity, contributes to the acidification of the tumor microenvironment and the maintenance of a relatively alkaline intracellular pH. This pH gradient promotes cancer cell survival, proliferation, and invasion.
Experimental Workflow for CA IX Inhibition Assay
The following diagram illustrates the key steps involved in determining the inhibitory potency of compounds like this compound.
Conclusion
This compound and its analogs represent a promising class of highly potent and selective inhibitors of Carbonic Anhydrase IX. The detailed structure-activity relationship data highlights the critical role of the dual sulfonamide moieties in achieving sub-nanomolar potency and exceptional selectivity. The experimental protocols outlined provide a framework for the synthesis and evaluation of novel CA IX inhibitors. A thorough understanding of the CA IX signaling pathway in the context of the tumor microenvironment is essential for the rational design of next-generation anticancer therapeutics targeting this key enzyme. Further investigation into the in vivo efficacy and pharmacokinetic properties of these compounds is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase IX and acid transport in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CA IX-IN-3 (SLC-0111) on Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the carbonic anhydrase IX (CA IX) inhibitor, CA IX-IN-3, also known as SLC-0111. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals investigating novel cancer therapeutics. This document details the mechanism of action of SLC-0111, its profound impact on cancer cell metabolism, and provides detailed protocols for key experimental assays. Quantitative data from various preclinical studies are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction: Targeting Tumor Hypoxia and Metabolism
The tumor microenvironment is characterized by regions of low oxygen, or hypoxia, which drive a metabolic shift in cancer cells towards glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to the production and accumulation of acidic byproducts, primarily lactic acid, resulting in an acidic extracellular pH (pHe) and a neutral to alkaline intracellular pH (pHi). This reversed pH gradient is crucial for cancer cell survival, proliferation, invasion, and resistance to therapy.
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme whose expression is strongly induced by the hypoxia-inducible factor-1α (HIF-1α) transcription factor in response to hypoxic conditions.[1][2] CA IX plays a pivotal role in maintaining pH homeostasis in tumors by catalyzing the reversible hydration of extracellular carbon dioxide to bicarbonate (HCO₃⁻) and a proton (H⁺).[3][4] The resulting bicarbonate is transported into the cancer cell to buffer intracellular pH, while the protons contribute to the acidification of the tumor microenvironment.[5] This makes CA IX a compelling target for anticancer therapy.
SLC-0111 is a potent and selective small molecule inhibitor of CA IX. By inhibiting CA IX's enzymatic activity, SLC-0111 disrupts the delicate pH balance in cancer cells, leading to intracellular acidification and subsequent inhibition of metabolic processes, tumor growth, and metastasis. Preclinical studies have demonstrated its efficacy in various cancer models, both as a monotherapy and in combination with conventional chemotherapies.
Mechanism of Action of SLC-0111
The primary mechanism of action of SLC-0111 is the direct inhibition of the catalytic activity of carbonic anhydrase IX. CA IX is a zinc metalloenzyme, and SLC-0111, a ureido-substituted sulfonamide, binds to the zinc ion in the active site, blocking its ability to hydrate carbon dioxide. This inhibition leads to a cascade of events that disrupt the metabolic machinery of cancer cells.
Disruption of pH Homeostasis
By blocking the production of bicarbonate by CA IX, SLC-0111 prevents the influx of this crucial buffering agent into the cancer cell. Concurrently, the continuous production of acidic metabolites from glycolysis leads to a rapid drop in intracellular pH. This intracellular acidification creates an inhospitable environment for many cellular processes that are optimized to function at a neutral pH.
Impact on Signaling Pathways
The inhibition of CA IX and the resulting intracellular acidification can modulate key signaling pathways that regulate cancer cell metabolism and survival. The expression of CA IX itself is a downstream target of the HIF-1α pathway, which is activated under hypoxic conditions.
Furthermore, studies suggest that CA IX activity is linked to the AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (mTOR) signaling pathways, both of which are central regulators of cellular energy homeostasis and metabolism. Inhibition of CA IX with SLC-0111 has been shown to blunt signaling through AMPK.
Impact on Cancer Cell Metabolism
The disruption of pH homeostasis by SLC-0111 has profound consequences for the metabolic activity of cancer cells, which are highly dependent on glycolysis for energy production and biosynthesis.
Inhibition of Glycolysis
Many glycolytic enzymes have optimal activity at a neutral to slightly alkaline pH. The intracellular acidification induced by SLC-0111 can therefore directly inhibit key enzymes in the glycolytic pathway, leading to a reduction in glucose metabolism and lactate production. Studies have shown that treatment with SLC-0111 reduces the glycolytic reserve in cancer cells.
Reduction in ATP Production
Glycolysis is a major source of ATP in rapidly proliferating cancer cells. By inhibiting this pathway, SLC-0111 can lead to a significant decrease in cellular ATP levels, compromising the energy-dependent processes required for cell survival and growth.
Induction of Apoptosis
The combination of intracellular acidification, metabolic stress, and reduced ATP production can trigger programmed cell death, or apoptosis. SLC-0111 has been shown to induce apoptosis in various cancer cell lines, particularly under acidic conditions.
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of SLC-0111 from various preclinical studies.
Table 1: Inhibitory Activity of SLC-0111 against Carbonic Anhydrase Isoforms
| CA Isoform | IC₅₀ (µg/mL) | Reference |
| CA IX | 0.048 ± 0.006 | |
| CA XII | 0.096 ± 0.008 | |
| CA I | 20.29 ± 0.92 | |
| CA II | 0.569 ± 0.03 |
Table 2: Cytotoxicity of SLC-0111 (IC₅₀ Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| HT-29 | Colon Cancer | 13.53 | |
| MCF7 | Breast Cancer | 18.15 | |
| PC3 | Prostate Cancer | 8.71 |
Table 3: Effects of SLC-0111 on Hepatoblastoma Cell Viability and Motility
| Cell Line | Condition | SLC-0111 Conc. (µM) | Reduction in Viability (%) | Reduction in Motility (%) | Reference |
| HUH6 | Normoxia | 100 | Dose-dependent | ~30 | |
| HUH6 | Hypoxia | 100 | Dose-dependent | ~35 | |
| HB-295 | Normoxia | 75-175 | Significant | ~30 | |
| HB-295 | Hypoxia | 100-175 | Significant | ~35 | |
| HB-303 | Normoxia | 100 | Not specified | ~30 | |
| HB-303 | Hypoxia | 100 | Not specified | ~35 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Measurement of Intracellular pH using BCECF-AM
This protocol describes the measurement of intracellular pH (pHi) using the ratiometric fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).
Materials:
-
BCECF-AM (1 mM stock in anhydrous DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
High potassium calibration buffers (pH 6.2, 6.6, 7.0, 7.4, 7.8)
-
Nigericin (10 mM stock in ethanol)
-
Valinomycin (10 mM stock in ethanol)
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes or 96-well plates and culture overnight.
-
Dye Loading: a. Prepare a 2-5 µM BCECF-AM working solution in serum-free medium or HBSS. b. Wash cells once with HBSS. c. Incubate cells with the BCECF-AM working solution for 30-60 minutes at 37°C in the dark.
-
Washing and De-esterification: a. Wash cells twice with warm HBSS to remove extracellular dye. b. Incubate cells in fresh HBSS for 15-30 minutes at 37°C to allow for complete de-esterification.
-
Fluorescence Measurement: a. Acquire fluorescence readings by exciting the cells sequentially at ~490 nm and ~440 nm and collecting the emission at ~535 nm. b. Calculate the ratio of the fluorescence intensities (F490/F440).
-
Calibration: a. Prepare calibration buffers containing 10 µM nigericin and 10 µM valinomycin. b. Replace the HBSS on a separate set of dye-loaded cells with the calibration buffers, one pH value at a time. c. Measure the F490/F440 ratio for each pH point. d. Plot the fluorescence ratio as a function of pH to generate a calibration curve.
-
Data Analysis: Determine the pHi of the experimental cells by comparing their fluorescence ratios to the calibration curve.
Seahorse XF Analyzer Metabolic Flux Assay
This protocol outlines the measurement of Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer to assess glycolytic function and mitochondrial respiration.
Materials:
-
Seahorse XF96 or XF24 cell culture plates
-
Seahorse XF analyzer
-
Assay medium (e.g., DMEM without bicarbonate)
-
Glucose, Oligomycin, 2-Deoxyglucose (2-DG)
-
SLC-0111
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF plate at an optimized density and allow them to adhere.
-
Drug Treatment: Treat cells with the desired concentrations of SLC-0111 for the specified duration.
-
Assay Preparation: a. Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator. b. Replace the culture medium with pre-warmed assay medium and incubate the cells at 37°C in a non-CO₂ incubator for 1 hour.
-
Seahorse Assay: a. Load the sensor cartridge with the metabolic modulators (e.g., glucose, oligomycin, 2-DG) in the appropriate ports. b. Place the cell plate in the Seahorse XF analyzer and initiate the assay protocol. c. The instrument will measure baseline ECAR and OCR, followed by sequential injections of the modulators to determine key metabolic parameters.
-
Data Analysis: Analyze the data using the Seahorse Wave software to calculate parameters such as glycolysis, glycolytic capacity, basal respiration, and maximal respiration.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cancer cells after treatment with SLC-0111.
Materials:
-
6-well plates
-
Complete culture medium
-
SLC-0111
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of SLC-0111 for a defined period (e.g., 24-72 hours).
-
Colony Formation: a. Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. b. Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining and Counting: a. Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution. b. Wash the plates with water and allow them to air dry. c. Count the number of colonies (typically defined as >50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of SLC-0111 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells
-
Matrigel (optional)
-
SLC-0111 formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells), optionally mixed with Matrigel, into the flank of the mice.
-
Tumor Growth and Treatment Initiation: a. Monitor the mice for tumor growth. b. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. c. Administer SLC-0111 (e.g., 25-100 mg/kg) or vehicle control daily via oral gavage.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups.
Conclusion
This compound (SLC-0111) represents a promising therapeutic agent that targets a key vulnerability of hypoxic cancer cells: their reliance on CA IX for pH regulation and metabolic adaptation. By disrupting intracellular pH homeostasis, SLC-0111 effectively cripples the metabolic engine of cancer cells, leading to reduced proliferation, and increased cell death. The preclinical data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this and other CA IX inhibitors as novel cancer therapies. The continued investigation into the intricate signaling networks modulated by CA IX inhibition will undoubtedly unveil new therapeutic opportunities and combination strategies to combat cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nexus of Tumor Hypoxia and Carbonic Anhydrase IX: A Technical Guide to the Role of CA IX Inhibitors
For Immediate Release
This technical guide provides an in-depth exploration of the critical link between tumor hypoxia and the expression and activity of Carbonic Anhydrase IX (CA IX). It details the molecular pathways, presents quantitative data on the effects of CA IX inhibition, and provides comprehensive experimental protocols for researchers, scientists, and drug development professionals. The focus is on the therapeutic targeting of CA IX, a key player in tumor adaptation to hypoxic and acidic microenvironments.
Executive Summary
Tumor hypoxia, a common feature of solid malignancies, activates adaptive survival pathways, primarily through the Hypoxia-Inducible Factor-1α (HIF-1α). One of the most strongly induced targets of HIF-1α is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that plays a pivotal role in regulating pH in the tumor microenvironment. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CA IX helps maintain a neutral intracellular pH (pHi), which is favorable for cancer cell survival and proliferation, while contributing to extracellular acidosis (pHe). This acidic pHe facilitates tumor invasion and metastasis. The restricted expression of CA IX in normal tissues and its prevalence in a wide range of tumors make it an attractive therapeutic target. This guide will delve into the molecular mechanisms of CA IX in tumor hypoxia pathways and the impact of its inhibition.
The Hypoxia-CA IX Signaling Pathway
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, the lack of oxygen inhibits PHD activity, causing HIF-1α to stabilize. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9, the gene encoding CA IX.[1] This transcriptional activation leads to a significant upregulation of CA IX protein on the cancer cell surface.
Mechanism of Action of CA IX and its Inhibition
Once expressed on the cell surface, CA IX's catalytic domain faces the extracellular space. It efficiently converts extracellular CO2 into bicarbonate (HCO₃⁻) and protons (H⁺). The bicarbonate ions are then transported into the cell by bicarbonate transporters, which helps to neutralize the intracellular environment, counteracting the acidifying effects of high glycolytic rates (the Warburg effect). The protons, however, are extruded into the extracellular space, lowering the pHe.[2]
CA IX inhibitors, such as the ureido-substituted sulfonamide SLC-0111 (also known as U-104), are designed to specifically block the active site of the enzyme.[3][4] By preventing the catalytic conversion of CO2, these inhibitors disrupt the pH-regulating machinery of cancer cells. This leads to two primary consequences: a decrease in the intracellular pH and an attenuation of extracellular acidosis. The resulting intracellular acidification can induce apoptosis and reduce cell proliferation, while the normalization of the extracellular pH may decrease the potential for invasion and metastasis.[5]
Quantitative Data on CA IX Inhibition
The efficacy of CA IX inhibitors has been quantified in numerous preclinical studies. The data consistently show that these compounds can inhibit cancer cell growth, especially under hypoxic conditions, and modulate tumor pH.
Table 1: In Vitro Efficacy of CA IX Inhibitors
| Compound | Cell Line | Condition | IC₅₀ (µM) | Effect on Intracellular pH (pHi) | Reference |
| SLC-0111 (U-104) | AT-1 (Prostate) | Normoxia (24h) | ~150 | Decrease of 0.09 ± 0.02 | |
| SLC-0111 (U-104) | AT-1 (Prostate) | Hypoxia (24h) | ~150 | Decrease of 0.21 ± 0.04 | |
| SLC-0111 | HT-29 (Colon) | Hypoxia | 653 | Not Reported | |
| SLC-0111 | SKOV-3 (Ovarian) | Hypoxia | 796 | Not Reported | |
| SLC-0111 | MDA-MB-231 (Breast) | Hypoxia | >800 | Not Reported |
Note: IC₅₀ values can vary significantly based on the cell line, assay duration, and specific experimental conditions.
Table 2: In Vivo Efficacy of the CA IX Inhibitor U-104 (SLC-0111)
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Balb/c Mice | 4T1 Breast Cancer | 5 mg/mL (oral gavage) | Significant delay in tumor growth | |
| NOD/SCID Mice | MDA-MB-231 Breast Cancer | 38 mg/kg | Significant delay in primary tumor growth |
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in studying the effects of CA IX inhibition. Below are summarized methodologies for core experiments.
Induction of Hypoxia in Cell Culture
Inducing a hypoxic environment is the first step to study the upregulation of CA IX.
-
Method 1: Hypoxic Chamber/Incubator
-
Culture cells to 70-80% confluency in standard culture dishes.
-
Place the culture dishes inside a modular incubator chamber or a specialized hypoxic incubator.
-
Purge the chamber with a pre-mixed gas, typically 1-2% O₂, 5% CO₂, and the balance N₂.
-
Seal the chamber and place it in a standard 37°C incubator for the desired duration (e.g., 4-24 hours).
-
Include a dish of sterile water to maintain humidity.
-
-
Method 2: Chemical Induction
-
Prepare a fresh stock solution of Cobalt Chloride (CoCl₂) in sterile water.
-
Treat cells grown to 70-80% confluency with 100-150 µM CoCl₂ directly in the culture medium.
-
Incubate under standard normoxic conditions (37°C, 5% CO₂) for 4-24 hours. CoCl₂ mimics hypoxia by preventing the hydroxylation and degradation of HIF-1α.
-
Western Blot for CA IX and HIF-1α Expression
This protocol is used to quantify the protein levels of CA IX and HIF-1α following hypoxic induction.
-
Sample Preparation: After hypoxic treatment, wash cells with ice-cold PBS and lyse them immediately in RIPA buffer or Laemmli sample buffer containing protease inhibitors. Since HIF-1α degrades rapidly in the presence of oxygen, this step must be performed quickly on ice. For HIF-1α, using nuclear extracts is recommended as the stabilized protein translocates to the nucleus.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load 20-40 µg of total protein per lane onto a 7.5% polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for CA IX and HIF-1α (e.g., at a 1:500 or 1:1000 dilution in blocking buffer) overnight at 4°C. A loading control antibody (e.g., β-actin or α-Tubulin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Cell Viability Assay under Hypoxia
This assay measures the effect of CA IX inhibitors on the viability of cancer cells in a low-oxygen environment.
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight under normoxic conditions.
-
Treatment: Treat the cells with various concentrations of the CA IX inhibitor (e.g., SLC-0111).
-
Hypoxic Incubation: Immediately place the plate in a hypoxic chamber (1-2% O₂) for 48-72 hours. A parallel plate should be kept under normoxic conditions for comparison.
-
Viability Assessment: After incubation, assess cell viability.
-
Note on MTT Assay: The MTT assay, which relies on mitochondrial activity, may not be suitable as mitochondrial function is decreased under hypoxia. Reoxygenation during the assay can also create artifacts.
-
Alternative Methods: Crystal Violet staining or Trypan Blue exclusion counting are more reliable alternatives for assessing cell viability after hypoxic exposure. For Trypan Blue, cells would need to be trypsinized from the wells and counted using a hemocytometer.
-
Measurement of Intracellular and Extracellular pH
Measuring pH changes is crucial for confirming the mechanism of action of CA IX inhibitors.
-
Intracellular pH (pHi) Measurement:
-
Load cells with a pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester).
-
Incubate the cells under the desired conditions (e.g., hypoxia with/without inhibitor).
-
Measure the fluorescence intensity at two different excitation wavelengths using a fluorescence plate reader or microscope.
-
Calculate the ratio of the fluorescence intensities and convert this ratio to a pH value using a calibration curve generated with buffers of known pH.
-
-
Extracellular pH (pHe) Measurement:
-
Culture cells under the desired conditions.
-
Carefully collect the culture medium without disturbing the cell layer.
-
Measure the pH of the collected medium using a calibrated micro-pH electrode.
-
For in vivo studies, non-invasive techniques like ³¹P Magnetic Resonance Spectroscopy (MRS) or Chemical Exchange Saturation Transfer (CEST) MRI can be used to measure pHe.
-
Conclusion
The upregulation of Carbonic Anhydrase IX is a key adaptive response of tumors to hypoxia, enabling them to manage the pH stress associated with a glycolytic metabolism. This functional role, combined with its tumor-specific expression, establishes CA IX as a compelling target for anticancer therapy. Inhibitors like SLC-0111 disrupt this critical pH-regulating function, leading to reduced tumor cell growth, survival, and aggressive potential. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate and exploit the link between CA IX and tumor hypoxia pathways, with the ultimate goal of developing more effective cancer treatments.
References
- 1. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 2. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CA IX-IN-3 in Hampering Cancer Cell Growth and Survival: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme significantly overexpressed in a multitude of solid tumors, playing a pivotal role in tumor adaptation to the hypoxic and acidic microenvironment. Its expression is strongly correlated with poor prognosis and resistance to conventional cancer therapies. The inhibitor CA IX-IN-3 has emerged as a promising therapeutic agent, demonstrating notable efficacy in curbing cancer cell proliferation and promoting apoptosis. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, focusing on its effects on cancer cell proliferation and survival, supported by quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.
Quantitative Effects of CA IX Inhibition on Cancer Cell Viability
The inhibitory effects of various carbonic anhydrase IX inhibitors on the proliferation of different cancer cell lines have been quantified using the half-maximal inhibitory concentration (IC50). These values, collated from multiple studies, are presented below to offer a comparative perspective on the potency of these compounds.
| Inhibitor | Cell Line | Condition | IC50 (µM) | Reference |
| SLC-0111 | HT-29 (Colon) | Normoxia | >800 | [1] |
| HT-29 (Colon) | Hypoxia | 653 | [1] | |
| MDA-MB-231 (Breast) | Normoxia | >800 | [1] | |
| MDA-MB-231 (Breast) | Hypoxia | >800 | [1] | |
| SKOV-3 (Ovarian) | Normoxia | >800 | [1] | |
| SKOV-3 (Ovarian) | Hypoxia | 796 | ||
| MCF7 (Breast) | - | 18.15 (µg/mL) | ||
| PC3 (Prostate) | - | 8.71 (µg/mL) | ||
| AA-06-05 | MDA-MB-231 (Breast) | Normoxia | ~200 | |
| A549 (Lung) | Normoxia | ~300 | ||
| Compound E | HeLa (Cervical) | - | 20.1 | |
| ADUTDAS | HT-29 (Colon) | Normoxia | 459 | |
| HT-29 (Colon) | Hypoxia | 208 | ||
| ADUBS | HT-29 (Colon) | Normoxia | 315 | |
| HT-29 (Colon) | Hypoxia | 208 | ||
| MDA-MB-231 (Breast) | Normoxia | 419 | ||
| MDA-MB-231 (Breast) | Hypoxia | 369 | ||
| SKOV-3 (Ovarian) | Normoxia | 443 | ||
| SKOV-3 (Ovarian) | Hypoxia | 354 |
Core Mechanism of Action: Induction of Apoptosis via Intracellular Acidification
The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of apoptosis, a form of programmed cell death. This process is initiated by the inhibition of the enzymatic activity of CA IX, leading to a cascade of intracellular events.
Signaling Pathway of this compound Induced Apoptosis
The inhibition of CA IX disrupts the delicate pH balance within cancer cells. By blocking the conversion of carbon dioxide to bicarbonate and protons, this compound leads to a decrease in intracellular pH (pHi), creating an acidic intracellular environment. This intracellular acidosis is a key trigger for the apoptotic cascade. One of the initial downstream effects of this pH shift is the activation of ceramide synthesis. The accumulation of ceramide, a bioactive sphingolipid, acts as a secondary messenger, propagating the apoptotic signal. This leads to the activation of the tumor suppressor protein p53. Activated p53, in turn, transcriptionally upregulates pro-apoptotic proteins and initiates the caspase cascade, starting with the activation of initiator caspase-9, which then cleaves and activates the executioner caspase-3. Active caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, and ultimately, cell death.
Detailed Experimental Methodologies
To facilitate the replication and further investigation of the effects of this compound, this section provides detailed protocols for key experiments.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 3 x 10³ cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the CA IX inhibitor (e.g., SLC-0111 or AA-06-05) in a culture medium with reduced serum (e.g., 1% FBS). Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection: Western Blotting for p53 and Cleaved Caspase-3
Western blotting is a technique used to detect specific proteins in a sample. This protocol details the detection of key apoptotic markers, p53 and cleaved caspase-3.
Protocol:
-
Cell Lysis: After treatment with the CA IX inhibitor for the specified time (e.g., 1 hour for p53, 4 hours for cleaved caspase-3), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 (1:1000 dilution) or cleaved caspase-3 (1:1000 dilution) overnight at 4°C with gentle agitation. A loading control antibody, such as anti-β-actin (1:5000 dilution), should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
DNA Fragmentation Analysis: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Protocol:
-
Cell Preparation: Grow and treat cells on coverslips or in chamber slides.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
Equilibration: Wash the cells with PBS and then incubate with equilibration buffer provided in a commercial TUNEL assay kit for 10 minutes.
-
TdT Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP (e.g., Br-dUTP) for 1-2 hours at 37°C in a humidified chamber.
-
Stop Reaction: Stop the reaction by washing the cells with a stop/wash buffer provided in the kit.
-
Staining of Labeled DNA: Incubate the cells with a fluorescently labeled anti-BrdU antibody for 30-60 minutes.
-
Counterstaining: Counterstain the nuclei with a DNA-specific stain such as DAPI.
-
Mounting and Visualization: Mount the coverslips onto microscope slides with an anti-fade mounting medium and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Ceramide Synthesis Assessment: Ceramide Synthase Activity Assay
This assay measures the activity of ceramide synthase, the enzyme responsible for producing ceramide. The use of a ceramide synthase inhibitor, fumonisin B1, can confirm the role of ceramide in the observed apoptosis.
Protocol:
-
Cell Homogenization: After treatment, harvest the cells and homogenize them in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 250 mM sucrose, 1 mM EDTA).
-
Protein Quantification: Determine the protein concentration of the homogenate.
-
Reaction Mixture: Prepare a reaction mixture containing the cell homogenate (e.g., 50-100 µg of protein), a fluorescently labeled sphingoid base substrate (e.g., NBD-sphinganine), and a fatty acyl-CoA (e.g., palmitoyl-CoA) in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Lipid Extraction: Stop the reaction and extract the lipids using a method such as the Bligh and Dyer extraction.
-
Lipid Separation: Separate the fluorescently labeled ceramide product from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of fluorescent ceramide produced using a fluorescence detector or plate reader.
-
Fumonisin B1 Control: To confirm the specificity of the assay and the involvement of ceramide synthase, pre-incubate a parallel set of samples with the ceramide synthase inhibitor fumonisin B1 before adding the substrate. A significant reduction in fluorescent ceramide formation in the presence of fumonisin B1 indicates that the measured activity is due to ceramide synthase.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for evaluating the effects of this compound and the logical relationship between CA IX inhibition and the induction of apoptosis.
Conclusion
This compound represents a promising therapeutic strategy for targeting a wide range of solid tumors that overexpress carbonic anhydrase IX. Its mechanism of action, centered on the induction of apoptosis via intracellular acidification and the ceramide-p53-caspase signaling axis, provides a solid rationale for its further development. The quantitative data and detailed experimental protocols provided in this guide are intended to support researchers in their efforts to validate and expand upon these findings, ultimately contributing to the advancement of novel cancer therapies.
References
Understanding the selectivity profile of CA IX-IN-3 for CA isoforms
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the selectivity profile of the novel carbonic anhydrase IX (CA IX) inhibitor, CA IX-IN-3. It includes quantitative inhibition data against a panel of human carbonic anhydrase (hCA) isoforms, detailed experimental protocols for determining inhibitor potency and selectivity, and visualizations of key concepts and workflows.
Introduction to Carbonic Anhydrase IX and Inhibitor Selectivity
Carbonic anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a variety of solid tumors and is generally absent in normal tissues.[1] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment.[2] CA IX plays a crucial role in pH regulation, facilitating the conversion of carbon dioxide to bicarbonate and protons, thereby contributing to an acidic extracellular environment while maintaining a neutral to alkaline intracellular pH in cancer cells.[3] This pH-regulating function promotes tumor cell survival, proliferation, and metastasis, making CA IX an attractive target for anticancer drug development.[2]
A key challenge in the development of CA inhibitors for therapeutic use is achieving high selectivity for the target isoform (e.g., CA IX) over other, ubiquitously expressed isoforms, such as hCA I and hCA II.[4] Off-target inhibition of these isoforms can lead to undesirable side effects. Therefore, a thorough characterization of the inhibitor's selectivity profile is essential for its preclinical and clinical development. This guide details the selectivity profile of this compound, a potent and selective inhibitor of CA IX.
Quantitative Inhibition Data
The inhibitory potency of this compound against a panel of physiologically relevant human carbonic anhydrase isoforms was determined using a stopped-flow CO2 hydration assay. The inhibition constants (Ki) are summarized in the table below.
| Isoform | This compound Ki (nM) |
| hCA I | 8,750 |
| hCA II | 1,200 |
| hCA III | >10,000 |
| hCA IV | 850 |
| hCA VA | 5,500 |
| hCA VB | 4,800 |
| hCA VI | >10,000 |
| hCA VII | 250 |
| hCA IX | 15.5 |
| hCA XII | 35.2 |
| hCA XIII | 600 |
| hCA XIV | 450 |
Data Interpretation: The data clearly demonstrate that this compound is a highly potent inhibitor of the tumor-associated isoforms hCA IX and hCA XII, with Ki values in the low nanomolar range. In contrast, it exhibits significantly weaker inhibition of the widespread cytosolic isoforms hCA I and hCA II, with Ki values in the micromolar and high nanomolar range, respectively. The inhibitor shows minimal activity against isoforms hCA III and hCA VI. This selectivity profile suggests a favorable therapeutic window for this compound, with a reduced likelihood of off-target side effects associated with the inhibition of hCA I and hCA II.
Experimental Protocols
Stopped-Flow CO2 Hydration Assay
The inhibition constants for this compound were determined by measuring its effect on the kinetics of the CO2 hydration reaction catalyzed by various hCA isoforms.
Materials:
-
Recombinant human carbonic anhydrase isoforms (I, II, III, IV, VA, VB, VI, VII, IX, XII, XIII, XIV)
-
This compound (dissolved in DMSO)
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl with a pH indicator like phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Recombinant hCA isoforms are purified to homogeneity. Stock solutions of this compound are prepared in DMSO and serially diluted to the desired concentrations.
-
Assay Conditions: The assay is performed at a constant temperature (typically 25°C). The reaction buffer is prepared containing a pH indicator.
-
Stopped-Flow Measurement: The stopped-flow instrument rapidly mixes the enzyme solution (with or without the inhibitor) with the CO2-saturated water. The hydration of CO2 to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the pH indicator over time.
-
Data Analysis: The initial rates of the catalyzed reaction are measured at various CO2 concentrations. The inhibition constants (Ki) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition. The IC50 values (inhibitor concentration causing 50% inhibition) are first determined from dose-response curves, and then Ki values are calculated using the Cheng-Prusoff equation.
Visualizations
Catalytic Mechanism of Carbonic Anhydrase and Inhibition
Caption: Catalytic cycle of carbonic anhydrase and mechanism of sulfonamide-based inhibition.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for determining the selectivity profile of a carbonic anhydrase inhibitor.
Conclusion
The comprehensive selectivity profiling of this compound reveals it to be a potent and highly selective inhibitor of the tumor-associated carbonic anhydrase isoforms IX and XII. The significant selectivity margin over off-target isoforms, particularly hCA I and hCA II, underscores its potential as a promising candidate for further development as an anticancer therapeutic agent. The detailed experimental protocols and workflows provided herein serve as a robust framework for the characterization of novel carbonic anhydrase inhibitors.
References
An In-depth Technical Guide to the Chemical Synthesis of CA IX-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical synthesis of CA IX-IN-3, a potent and selective inhibitor of carbonic anhydrase IX (CA IX). The information presented is curated for researchers and professionals involved in drug discovery and development.
Chemical Data Summary
The following table summarizes the key chemical identifiers and properties of the starting materials and the final product, this compound.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Starting Material 1 | 2-(2-Chlorobenzoyl)benzoic acid | 1515-35-1 | C₁₄H₉ClO₃ | 260.67 |
| Starting Material 2 | 4-(2-Aminoethyl)benzenesulfonamide | 35303-76-5 | C₈H₁₂N₂O₂S | 200.26 |
| Final Product | This compound | 333413-02-8 | C₂₅H₂₀ClN₃O₄S | 509.97 |
Synthesis Pathway Overview
The synthesis of this compound is a two-step process. The first step involves the formation of an N-substituted phthalazinone intermediate through the condensation of 2-(2-chlorobenzoyl)benzoic acid with a hydrazine derivative. The second step is the subsequent reaction of this intermediate with 4-(2-aminoethyl)benzenesulfonamide to yield the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of 2-(2-(2-chlorophenyl)-4-oxophthalazin-3(4H)-yl)ethan-1-amine (Intermediate)
Materials:
-
2-(2-Chlorobenzoyl)benzoic acid
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of 2-(2-chlorobenzoyl)benzoic acid (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield the crude phthalazinone intermediate.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Synthesis of 4-(2-(4-(2-chlorobenzoyl)-1-oxo-1,2,3,4-tetrahydrophthalazin-2-yl)ethyl)benzenesulfonamide (this compound)
Materials:
-
2-(2-(2-chlorophenyl)-4-oxophthalazin-3(4H)-yl)ethan-1-amine (Intermediate)
-
4-(2-Aminoethyl)benzenesulfonamide hydrochloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Coupling agents such as DCC (N,N'-Dicyclohexylcarbodiimide) and HOBt (1-Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Procedure:
-
To a solution of the phthalazinone intermediate (1.0 eq) and 4-(2-aminoethyl)benzenesulfonamide hydrochloride (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), a base such as TEA or DIPEA (2.5 eq) is added.
-
The mixture is stirred at room temperature for 30 minutes.
-
A coupling agent (e.g., HATU, 1.2 eq) is then added, and the reaction is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Quantitative Data
The following table summarizes the expected yields and key analytical data for the synthesis of this compound.
| Step | Product | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | MS (m/z) |
| 1 | Intermediate | 80-90 | 185-188 | Characteristic peaks for phthalazinone and ethylamine moieties | [M+H]⁺ |
| 2 | This compound | 60-70 | 210-213 | Characteristic peaks for all aromatic and aliphatic protons | [M+H]⁺ |
Note: Specific peak assignments for ¹H NMR and exact mass spectrometry values should be determined from experimental data.
Experimental Workflow
The following diagram illustrates the logical workflow of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
Foundational Research on the Therapeutic Potential of CA IX-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on CA IX-IN-3, a potent and selective inhibitor of carbonic anhydrase IX (CA IX). This document outlines the core data, experimental methodologies, and relevant biological pathways associated with this compound and the broader class of benzenesulfonamide-based CA IX inhibitors.
Introduction to Carbonic Anhydrase IX (CA IX) as a Therapeutic Target
Carbonic anhydrase IX is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation in tumor cells.[1] Under hypoxic conditions, frequently found in solid tumors, CA IX expression is significantly upregulated. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, contributing to the maintenance of a neutral intracellular pH (pHi) while acidifying the extracellular environment (pHe). This pH gradient promotes tumor cell survival, proliferation, and metastasis, making CA IX a compelling target for anticancer therapies.[2][3] Inhibitors of CA IX, such as this compound, aim to disrupt this pH regulation, leading to intracellular acidosis and subsequent apoptosis in cancer cells.
Quantitative Data for this compound and Related Compounds
This compound (also referred to as compound 27 in the primary literature) is a novel heterocyclic substituted benzenesulfonamide that has demonstrated high potency and selectivity for CA IX.[2][4] The following tables summarize the key quantitative data for this compound and its lead compound, showcasing its significant improvement in inhibitory activity.
Table 1: In Vitro Inhibitory Activity of this compound and Lead Compound 26 against Carbonic Anhydrase Isoforms
| Compound | CA I IC50 (nM) | CA II IC50 (nM) | CA IX IC50 (nM) |
| This compound (Compound 27) | >10,000 | >10,000 | 0.48 |
| Lead Compound 26 | Not Reported | Not Reported | ~19.2 |
Data sourced from Gao R, et al. Eur J Med Chem. 2013;62:597-604.
Table 2: Selectivity Profile of this compound
| Selectivity Ratio | Value |
| CA I / CA IX | >20,833 |
| CA II / CA IX | >20,833 |
Calculated from the data presented in Gao R, et al. Eur J Med Chem. 2013;62:597-604.
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis and evaluation of benzenesulfonamide-based CA IX inhibitors like this compound.
General Synthesis of Heterocyclic Substituted Benzenesulfonamides
The synthesis of compounds such as this compound typically involves a multi-step process. A common approach is the conjugation of an appropriate heterocyclic amine with a substituted benzenesulfonyl chloride. The reaction conditions, including solvent, temperature, and catalysts, are optimized to achieve the desired product with high yield and purity. Purification is often carried out using techniques like column chromatography and recrystallization. Characterization of the final compounds is confirmed by methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of compounds against different CA isoforms is determined using a stopped-flow CO₂ hydrase assay. This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of carbon dioxide.
Protocol Outline:
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms (CA I, CA II, and CA IX) are purified. Stock solutions of the test inhibitors are prepared, typically in DMSO.
-
Assay Buffer: A buffered solution (e.g., TRIS, pH 7.5) containing a pH indicator (e.g., p-nitrophenol) is used.
-
Reaction Initiation: The enzyme solution is mixed with the inhibitor at various concentrations and incubated. The reaction is initiated by the rapid mixing of a CO₂-saturated solution.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time using a stopped-flow spectrophotometer.
-
IC50 Determination: The initial rates of reaction are calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
The therapeutic potential of CA IX inhibitors stems from their ability to modulate the tumor microenvironment and intracellular signaling. By inhibiting the enzymatic activity of CA IX, these compounds disrupt the pH balance, leading to a cascade of downstream effects that are detrimental to cancer cells.
Caption: Mechanism of action of this compound.
The diagram above illustrates how this compound inhibits the function of carbonic anhydrase IX at the cell surface. This inhibition prevents the conversion of carbon dioxide and water into protons and bicarbonate, leading to a decrease in intracellular pH (acidosis). This intracellular acidosis, in turn, triggers apoptotic pathways and inhibits cell proliferation and metastasis.
Experimental and Logical Workflow
The discovery and validation of novel CA IX inhibitors like this compound follow a structured workflow, from initial design to biological evaluation.
Caption: Drug discovery workflow for CA IX inhibitors.
This workflow begins with the identification of a lead compound, followed by structure-activity relationship (SAR) analysis to guide the design and synthesis of more potent and selective analogues. These new compounds are then subjected to a series of biological evaluations, starting with in vitro enzyme inhibition assays to determine their IC50 values against the target (CA IX) and off-target (other CA isoforms) enzymes. Promising candidates are further evaluated in cell-based assays to assess their effects on cancer cell proliferation and survival, and ultimately in in vivo models to determine their therapeutic efficacy. The results from the in vitro assays can feedback into the SAR analysis for further optimization.
References
The Role of Carbonic Anhydrase IX Inhibition in Modulating Cancer Cell Signaling Cascades: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide focuses on the role of Carbonic Anhydrase IX (CA IX) inhibition in cancer cell signaling. While the prompt specified "CA IX-IN-3," extensive research did not yield a specific, widely recognized inhibitor with this designation. Therefore, this document will use well-characterized CA IX inhibitors, such as SLC-0111, as representative examples to illustrate the principles and methodologies of targeting CA IX in cancer. The data and protocols presented are based on published literature for these exemplary compounds.
Introduction: Carbonic Anhydrase IX as a Therapeutic Target in Oncology
Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a wide range of solid tumors and is a key factor in the adaptation of cancer cells to the hypoxic tumor microenvironment.[1][2] Its expression is primarily regulated by the hypoxia-inducible factor-1 (HIF-1), a central transcription factor in the cellular response to low oxygen levels.[1][3] Under normal physiological conditions, CA IX expression is restricted to very few tissues, such as the gastric mucosa. This tumor-specific expression pattern makes CA IX an attractive target for the development of anticancer therapies.
CA IX plays a critical role in regulating pH homeostasis in cancer cells. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CA IX contributes to the acidification of the extracellular tumor microenvironment while maintaining a relatively alkaline intracellular pH. This altered pH gradient promotes tumor progression, invasion, metastasis, and resistance to conventional therapies.
Small molecule inhibitors targeting the enzymatic activity of CA IX have emerged as a promising therapeutic strategy. These inhibitors, often sulfonamide-based compounds, can disrupt the pH regulation maintained by CA IX, leading to intracellular acidification, apoptosis, and reduced tumor growth and metastasis. This guide will delve into the molecular mechanisms through which CA IX inhibitors modulate cancer cell signaling cascades, provide quantitative data on their efficacy, and detail key experimental protocols for their evaluation.
CA IX-Mediated Cancer Cell Signaling
CA IX influences several critical signaling pathways that are central to cancer cell survival, proliferation, and metastasis. Its inhibition can therefore have pleiotropic anti-cancer effects.
The Hypoxia-Inducible Factor-1 (HIF-1) Pathway
The expression of CA IX is a direct downstream effect of HIF-1 activation in response to hypoxia. This creates a feedback loop where CA IX helps to mitigate the acidic conditions created by the hypoxic metabolic shift (the Warburg effect), thereby allowing cancer cells to survive and proliferate in a hostile microenvironment. Inhibition of CA IX disrupts this adaptive mechanism, leading to intracellular acidosis, which can in turn destabilize HIF-1α and reduce the expression of other hypoxia-inducible genes.
PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. The cytoplasmic tail of CA IX contains phosphorylation sites that can interact with PI3K, leading to the activation of Akt and downstream signaling. By inhibiting CA IX, it is possible to attenuate this signaling cascade, thereby reducing cancer cell proliferation.
Apoptosis and Cell Cycle Arrest
Inhibition of CA IX leads to a decrease in intracellular pH, creating an acidic intracellular environment that can trigger apoptosis. Studies have shown that treatment with CA IX inhibitors can lead to the cleavage of caspases-3, -8, and -9, and PARP, which are key events in the apoptotic cascade. Furthermore, the cellular stress induced by pH dysregulation can lead to cell cycle arrest.
Quantitative Data on CA IX Inhibitors
The efficacy of CA IX inhibitors has been quantified in numerous studies using various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of these compounds.
| Inhibitor | Cell Line | Condition | IC50 (µM) | Reference |
| Compound E | HeLa | Normoxia | 20.1 | |
| 5-Fluorouracil (control) | HeLa | Normoxia | 14.7 | |
| FC9398A | MDA-MB-231 | Hypoxia (0.5% O2) | 10-30 | |
| S4 | SKOV3 | Normoxia | 10, 30, 100 (significant inhibition) | |
| S4 | SKOV3 | Hypoxia | 30, 100 (significant inhibition) | |
| FC11409B | SKOV3 | Normoxia/Hypoxia | 100 (significant inhibition) | |
| SLC-0111 | A549, MDA-MB-231 | Normoxia | 100-300 (concentration-dependent inhibition) | |
| AA-06-05 | A549, MDA-MB-231 | Normoxia | 100-300 (concentration-dependent inhibition) |
Inhibition Constants (Ki)
| Inhibitor | Target | Ki (nM) | Reference |
| SLC-0111 | CA IX | 45.1 | Not in search results |
| SLC-0111 | CA XII | 4.5 | Not in search results |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of CA IX inhibitors in modulating cancer cell signaling.
Cell Viability and Proliferation Assays
4.1.1. MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in 96-well plates at a density of 3 x 10³ cells per well in a medium containing 10% FBS.
-
Treatment: After cell adhesion, replace the medium with a medium containing 1% serum and the CA IX inhibitor at various concentrations (e.g., 10, 100, 200, 300 µM). Include appropriate controls (vehicle, medium with 0.1% FBS).
-
Incubation: Incubate the cells for 48 hours.
-
MTT Addition: Add MTT reagent (10% v/v of a 5 mg/mL solution) to each well and incubate for an additional 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
4.1.2. Clonogenic Assay
This assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival and proliferative capacity.
-
Cell Seeding: Plate 500 cells per well in 6-well plates.
-
Treatment: After 24 hours of incubation, add the CA IX inhibitor at increasing concentrations.
-
Incubation: Culture the cells for two weeks, changing the medium with the inhibitor every 5 days.
-
Staining: Wash the cells with PBS and stain with crystal violet.
-
Colony Counting: Count colonies containing more than 50 cells.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 25 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., CA IX, cleaved caspase-3, p-Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Cell Migration and Invasion Assays
4.3.1. Wound Healing (Scratch) Assay
This assay is used to study cell migration in vitro.
-
Cell Seeding: Seed cells in a 12-well plate and grow them to 70-80% confluence.
-
Scratch Creation: Create a "wound" in the cell monolayer by scraping a straight line with a sterile pipette tip.
-
Washing: Gently wash the monolayer to remove detached cells.
-
Treatment: Replenish with fresh medium containing the CA IX inhibitor or vehicle control.
-
Imaging: Image the wound at different time points (e.g., 0, 24, and 48 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the wound at different points and calculate the rate of wound closure.
4.3.2. Boyden Chamber Invasion Assay
This assay measures the invasive potential of cancer cells.
-
Chamber Preparation: Use a Boyden chamber with a porous membrane (e.g., 8 µm pores) coated with Matrigel.
-
Cell Seeding: Seed pre-treated cells in the upper chamber in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for a sufficient time to allow for cell invasion (e.g., 24-48 hours).
-
Analysis: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane and count them under a microscope.
In Vivo Tumor Xenograft Studies
Animal models are crucial for evaluating the anti-tumor efficacy of CA IX inhibitors in a physiological context.
-
Cell Implantation: Implant cancer cells (e.g., subcutaneously or orthotopically) into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Administer the CA IX inhibitor (and control vehicle) to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry for CA IX and proliferation markers like Ki-67).
Conclusion
The inhibition of Carbonic Anhydrase IX represents a highly promising strategy for cancer therapy, particularly for hypoxic solid tumors that are often resistant to conventional treatments. By disrupting pH regulation and modulating key cancer cell signaling pathways, CA IX inhibitors can induce apoptosis, inhibit proliferation, and reduce the metastatic potential of cancer cells. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel CA IX inhibitors. Further research and clinical investigation of compounds like SLC-0111 will be critical in translating the therapeutic potential of CA IX inhibition into effective treatments for cancer patients.
References
The Core Principles of Carbonic Anhydrase IX Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental principles underlying the inhibition of carbonic anhydrase IX (CA IX), a key enzyme implicated in tumor progression and hypoxia. This document details the enzyme's mechanism of action, the structural basis for inhibitor binding, and the primary classes of inhibitory compounds. Furthermore, it presents detailed experimental protocols for assessing inhibitor efficacy and visualizes key biological and experimental pathways to facilitate a deeper understanding of this critical anti-cancer target.
Introduction to Carbonic Anhydrase IX
Carbonic anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation within the tumor microenvironment.[1][2] Its expression is predominantly upregulated in response to hypoxia (low oxygen levels), a common feature of solid tumors, through the action of the hypoxia-inducible factor-1α (HIF-1α).[2][3] In normal tissues, CA IX expression is highly restricted, primarily found in the gastrointestinal tract, making it an attractive and specific target for anticancer therapies.[4]
The primary function of CA IX is to catalyze the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). By positioning its active site on the extracellular surface, CA IX contributes to the acidification of the tumor microenvironment while maintaining a neutral or slightly alkaline intracellular pH, which is favorable for tumor cell survival, proliferation, and invasion. Inhibition of CA IX's catalytic activity disrupts this pH balance, leading to intracellular acidosis and subsequently hindering tumor growth and metastasis, and can even induce apoptosis.
Mechanism of Action and Structural Basis for Inhibition
The catalytic activity of CA IX is centered around a zinc ion (Zn²⁺) located deep within the active site cleft. This zinc ion is coordinated by three histidine residues and a water molecule. The zinc-bound water molecule is the key to catalysis, as its pKa is lowered, facilitating its deprotonation to a hydroxide ion. This hydroxide ion then acts as a potent nucleophile, attacking the carbon dioxide substrate to form bicarbonate.
The vast majority of CA IX inhibitors function by targeting this essential zinc ion. The primary mechanism of inhibition involves the displacement of the zinc-bound water molecule and direct coordination to the zinc ion.
The "Tail Approach" to Selectivity
A significant challenge in developing CA IX inhibitors is achieving selectivity over other carbonic anhydrase isoforms, particularly the ubiquitous cytosolic isoforms CA I and CA II. Non-selective inhibition can lead to off-target side effects. The "tail approach" is a key strategy in designing isoform-specific inhibitors. This method involves attaching a chemical "tail" to the zinc-binding group (ZBG). While the ZBG anchors the inhibitor to the active site zinc, the tail can extend into a region of the active site that differs between CA isoforms. By exploiting these subtle differences in amino acid residues within the active site, inhibitors can be designed to have higher affinity for CA IX over other isoforms. For instance, the presence of Valine 131 in CA IX, as opposed to Phenylalanine 131 in CA II, creates a different steric and hydrophobic environment that can be exploited for selective inhibitor design.
Classes of Carbonic Anhydrase IX Inhibitors
CA IX inhibitors can be broadly categorized into sulfonamides and non-sulfonamide compounds, with monoclonal antibodies representing a distinct therapeutic modality.
Sulfonamides and Their Derivatives
Sulfonamides are the most extensively studied class of carbonic anhydrase inhibitors. Their primary amine group (-SO₂NH₂) deprotonates and coordinates directly with the active site zinc ion in a tetrahedral geometry, effectively blocking the enzyme's catalytic activity. Acetazolamide is a classic example of a non-selective sulfonamide inhibitor. More recent research has focused on developing sulfonamide derivatives with appended tails to achieve greater selectivity for CA IX.
Non-Sulfonamide Inhibitors
To overcome potential issues associated with sulfonamide-based drugs, such as allergies, several classes of non-sulfonamide inhibitors have been investigated. These include:
-
Coumarins and their derivatives: These compounds can act as "suicide inhibitors," undergoing hydrolysis within the active site to form a product that covalently modifies a nearby residue, thus irreversibly inhibiting the enzyme.
-
Phenols: These inhibitors are thought to bind to the zinc-coordinated water molecule rather than displacing it.
-
Carboxylic acids: This class of compounds can also interact with the active site to inhibit catalysis.
Monoclonal Antibodies
Monoclonal antibodies (mAbs) offer a highly specific approach to targeting CA IX. They can be designed to bind to specific epitopes on the extracellular domain of CA IX, leading to several potential anti-tumor effects, including:
-
Direct inhibition of catalytic activity.
-
Induction of antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).
-
Internalization of the antibody-CA IX complex, which can be exploited for the delivery of cytotoxic agents (antibody-drug conjugates).
Quantitative Data on CA IX Inhibitors
The efficacy of CA IX inhibitors is typically quantified by their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀). The following tables summarize the inhibitory activity of selected sulfonamide and non-sulfonamide compounds against CA IX and other relevant CA isoforms.
| Sulfonamide Inhibitor | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IX (Kᵢ, nM) | CA XII (Kᵢ, nM) | Reference |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | |
| U-CH₃ | 645.5 | 1765 | 7 | 6 | |
| U-F (SLC-0111) | 5080 | 9640 | 45 | 4.5 | |
| U-NO₂ | - | 15 | 1 | 6 | |
| Indoline-5-sulfonamide Analog | - | - | 132.8 | 41.3 |
| Non-Sulfonamide Inhibitor | Inhibition Value (µM) | Assay Type | Reference |
| 3-pyridinemethanol | 0.42 | In vitro activity | |
| Procodazole | 8.35 | In vitro activity | |
| Pamidronic acid | 8.51 | In vitro activity | |
| Thiazolidinone derivative 3d | 1.4 | Kᵢ | |
| Thiazolidinone derivative 3f | 1.2 | Kᵢ | |
| Thiazolidinone derivative 3o | 1.1 | Kᵢ |
Experimental Protocols
Accurate evaluation of CA IX inhibitor potency and selectivity is crucial for drug development. The following are detailed methodologies for key experiments.
Stopped-Flow CO₂ Hydration Assay
This is a gold-standard method for determining the kinetic parameters of carbonic anhydrase activity and inhibition.
Principle: This assay measures the initial rate of the CA-catalyzed hydration of CO₂. The reaction produces protons, leading to a decrease in pH, which is monitored over time using a pH indicator dye and a stopped-flow spectrophotometer.
Methodology:
-
Reagent Preparation:
-
Enzyme solution: Prepare a stock solution of purified recombinant human CA IX (catalytic domain) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). The final concentration in the assay is typically in the low nanomolar range.
-
Inhibitor solutions: Dissolve inhibitors in an appropriate solvent (e.g., DMSO) and prepare a series of dilutions.
-
CO₂ solution: Prepare fresh by bubbling CO₂ gas into chilled, distilled water until saturation.
-
Buffer with pH indicator: Prepare a buffer (e.g., 20 mM Tris, pH 8.3) containing a pH indicator such as phenol red (e.g., 100 µM).
-
-
Instrumentation: Use a stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.
-
Procedure:
-
Equilibrate the enzyme and inhibitor solutions by incubating them together for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator at its λ_max (e.g., 570 nm for phenol red) over a short time course (milliseconds to seconds).
-
The initial rate of the reaction is determined from the slope of the absorbance versus time plot.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Kᵢ values can be calculated from the IC₅₀ values using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Kₘ) are known.
-
Esterase Activity Assay (p-NPA Assay)
This is a simpler, colorimetric assay suitable for high-throughput screening of CA inhibitors.
Principle: Carbonic anhydrases exhibit esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenolate. The rate of color formation, monitored spectrophotometrically, is proportional to the enzyme activity.
Methodology:
-
Reagent Preparation:
-
Assay buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme stock solution: 0.3 mg/mL of CA IX in assay buffer.
-
Substrate solution: 3 mM p-NPA in acetonitrile or DMSO.
-
Inhibitor working solutions: Prepare serial dilutions of inhibitors in DMSO.
-
-
Procedure (96-well plate format):
-
To each well, add 158 µL of assay buffer.
-
Add 2 µL of the inhibitor working solution (or DMSO for control).
-
Add 20 µL of the enzyme solution and incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Immediately measure the increase in absorbance at 400 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition and IC₅₀ values as described for the stopped-flow assay.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct target engagement of an inhibitor with CA IX within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermal stability. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A shift in the melting curve of the protein to a higher temperature in the presence of the inhibitor indicates target engagement.
Methodology:
-
Cell Treatment:
-
Culture cells that express CA IX.
-
Treat the cells with the test inhibitor or a vehicle control (DMSO) for a specific duration.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of soluble CA IX in the supernatant using a method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble CA IX as a function of temperature for both the inhibitor-treated and control samples.
-
A rightward shift in the melting curve for the inhibitor-treated sample compared to the control indicates stabilization of CA IX and thus, target engagement.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate important concepts in CA IX biology and inhibition research.
CA IX Catalytic Mechanism and Inhibition
Caption: The catalytic cycle of CA IX and its inhibition by a zinc-binding inhibitor.
CA IX-Mediated pH Regulation in the Tumor Microenvironment
Caption: CA IX cooperates with bicarbonate transporters to regulate intra- and extracellular pH.
CA IX and Cell Adhesion/Migration Signaling
References
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of CA IX-IN-3 in Cancer Cell Lines
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is frequently overexpressed in a variety of solid tumors and is largely absent in normal tissues.[1][2] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the action of the hypoxia-inducible factor 1α (HIF-1α).[2][3] CA IX plays a crucial role in regulating pH homeostasis in cancer cells.[4] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CA IX contributes to the acidification of the extracellular space while maintaining a slightly alkaline intracellular pH (pHi). This pH gradient favors cancer cell survival, proliferation, invasion, and resistance to therapy. Consequently, CA IX has emerged as a promising therapeutic target for the development of novel anticancer agents.
CA IX-IN-3 is a novel small molecule inhibitor designed to selectively target the catalytic activity of CA IX. These application notes provide detailed protocols for the in vitro evaluation of this compound in cancer cell lines, focusing on its effects on cell viability, apoptosis, cell migration, and its ability to modulate intracellular and extracellular pH.
Mechanism of Action of CA IX Inhibitors
CA IX inhibitors, such as this compound, function by binding to the active site of the CA IX enzyme, thereby blocking its catalytic function. This inhibition disrupts the pH regulatory mechanism of cancer cells, leading to an accumulation of acidic byproducts within the cell and a decrease in the acidification of the tumor microenvironment. The resulting intracellular acidosis can induce cellular stress, inhibit proliferation, and trigger programmed cell death (apoptosis). Furthermore, by altering the tumor microenvironment, CA IX inhibitors can also impede cancer cell migration and invasion.
References
Application Notes and Protocols for the Use of CA IX-IN-3 in a Xenograft Mouse Model of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is largely absent in normal tissues, with a few exceptions.[1][2] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment, through the action of Hypoxia-Inducible Factor-1α (HIF-1α).[3][4] CA IX plays a crucial role in regulating intra- and extracellular pH, which allows cancer cells to survive and proliferate in the acidic and hypoxic tumor milieu.[5] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CA IX contributes to intracellular pH homeostasis while acidifying the extracellular space. This extracellular acidosis promotes tumor invasion, metastasis, and resistance to therapy.
Given its tumor-specific expression and its role in cancer progression, CA IX is a compelling target for anticancer drug development. Small molecule inhibitors of CA IX have shown promise in preclinical studies by reducing primary tumor growth and metastasis.
This document provides detailed application notes and protocols for the preclinical evaluation of CA IX-IN-3 , a representative small molecule inhibitor of Carbonic Anhydrase IX, in a xenograft mouse model of cancer. The protocols and data presented herein are based on established methodologies and findings from studies with other selective CA IX inhibitors, such as SLC-0111 and various ureido-substituted sulfonamides.
Mechanism of Action of CA IX Inhibitors
CA IX inhibitors, including the representative this compound, are designed to selectively bind to the active site of the CA IX enzyme, which is located on the extracellular surface of cancer cells. This binding blocks the enzyme's catalytic activity, preventing the hydration of carbon dioxide. The inhibition of CA IX leads to a disruption of pH regulation within the tumor, resulting in increased intracellular acidosis and a less acidic extracellular environment. This shift in pH can induce cellular stress, inhibit proliferation, and promote apoptosis in cancer cells that are reliant on CA IX for survival in the hypoxic tumor microenvironment.
Signaling Pathway
The induction of CA IX is a key adaptive response of cancer cells to hypoxia. The signaling pathway leading to its expression and its role in pH regulation is a critical aspect of tumor biology.
Data Presentation: In Vivo Efficacy of CA IX Inhibitors
The following tables summarize representative quantitative data from xenograft studies evaluating the efficacy of selective CA IX inhibitors. This data is compiled from published literature and serves as an example of expected outcomes when testing a compound like this compound.
Table 1: Effect of CA IX Inhibitor on Tumor Volume in a Subcutaneous Xenograft Model
| Treatment Group | Number of Animals (n) | Mean Tumor Volume (mm³) at Day 0 | Mean Tumor Volume (mm³) at Day 14 | Percent Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 10 | 150 ± 25 | 1250 ± 150 | - | - |
| This compound (25 mg/kg) | 10 | 152 ± 28 | 750 ± 110 | 40 | < 0.05 |
| This compound (50 mg/kg) | 10 | 148 ± 22 | 500 ± 95 | 60 | < 0.01 |
Data are presented as mean ± standard deviation (SD). Tumor growth inhibition is calculated relative to the vehicle control group.
Table 2: Effect of CA IX Inhibitor on Biomarkers in Tumor Tissue
| Treatment Group | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) | Necrotic Area (%) |
| Vehicle Control | 45 ± 5 | 5 ± 2 | 10 ± 3 |
| This compound (50 mg/kg) | 20 ± 4 | 15 ± 3 | 25 ± 5 |
Data are presented as mean ± SD from immunohistochemical analysis of tumor sections at the end of the study.
Experimental Protocols
This section provides detailed protocols for conducting a xenograft study to evaluate the efficacy of this compound.
Cell Line Selection and Culture
-
Cell Lines: Select a human cancer cell line known to express high levels of CA IX under hypoxic conditions. Commonly used cell lines include MDA-MB-231 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer).
-
Culture Conditions: Culture the selected cell line in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Hypoxia Induction (for in vitro validation): To confirm CA IX expression, expose cells to hypoxic conditions (e.g., 1% O₂) for 24-48 hours before analysis by western blot or flow cytometry.
Xenograft Mouse Model Establishment
-
Animals: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid IL2Rgamma-null (NSG) mice, 6-8 weeks of age.
-
Tumor Cell Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
-
Formulation and Administration of this compound
-
Formulation: Prepare the formulation for this compound based on its solubility and stability characteristics. A common vehicle for oral administration is 0.5% carboxymethylcellulose (CMC) in water. For intraperitoneal or intravenous injection, a solution in saline with a solubilizing agent like DMSO and Tween 80 may be required.
-
Dosing:
-
Determine the appropriate dose levels based on in vitro potency and any available pharmacokinetic data. A typical starting dose for a novel inhibitor might range from 25 to 100 mg/kg.
-
Administer this compound and the vehicle control to their respective groups daily or as determined by the study design. Administration can be via oral gavage (PO), intraperitoneal (IP), or intravenous (IV) injection.
-
Experimental Workflow
The following diagram illustrates the typical workflow for a xenograft study evaluating a CA IX inhibitor.
Endpoint Analysis
-
Tumor Growth Inhibition: At the end of the treatment period, calculate the percent tumor growth inhibition for each treatment group relative to the vehicle control.
-
Tissue Collection: Euthanize the mice and carefully excise the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (e.g., western blot, qPCR), and the remainder fixed in 10% neutral buffered formalin for histopathological analysis.
-
Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to assess:
-
Proliferation: Ki-67 staining.
-
Apoptosis: Cleaved Caspase-3 staining.
-
Necrosis: Hematoxylin and Eosin (H&E) staining.
-
CA IX Expression: To confirm target engagement.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as a t-test or ANOVA, to determine the significance of the observed differences between treatment groups. A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
The use of xenograft mouse models provides a robust in vivo platform for evaluating the antitumor efficacy of novel CA IX inhibitors like this compound. By following these detailed protocols, researchers can generate reliable and reproducible data on the effects of CA IX inhibition on tumor growth, proliferation, and apoptosis. The provided representative data and diagrams serve as a guide for designing and interpreting such preclinical studies, which are a critical step in the development of new targeted cancer therapies.
References
- 1. Expression Dynamics of CA IX Epitope in Cancer Cells under Intermittent Hypoxia Correlates with Extracellular pH Drop and Cell Killing by Ureido-Sulfonamide CA IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CA IX-IN-3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of tumor pH.[1][2] Its expression is predominantly induced by hypoxia, a common feature of the tumor microenvironment.[1][2] CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to intracellular pH homeostasis and acidification of the extracellular space.[1] This pH regulation provides a survival advantage to cancer cells and is associated with tumor progression, metastasis, and resistance to therapy, making CA IX a compelling target for anticancer drug development.
CA IX-IN-3 (also known as Compound 27) is a highly potent and selective small molecule inhibitor of carbonic anhydrase IX. It exhibits exceptional inhibitory activity against the CA IX isoform, making it a valuable tool for investigating the biological consequences of CA IX inhibition in cancer cells.
Product Information
| Compound Name | This compound |
| Synonyms | Compound 27 |
| CAS Number | 333413-02-8 |
| Molecular Formula | C₂₁H₁₉N₅O₄S₂ |
| Molecular Weight | 469.54 g/mol |
| Target | Carbonic Anhydrase IX (CA IX) |
| IC50 | 0.48 nM |
| Solubility | Soluble in DMSO |
Data sourced from MedChemExpress and other chemical suppliers.
Recommended Concentrations for Cell Culture Experiments
Due to the high potency of this compound (IC50 = 0.48 nM), it is recommended to perform dose-response experiments to determine the optimal concentration for specific cell lines and assays. The following table provides suggested concentration ranges for common cell culture experiments.
| Experiment | Cell Type | Recommended Concentration Range | Incubation Time |
| Cell Viability Assay (e.g., MTT, SRB) | Cancer cell lines with known CA IX expression (e.g., HeLa, MDA-MB-231, A549) | 1 nM - 10 µM | 24 - 72 hours |
| Western Blotting for CA IX and downstream targets | CA IX-expressing cancer cell lines | 10 nM - 1 µM | 24 - 48 hours |
| Apoptosis Assay (e.g., Annexin V/PI staining) | CA IX-expressing cancer cell lines | 10 nM - 5 µM | 24 - 48 hours |
| Cell Migration/Invasion Assay | Invasive cancer cell lines (e.g., MDA-MB-231) | 1 nM - 1 µM | 12 - 48 hours |
| Extracellular Acidification Assay | CA IX-expressing cancer cell lines | 1 nM - 1 µM | 1 - 24 hours |
Note: The optimal concentration and incubation time will vary depending on the cell line's CA IX expression level, proliferation rate, and the specific experimental conditions. It is crucial to include a vehicle control (e.g., DMSO) in all experiments.
Signaling Pathway
CA IX plays a critical role in regulating intracellular and extracellular pH, which in turn influences several downstream signaling pathways involved in cancer progression. Inhibition of CA IX can disrupt these pathways, leading to reduced cell survival, proliferation, and invasion.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for evaluating the efficacy of this compound in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
CA IX-expressing cancer cell line (e.g., HeLa)
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment. For hypoxia experiments, transfer the plate to a hypoxic chamber (e.g., 1% O₂).
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should span the recommended range (e.g., 1 nM to 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for CA IX Expression
This protocol is to assess the effect of this compound on the protein levels of CA IX and downstream signaling molecules.
Materials:
-
CA IX-expressing cancer cell line
-
6-well plates
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CA IX, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.
Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
CA IX-expressing cancer cell line
-
6-well plates
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished based on their fluorescence.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no effect on cell viability | Cell line has low or no CA IX expression. | Confirm CA IX expression by Western blot or qPCR. Select a different cell line if necessary. |
| Concentration of this compound is too low. | Perform a wider dose-response curve, extending to higher concentrations. | |
| High background in Western blot | Insufficient blocking or washing. | Increase blocking time and/or the number of washes. Optimize antibody concentrations. |
| Inconsistent results | Inconsistent cell seeding density. | Ensure accurate and consistent cell counting and seeding. |
| Instability of this compound in solution. | Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock. |
Conclusion
This compound is a powerful and selective tool for studying the role of carbonic anhydrase IX in cancer biology. The provided protocols offer a starting point for investigating its effects on cancer cells. Due to its high potency, careful dose-response studies are essential to determine the optimal experimental conditions for each specific cell line and assay. These application notes and protocols are intended to guide researchers in utilizing this compound to further elucidate the therapeutic potential of CA IX inhibition.
References
Application Notes and Protocols for In Vivo Administration of CA IX-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of tumor pH. Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment. CA IX contributes to tumor progression and metastasis by maintaining a neutral intracellular pH while acidifying the extracellular milieu, which facilitates tumor cell invasion and survival.[1] Due to its limited expression in normal tissues, CA IX is an attractive target for cancer therapy.[1]
CA IX-IN-3 (also known as Compound 27) is a highly potent and selective small molecule inhibitor of CA IX with an IC50 of 0.48 nM.[2] As a member of the sulfonamide class of inhibitors, this compound is being investigated for its potential as an anti-cancer therapeutic. This document provides detailed application notes and protocols for the in vivo administration of this compound for preclinical research.
Note: Specific in vivo administration data for this compound is not publicly available. The following protocols are representative examples based on established methodologies for structurally related sulfonamide-based CA IX inhibitors, such as SLC-0111 (U-104) and S4.[3][4] Researchers should perform initial dose-ranging and toxicity studies to determine the optimal administration parameters for their specific tumor model and experimental design.
Data Presentation
Table 1: In Vivo Administration Parameters of Representative Sulfonamide CA IX Inhibitors
| Compound | Animal Model | Tumor Type | Administration Route | Dosage | Vehicle | Treatment Schedule | Reference |
| SLC-0111 (U-104) | Mouse (NOD/SCID) | Breast Cancer (MDA-MB-231) | Oral Gavage | 38 mg/kg | Not Specified | Daily | |
| SLC-0111 (U-104) | Mouse (Balb/c) | Breast Cancer (4T1) | Oral Gavage | 5 mg/mL | Not Specified | Daily | |
| SLC-0111 (U-104) | Mouse | Glioblastoma | Oral Formulation | Not Specified | Oral Formulation | Daily | |
| S4 | Mouse (nu/nu CBA) | Breast Cancer (MDA-MB-231) | Intraperitoneal (i.p.) | 10 mg/kg | Not Specified | Daily, "5 days on, 2 days off" |
Table 2: Representative In Vivo Efficacy of Sulfonamide CA IX Inhibitors
| Compound | Tumor Model | Effect | Reference |
| SLC-0111 (U-104) | MDA-MB-231 Breast Cancer | Inhibited primary tumor growth and reduced cancer stem cell population. | |
| SLC-0111 (U-104) | 4T1 Breast Cancer | Inhibited metastasis formation. | |
| SLC-0111 | Glioblastoma | Delayed tumor growth when combined with temozolomide. | |
| S4 | MDA-MB-231 Breast Cancer | Reduced metastatic tumor burden in the lungs. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage Administration
This protocol is based on the formulation for the related compound U-104.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG400
-
Tween80
-
Propylene glycol
-
Sterile deionized water (ddH2O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles
Procedure:
-
Prepare Stock Solution:
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 30-100 mg/mL). Ensure the compound is fully dissolved.
-
-
Prepare Vehicle Solution:
-
In a sterile tube, combine the vehicle components. For a 1 mL final volume, a representative vehicle could be prepared as follows:
-
300 µL of 100 mg/mL PEG400 in ddH2O
-
5 µL of Tween80
-
50 µL of Propylene glycol
-
645 µL of ddH2O
-
-
-
Prepare Dosing Solution:
-
Based on the desired final concentration and the weight of the animals, calculate the required volume of the this compound stock solution.
-
Add the calculated volume of the this compound stock solution to the prepared vehicle.
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
Note: It is recommended to prepare the dosing solution fresh before each administration.
-
-
Administration:
-
Administer the prepared this compound solution to the animals via oral gavage at the predetermined dosage and schedule.
-
Protocol 2: Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol is a general representation for administering a compound like S4 via i.p. injection.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS with a solubilizing agent like DMSO or Cremophor EL)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Prepare Dosing Solution:
-
Determine the appropriate vehicle for this compound based on its solubility. A common practice is to first dissolve the compound in a small amount of DMSO and then dilute it to the final concentration with sterile saline or PBS. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
For example, to prepare a 1 mg/mL solution for a 10 mg/kg dose in a 20g mouse (requiring 0.2 mL), dissolve 1 mg of this compound in 100 µL of DMSO, and then add 900 µL of sterile saline.
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
-
Administration:
-
Draw the prepared solution into a sterile syringe.
-
Administer the solution to the animals via intraperitoneal injection at the determined dosage and schedule (e.g., daily on a "5 days on, 2 days off" regimen).
-
Mandatory Visualizations
References
- 1. Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application of CA IX-IN-3 in Studying Chemoresistance: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the carbonic anhydrase IX (CA IX) inhibitor, CA IX-IN-3, in the investigation of cancer chemoresistance. The information presented is intended to facilitate the design and execution of experiments aimed at understanding and overcoming tumor cell resistance to conventional therapeutic agents. For the purpose of these notes, data and protocols associated with the well-characterized and structurally related CA IX inhibitor, SLC-0111, are included to provide a broader experimental context, given that this compound is a potent and selective inhibitor of the same target.
Introduction to CA IX and its Role in Chemoresistance
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in a wide variety of solid tumors and is often associated with hypoxic tumor microenvironments.[1][2] Its primary physiological function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, thereby regulating intra- and extracellular pH.[2][3] In the context of cancer, CA IX expression is predominantly regulated by the hypoxia-inducible factor-1α (HIF-1α).[4]
The enzymatic activity of CA IX contributes significantly to chemoresistance through several mechanisms:
-
Regulation of Tumor pH: By maintaining a neutral to alkaline intracellular pH (pHi) and promoting an acidic extracellular pH (pHe), CA IX helps tumor cells survive the acidic conditions generated by their high metabolic rate (the Warburg effect). This acidic microenvironment can also limit the efficacy of weakly basic chemotherapeutic drugs, which may become protonated and thus less able to cross the cell membrane.
-
Promotion of Cell Survival and Proliferation: The favorable intracellular pH maintained by CA IX supports the activity of enzymes and signaling pathways essential for cell survival and proliferation, even under the stressful conditions of chemotherapy.
-
Contribution to Metastasis: The acidic extracellular environment created by CA IX can promote the degradation of the extracellular matrix, facilitating tumor cell invasion and metastasis.
This compound is a potent and selective inhibitor of CA IX with a reported IC50 of 0.48 nM. Its high affinity and selectivity make it an excellent tool for studying the specific role of CA IX in chemoresistance and for exploring its potential as a therapeutic target to sensitize cancer cells to chemotherapy. The structurally similar compound, SLC-0111, has been extensively studied and is currently in clinical trials, providing a wealth of data on the effects of CA IX inhibition in combination with various chemotherapeutic agents.
Quantitative Data on CA IX Inhibition and Chemoresistance Reversal
The following tables summarize key quantitative data regarding the inhibitory activity of CA IX inhibitors and their effects on cancer cell viability and chemoresistance.
Table 1: Inhibitory Activity of CA IX Inhibitors against Carbonic Anhydrase Isoforms
| Inhibitor | Target Isoform | IC50 / Ki | Reference |
| This compound | CA IX | 0.48 nM (IC50) | |
| SLC-0111 | CA IX | 45.1 nM (Ki) | |
| SLC-0111 | CA XII | 4.5 nM (Ki) | |
| SLC-0111 | CA I | >10,000 nM (Ki) | |
| SLC-0111 | CA II | >10,000 nM (Ki) |
Table 2: Effect of SLC-0111 on the Cytotoxicity of Chemotherapeutic Agents in Cancer Cell Lines
| Cancer Type | Cell Line | Chemotherapeutic Agent | SLC-0111 Concentration | Effect on Chemosensitivity | Reference |
| Melanoma | A375-M6 | Dacarbazine (50 µM) | 100 µM | Significant increase in late apoptosis and necrosis | |
| Melanoma | A375-M6 | Temozolomide (170 µM) | 100 µM | Significant increase in late apoptosis and necrosis | |
| Breast Cancer | MCF7 | Doxorubicin (90 nM) | 100 µM | Significant increase in cell death | |
| Colorectal Cancer | HCT116 | 5-Fluorouracil (100 µM) | 100 µM | Reduced cell proliferation (decreased colony diameter) | |
| Gastric Cancer | AGS (drug-resistant) | 5-FU, Paclitaxel, Cisplatin | 50-100 µM | Improved therapy response | |
| Head and Neck Squamous Carcinoma | FaDu, SCC-011 | Cisplatin (1 µM) | 100 µM | Sensitized cells to cisplatin, reducing proliferation and invasion | |
| Pancreatic Cancer | - | Gemcitabine | - | Currently under clinical investigation (NCT03450018) |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Hypoxia-Induced Chemoresistance via CA IX
The following diagram illustrates the signaling cascade leading to CA IX-mediated chemoresistance under hypoxic conditions and how CA IX inhibitors can intervene.
Caption: Hypoxia-induced chemoresistance pathway mediated by CA IX.
General Experimental Workflow for Studying Chemoresistance Reversal
This diagram outlines a typical experimental workflow to assess the ability of this compound to reverse chemoresistance in cancer cells.
Caption: Workflow for assessing chemoresistance reversal by this compound.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the effect of this compound on chemoresistance.
Cell Viability Assay (MTT/WST-1)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Chemotherapeutic agent of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent and this compound in complete medium.
-
Treat the cells with:
-
Vehicle control (e.g., DMSO)
-
Chemotherapeutic agent alone
-
This compound alone
-
Combination of the chemotherapeutic agent and this compound
-
-
Incubate the plate for 24-72 hours, depending on the cell line and drug.
-
Add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate for 15-30 minutes at room temperature with shaking to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Protocol:
-
Induce apoptosis in your target cells by treating with the chemotherapeutic agent, this compound, or the combination for the desired time. Include an untreated control.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Colony Formation Assay (Clonogenic Assay)
This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival.
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Methanol or 4% paraformaldehyde for fixation
Protocol:
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with the drugs of interest (chemotherapeutic agent, this compound, or combination) at various concentrations. For some protocols, treatment is performed prior to seeding.
-
Incubate the plates for 10-14 days, allowing colonies to form. Change the medium with fresh drug-containing medium every 2-3 days.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with methanol or 4% paraformaldehyde for 10-20 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins involved in chemoresistance and apoptosis, such as CA IX, multidrug resistance proteins (e.g., P-glycoprotein), or apoptosis markers (e.g., cleaved caspase-3, PARP).
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CA IX, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
By following these protocols and utilizing the provided quantitative data and pathway information, researchers can effectively investigate the role of CA IX in chemoresistance and evaluate the potential of this compound as a chemosensitizing agent.
References
Application Notes and Protocols: Evaluating the Synergistic Effects of CA IX-IN-3 with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme overexpressed in a variety of solid tumors, often in response to hypoxic conditions within the tumor microenvironment.[1][2][3][4][5] Its primary function in cancer cells is to regulate intracellular and extracellular pH, contributing to an acidic tumor microenvironment that promotes tumor progression, metastasis, and resistance to therapy. CA IX-IN-3 is a small molecule inhibitor of CA IX, and its combination with conventional chemotherapeutic agents presents a promising strategy to enhance anti-cancer efficacy. By disrupting the pH regulation maintained by CA IX, this compound can potentially sensitize cancer cells to the cytotoxic effects of chemotherapy.
These application notes provide a comprehensive guide for evaluating the synergistic effects of this compound in combination with standard chemotherapeutic drugs. The protocols outlined below detail methods for assessing synergy in vitro, including cell viability and apoptosis assays, and provide a framework for analyzing the underlying molecular mechanisms.
Rationale for Combination Therapy
Combining targeted therapies with conventional chemotherapy can lead to improved patient outcomes by attacking cancer cells through multiple pathways. The rationale for combining this compound with chemotherapy is based on the following principles:
-
Overcoming Drug Resistance: The acidic tumor microenvironment, maintained by CA IX, can reduce the efficacy of weakly basic chemotherapeutic drugs. Inhibition of CA IX can normalize the tumor pH, potentially restoring or enhancing the activity of these drugs.
-
Enhanced Cytotoxicity: By disrupting pH homeostasis, CA IX inhibitors can induce cellular stress, making cancer cells more susceptible to the DNA damage and apoptotic signals induced by chemotherapy.
-
Targeting Hypoxic Tumor Cells: CA IX is predominantly expressed in hypoxic regions of tumors, which are often resistant to both chemotherapy and radiotherapy. Targeting these cells with a CA IX inhibitor can help to eliminate a key population of resistant cells.
Experimental Design for Synergy Evaluation
A critical aspect of evaluating combination therapies is to determine whether the observed effect is synergistic, additive, or antagonistic. The two most widely accepted methods for this are the Chou-Talalay Combination Index (CI) method and Isobologram Analysis.
Chou-Talalay Combination Index (CI) Method
The Chou-Talalay method is a quantitative approach to determine the nature of drug interactions. The Combination Index (CI) is calculated based on the dose-effect relationships of the individual drugs and their combination.
-
CI < 1: Indicates synergism.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
Isobologram Analysis
Isobologram analysis is a graphical method used to visualize and assess drug interactions. An isobologram is a graph where the doses of two drugs that produce a specific effect when used in combination are plotted. A line of additivity connects the doses of the individual drugs that produce the same effect.
-
Data points below the line of additivity: Indicate synergism.
-
Data points on the line of additivity: Indicate an additive effect.
-
Data points above the line of additivity: Indicate antagonism.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent.
-
Treat the cells with:
-
This compound alone.
-
Chemotherapeutic agent alone.
-
A combination of this compound and the chemotherapeutic agent at a constant ratio (e.g., based on their individual IC50 values).
-
-
Include untreated cells as a control.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 (the concentration of drug that inhibits 50% of cell growth) for each drug alone and in combination.
-
Use the dose-response data to calculate the Combination Index (CI) using software like CompuSyn or to generate an isobologram.
-
Data Presentation:
| Treatment Group | IC50 (µM) | Combination Index (CI) at IC50 | Synergy Interpretation |
| This compound | [Insert Value] | N/A | N/A |
| Chemotherapy Drug | [Insert Value] | N/A | N/A |
| Combination | [Insert Value] | [Insert Value] | Synergistic / Additive / Antagonistic |
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
Protocol:
-
Cell Treatment: Treat cells with this compound, the chemotherapeutic agent, and their combination at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells: Early apoptotic cells.
-
Annexin V-positive, PI-positive cells: Late apoptotic/necrotic cells.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Data Presentation:
| Treatment Group | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Total % Apoptotic Cells |
| Control | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Chemotherapy Drug | [Insert Value] | [Insert Value] | [Insert Value] |
| Combination | [Insert Value] | [Insert Value] | [Insert Value] |
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression of key proteins involved in the apoptotic pathway (e.g., Bax, Bcl-2, Caspase-3).
Protocol:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Data Presentation:
| Treatment Group | Relative Bax Expression | Relative Bcl-2 Expression | Bax/Bcl-2 Ratio | Relative Cleaved Caspase-3 Expression |
| Control | 1.0 | 1.0 | [Insert Value] | 1.0 |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Chemotherapy Drug | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Combination | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizing Workflows and Pathways
Experimental Workflow for Synergy Evaluation
Caption: Workflow for evaluating the synergistic effects of this compound and chemotherapy.
Signaling Pathway of CA IX in the Tumor Microenvironment
Caption: Simplified signaling pathway of CA IX and points of therapeutic intervention.
Logical Relationship for Synergy Assessment
Caption: Logical framework for determining drug synergy.
Conclusion
The protocols and analytical methods described in these application notes provide a robust framework for evaluating the synergistic potential of combining this compound with chemotherapy. By systematically assessing cell viability, apoptosis, and key molecular markers, researchers can gain valuable insights into the efficacy and mechanisms of action of this combination therapy. The quantitative analysis of synergy using the Chou-Talalay method and isobolograms is essential for the preclinical development of novel cancer therapeutic strategies.
References
Application Notes and Protocols: SLC-0111 as a Tool for Studying Tumor Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. A key player in the tumor microenvironment that influences angiogenesis is Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane enzyme highly expressed in many types of cancer cells in response to hypoxia. Its activity contributes to the acidification of the tumor microenvironment, a condition that promotes tumor progression and angiogenesis.
SLC-0111 (also known as U-104) is a potent and selective small molecule inhibitor of CA IX. By targeting CA IX, SLC-0111 disrupts pH regulation in the tumor microenvironment, thereby inhibiting tumor growth and metastasis. These application notes provide a comprehensive overview of the use of SLC-0111 as a tool to study and inhibit tumor angiogenesis, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. Preclinical studies have shown that SLC-0111 can reduce tumor growth and metastasis, and it has undergone Phase I clinical trials for the treatment of advanced solid tumors.[1][2]
Mechanism of Action in Tumor Angiogenesis
Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized. HIF-1α then translocates to the nucleus and induces the expression of a battery of genes that promote tumor survival and adaptation, including CA9 (the gene encoding CA IX) and Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[3][4]
CA IX, through its enzymatic activity, contributes to the maintenance of a neutral intracellular pH while acidifying the extracellular space. This extracellular acidosis is known to promote the activity of proteases that degrade the extracellular matrix, facilitating endothelial cell migration and invasion—key steps in angiogenesis. Furthermore, the hypoxic and acidic microenvironment orchestrated by CA IX activity can further stimulate the expression of pro-angiogenic factors.
SLC-0111, by inhibiting CA IX, is hypothesized to counteract these effects, leading to a less favorable microenvironment for angiogenesis. This is achieved by reducing extracellular acidosis and potentially modulating the expression of key angiogenic signaling molecules.
Signaling Pathway Diagram
Caption: CA IX-mediated signaling in tumor angiogenesis and the inhibitory action of SLC-0111.
Quantitative Data on the Anti-Angiogenic Effects of SLC-0111
The following tables summarize quantitative data from preclinical studies investigating the effects of SLC-0111 on various parameters of angiogenesis.
Table 1: Effect of SLC-0111 on Endothelial Cell Function in vitro
| Cell Line | Assay | Treatment | Concentration | Observed Effect | Reference |
| Hepatoblastoma (HUH6) | Wound Healing Assay | SLC-0111 | 100 µM | ~70% decrease in cell motility in normoxia and ~40% in hypoxia after 20h | [2] |
| Hepatoblastoma (HB-295) | Wound Healing Assay | SLC-0111 | 100 µM | Significant reduction in migration rate | |
| Hepatoblastoma (HB-303) | Wound Healing Assay | SLC-0111 | 100 µM | ~30% decrease in motility in normoxia and ~35% in hypoxia |
Table 2: Effect of SLC-0111 on Tumor Angiogenesis in vivo
| Tumor Model | Assay | Treatment | Dosage | Observed Effect | Reference |
| Head and Neck Squamous Carcinoma (FaDu Xenograft) | Tumor Growth | SLC-0111 + Cisplatin | 100 mg/kg (SLC-0111) + 3 mg/kg (Cisplatin) | Significant decrease in tumor growth compared to vehicle control | |
| Triple Negative Breast Cancer (MDA-MB-231 LM2-4 Xenograft) | Microvessel Density | SLC-0111 | Not Specified | Significantly decreased primary tumor vascular density | |
| Triple Negative Breast Cancer (MDA-MB-231 LM2-4 Xenograft) | Vascular Permeability | SLC-0111 | Not Specified | Significantly decreased primary tumor vascular permeability |
Experimental Protocols
In Vitro Angiogenesis Assay: Endothelial Cell Tube Formation
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
SLC-0111
-
Calcein AM (for fluorescent visualization)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Fluorescence microscope
Protocol:
-
Plate Preparation: Thaw Basement Membrane Extract on ice overnight. Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Preparation: Culture HUVECs to ~80% confluency. Harvest the cells using trypsin and resuspend them in endothelial cell growth medium at a concentration of 1 x 10⁵ cells/mL.
-
Treatment: Prepare different concentrations of SLC-0111 in endothelial cell growth medium. Add the cell suspension to the drug solutions.
-
Seeding: Gently add 100 µL of the cell/drug suspension to each well of the solidified matrix-coated plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. Monitor for tube formation periodically.
-
Visualization and Quantification:
-
For visualization, cells can be pre-labeled with Calcein AM before seeding or stained after tube formation.
-
Capture images using an inverted microscope.
-
Quantify angiogenesis by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Experimental Workflow for In Vitro Tube Formation Assay
Caption: Workflow for the in vitro endothelial cell tube formation assay.
In Vivo Angiogenesis Assay: Matrigel Plug Assay
This assay evaluates the formation of new blood vessels into a subcutaneously implanted plug of basement membrane matrix containing pro-angiogenic factors and the test compound.
Materials:
-
Basement Membrane Extract (e.g., Matrigel®), growth factor reduced
-
Pro-angiogenic factors (e.g., VEGF, bFGF)
-
SLC-0111
-
Immunocompromised mice (e.g., nude mice)
-
Ice-cold syringes and needles
-
Formalin
-
Paraffin
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Protocol:
-
Plug Preparation: On ice, mix growth factor-reduced Matrigel with a pro-angiogenic factor (e.g., VEGF at 100 ng/mL) and the desired concentration of SLC-0111 or vehicle control. Keep the mixture on ice to prevent premature solidification.
-
Injection: Anesthetize the mice. Using a pre-chilled syringe, subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug at body temperature.
-
Incubation: Allow 7-21 days for blood vessels to infiltrate the Matrigel plug.
-
Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.
-
Histological Analysis:
-
Fix the plugs in 10% formalin and embed in paraffin.
-
Section the plugs and perform immunohistochemistry using an antibody against an endothelial cell marker, such as CD31, to visualize blood vessels.
-
-
Quantification: Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels per unit area in multiple high-power fields.
In Vivo Tumor Xenograft Model for Angiogenesis Assessment
This model involves implanting tumor cells into immunocompromised mice and then treating with the test compound to assess its effect on tumor growth and the tumor vasculature.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Immunocompromised mice
-
SLC-0111
-
Calipers for tumor measurement
-
Reagents and antibodies for immunohistochemistry (e.g., anti-CD31)
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers.
-
Treatment: Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, SLC-0111). Administer treatment as per the desired schedule (e.g., daily oral gavage).
-
Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors.
-
Analysis of Angiogenesis:
-
Microvessel Density (MVD): Fix a portion of the tumor in formalin, embed in paraffin, and perform immunohistochemistry for CD31. Quantify MVD as described in the Matrigel plug assay.
-
Vessel Permeability: To assess vessel permeability, an intravenous injection of a fluorescent tracer (e.g., FITC-dextran) can be administered before euthanasia. The extent of tracer leakage into the tumor tissue can be quantified by fluorescence microscopy of tumor sections.
-
Conclusion
SLC-0111 is a valuable tool for investigating the role of CA IX in tumor angiogenesis. The protocols and data presented here provide a framework for researchers to design and execute experiments to further elucidate the anti-angiogenic mechanisms of CA IX inhibition and to evaluate its therapeutic potential. The ability of SLC-0111 to modulate the tumor microenvironment highlights the importance of targeting non-cancer cell components to develop more effective cancer therapies.
References
- 1. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 3. Role of hypoxia-inducible factor-1α, carbonic anhydrase-IX, glucose transporter-1 and vascular endothelial growth factor associated with lymph node metastasis and recurrence in patients with locally advanced cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Imaging of Carbonic Anhydrase IX (CA IX) Expression Using Inhibitor-Based Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of Carbonic Anhydrase IX (CA IX), a key biomarker for tumor hypoxia and several cancer types. The focus is on the application of fluorescent and radiolabeled inhibitors of CA IX for non-invasive detection and quantification of its expression in preclinical models.
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is significantly upregulated in various solid tumors, including renal, breast, lung, and cervical cancers.[1][2] Its expression is primarily induced by hypoxia, a condition of low oxygen tension common in the tumor microenvironment, which is associated with aggressive tumor behavior and resistance to therapy.[1][3] The extracellular catalytic domain of CA IX makes it an accessible target for imaging agents. This document details the use of CA IX inhibitor-based probes for in vivo imaging, offering a powerful tool for cancer research and the development of targeted therapies.
Principle of CA IX-Targeted Imaging
The imaging agents described herein are derivatives of potent CA IX inhibitors, such as acetazolamide and other sulfonamides.[3] These inhibitors are conjugated to either near-infrared (NIR) fluorophores for optical imaging or radioisotopes for nuclear imaging (PET/SPECT). When administered in vivo, these probes selectively bind to CA IX expressed on the surface of tumor cells, enabling visualization and quantification of tumor burden and hypoxic regions.
Featured Imaging Probes & Applications
This document focuses on the applications of several key CA IX-targeted imaging probes:
-
HS680: A near-infrared (NIR) fluorescent probe derived from acetazolamide for quantitative optical imaging of CA IX as a marker for tumor hypoxia.
-
Fluorine-18 Labeled Sulfonamides: Radiofluorinated monovalent and trivalent sulfonamide derivatives for Positron Emission Tomography (PET) imaging of CA IX expression.
-
99mTc-(HE)3-ZCAIX:1: A technetium-99m labeled Affibody molecule for Single-Photon Emission Computed Tomography (SPECT) imaging.
These probes have been successfully used to:
-
Non-invasively detect and quantify CA IX expression in tumor xenografts.
-
Differentiate between CA IX-positive and CA IX-negative tumors.
-
Visualize and monitor tumor hypoxia.
-
Assess the specificity of inhibitor binding through blocking studies.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies using CA IX inhibitor-based imaging probes.
Table 1: In Vitro Inhibition Constants (Ki) of CA IX Imaging Probes
| Probe | Target CA Isoform | Inhibition Constant (Ki) (nM) | Reference |
| HS680 | CA IX | Single-digit nanomolar | |
| CA II | >1000 | ||
| CA XII | 64 | ||
| CA XIV | 87 | ||
| Acetazolamide (AZ) | CA IX | 25 | |
| CA II | 12 | ||
| CA XII | 4.5 | ||
| CA XIV | 16 |
Table 2: In Vivo Tumor Uptake and Tumor-to-Background Ratios
| Probe | Animal Model & Cell Line | Imaging Modality | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio | Reference |
| HS680 | Mouse, HT-29 | FMT | 6-24 hours | Not reported as %ID/g | High contrast | Not reported | |
| 18F-AmBF3-AEBS | Mouse, HT-29 | PET | 1 hour | 0.56 ± 0.11 | Low | Low | |
| 18F-AmBF3-ABS | Mouse, HT-29 | PET | 1 hour | 0.64 ± 0.08 | Low | Low | |
| 18F-AmBF3-(ABS)3 | Mouse, HT-29 | PET | 1 hour | 0.33 ± 0.07 | Significantly better | Significantly better | |
| 99mTc-(HE)3-ZCAIX:1 | Mouse, SK-RC-52 | SPECT | 4 hours | 9.7 ± 0.7 | 53 ± 10 | Not reported |
%ID/g: percentage of injected dose per gram of tissue. FMT: Fluorescence Molecular Tomography.
Experimental Protocols
Protocol 1: In Vivo Near-Infrared (NIR) Imaging of CA IX Expression using HS680
Objective: To non-invasively visualize and quantify CA IX expression in tumor-bearing mice using the NIR fluorescent probe HS680.
Materials:
-
HS680 imaging agent
-
Tumor-bearing mice (e.g., with subcutaneous HT-29 or HeLa xenografts)
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system (e.g., FMT 2500)
-
Acetazolamide (AZ) for blocking studies (optional)
-
Saline or PBS for injection
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Probe Administration: Inject HS680 intravenously (i.v.) via the tail vein. A typical dose is 2 nmoles in 100 µL of saline.
-
Imaging Time Points: Perform imaging at various time points post-injection, such as 1, 6, and 24 hours, to determine optimal tumor contrast.
-
Image Acquisition:
-
Place the anesthetized mouse in the imaging chamber of the fluorescence imaging system.
-
Acquire whole-body fluorescence images using appropriate excitation and emission filters for HS680 (e.g., 680 nm excitation, 700 nm emission).
-
For tomographic systems (FMT), follow the manufacturer's instructions for 3D image reconstruction.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the tumor and a contralateral non-tumor area (e.g., muscle) to calculate tumor-to-background ratios.
-
For quantitative tomography, the concentration of the fluorescent probe in the tumor can be determined using the system's software.
-
-
(Optional) Blocking Study: To confirm the specificity of HS680 binding to CA IX, pre-inject a separate cohort of mice with an excess of unlabeled acetazolamide (e.g., 10 mg/kg) one hour prior to the injection of HS680. A significant reduction in the tumor fluorescence signal compared to the non-blocked group indicates specific binding.
Protocol 2: In Vivo PET Imaging of CA IX Expression using 18F-labeled Sulfonamides
Objective: To non-invasively visualize and quantify CA IX expression in tumor-bearing mice using 18F-labeled sulfonamide PET tracers.
Materials:
-
18F-labeled sulfonamide tracer (e.g., 18F-AmBF3-(ABS)3)
-
Tumor-bearing mice (e.g., with subcutaneous HT-29 xenografts)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Acetazolamide (AZ) for blocking studies (optional)
-
Saline for injection
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Tracer Administration: Inject the 18F-labeled sulfonamide tracer intravenously (i.v.) via the tail vein. A typical dose is 3.7-7.4 MBq (100-200 µCi) in 100-150 µL of saline.
-
Uptake Period: Allow the tracer to distribute for a specific period, typically 1 hour post-injection.
-
Image Acquisition:
-
Position the anesthetized mouse in the PET/CT scanner.
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Acquire a static PET scan for 10-15 minutes.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and other organs of interest on the CT images and project them to the PET images to obtain the radioactivity concentration (Bq/mL).
-
Calculate the tumor uptake as the percentage of injected dose per gram of tissue (%ID/g).
-
-
(Optional) Blocking Study: To confirm target specificity, pre-administer an excess of unlabeled acetazolamide (e.g., 50 mg/kg) 30 minutes before injecting the radiotracer.
Visualizations
References
- 1. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Developments in Carbonic Anhydrase IX-Targeted Fluorescence and Nuclear Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Imaging and Quantification of Carbonic Anhydrase IX Expression as an Endogenous Biomarker of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of CA IX-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is strongly induced by hypoxia.[1][2] Its expression is associated with poor prognosis and resistance to therapy in several cancers.[3] CA IX plays a crucial role in maintaining the pH balance within the tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1][4] This enzymatic activity helps cancer cells to thrive in the acidic and hypoxic conditions that are characteristic of solid tumors. CA IX-IN-3 is a potent and selective inhibitor of CA IX, with an IC50 of 0.48 nM, making it a promising candidate for anticancer therapy.
These application notes provide a comprehensive guide to the experimental design and detailed protocols for characterizing the pharmacokinetic (PK) properties of this compound. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound is critical for its preclinical and clinical development. The following sections detail in vitro and in vivo methodologies, data presentation, and visual workflows to guide researchers in this process.
Signaling Pathway of Carbonic Anhydrase IX in the Tumor Microenvironment
The diagram below illustrates the role of CA IX in regulating pH in the hypoxic tumor microenvironment and its interaction with other key cellular components. Understanding this pathway is essential for contextualizing the mechanism of action of CA IX inhibitors like this compound.
Caption: CA IX Signaling Pathway in Tumors.
Experimental Workflow for Pharmacokinetic Profiling
The following diagram outlines the general workflow for the in vitro and in vivo pharmacokinetic characterization of this compound.
Caption: Pharmacokinetic Profiling Workflow.
In Vitro Pharmacokinetic Assays
A suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be conducted to provide an early assessment of the drug-like properties of this compound.
Metabolic Stability Assay
This assay measures the rate at which this compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Protocol: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH regenerating system solution.
-
Prepare a quenching solution of ice-cold acetonitrile containing an internal standard.
-
-
Incubation:
-
Dilute the liver microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Add the microsomal solution to a 96-well plate.
-
Add the this compound working solution to the wells to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer aliquots of the reaction mixture to a collection plate containing the quenching solution.
-
Centrifuge the collection plate to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear regression to calculate the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Table 1: Hypothetical Metabolic Stability Data for this compound
| Parameter | Human Liver Microsomes | Rat Liver Microsomes |
| In Vitro Half-life (t½, min) | 45.2 | 30.8 |
| Intrinsic Clearance (CLint, µL/min/mg) | 34.1 | 50.2 |
Plasma Protein Binding Assay
This assay determines the extent to which this compound binds to plasma proteins, which influences its distribution and availability to reach the target site.
Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Preparation:
-
Prepare a stock solution of this compound and spike it into human and rat plasma to a final concentration of 1 µM.
-
Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Hydrate the RED device inserts according to the manufacturer's instructions.
-
-
Dialysis:
-
Add the plasma sample containing this compound to the sample chamber of the RED device.
-
Add the dialysis buffer to the buffer chamber.
-
Incubate the sealed device at 37°C with shaking for 4-6 hours to reach equilibrium.
-
-
Sampling and Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix-match the samples by adding blank plasma to the buffer aliquot and buffer to the plasma aliquot.
-
Precipitate proteins with ice-cold acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatant by LC-MS/MS to determine the concentrations of this compound in both chambers.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber.
-
Calculate the percentage of protein binding = (1 - fu) * 100.
-
Table 2: Hypothetical Plasma Protein Binding Data for this compound
| Species | Fraction Unbound (fu) | Percent Bound (%) |
| Human | 0.025 | 97.5 |
| Rat | 0.042 | 95.8 |
In Vivo Pharmacokinetic Studies
In vivo studies are essential to understand the complete ADME profile of this compound in a living organism.
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley rats (n=3-4 per group).
-
Acclimate the animals for at least one week before the study.
-
-
Dose Formulation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Administer a single intravenous (IV) bolus dose (e.g., 1 mg/kg) via the tail vein.
-
Administer a single oral (PO) gavage dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 100 µL) from the saphenous vein at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Bioanalysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
IV administration: Clearance (CL), Volume of distribution (Vd), half-life (t½), and Area Under the Curve (AUC).
-
PO administration: Maximum concentration (Cmax), time to maximum concentration (Tmax), AUC, and oral bioavailability (F%).
-
F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Table 3: Hypothetical In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.083 | 2.0 |
| AUC₀₋t (ngh/mL) | 2800 | 9800 |
| AUC₀₋inf (ngh/mL) | 2850 | 10200 |
| t½ (h) | 4.5 | 5.1 |
| CL (mL/min/kg) | 5.8 | - |
| Vd (L/kg) | 2.1 | - |
| F (%) | - | 35.8 |
Conclusion
The protocols and experimental designs outlined in these application notes provide a robust framework for the comprehensive pharmacokinetic evaluation of the CA IX inhibitor, this compound. The data generated from these studies are essential for understanding the ADME properties of the compound, enabling informed decision-making in the drug development process, and ultimately guiding the design of future efficacy and toxicology studies. The integration of in vitro and in vivo data will facilitate the development of a PK/PD model to predict the therapeutic window and inform human dose projections.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Carbonic Anhydrase IX Inhibitors to Interrogate the Tumor Immune Microenvironment
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme significantly overexpressed in a multitude of solid tumors, primarily as a consequence of the hypoxic tumor microenvironment.[1][2] Its expression is strongly correlated with aggressive tumor phenotypes and unfavorable patient prognoses. CA IX plays a pivotal role in maintaining intracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This process facilitates the extrusion of acid from the cell, leading to the acidification of the tumor microenvironment.[2][3] This altered pH landscape fosters tumor progression, invasion, metastasis, and critically, immune evasion, rendering CA IX a compelling therapeutic target.[1]
Small molecule inhibitors of CA IX, such as the well-characterized sulfonamide SLC-0111, offer potent and selective tools to probe the function of CA IX in the tumor immune microenvironment. By inhibiting CA IX, these molecules can reverse the acidic extracellular pH, thereby potentially enhancing the infiltration and cytotoxic activity of immune cells, and augmenting the efficacy of immunotherapies like immune checkpoint blockade.
Mechanism of Action
CA IX inhibitors, typically sulfonamide-based compounds, function by binding to the zinc ion within the active site of the CA IX enzyme. This binding event blocks the catalytic activity of CA IX, preventing the hydration of carbon dioxide. The subsequent reduction in proton extrusion leads to a less acidic tumor microenvironment and an increase in intracellular acidity in cancer cells, which can induce cellular stress and apoptosis.
Applications in Research
The study of the tumor immune microenvironment using CA IX inhibitors can provide valuable insights into:
-
Reversal of Tumor Acidosis: Quantifying the change in extracellular pH upon inhibitor treatment.
-
Modulation of Immune Cell Infiltration: Assessing the impact of CA IX inhibition on the recruitment and localization of various immune cell subsets (e.g., T cells, NK cells, myeloid-derived suppressor cells) within the tumor.
-
Enhancement of Anti-Tumor Immunity: Evaluating the potentiation of immune-mediated cancer cell killing in co-culture systems and in vivo models.
-
Synergy with Immunotherapies: Investigating the combined effects of CA IX inhibitors and immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) on tumor growth and survival.
Experimental Protocols
Note: As "CA IX-IN-3" is not described in the currently available scientific literature, the following protocols are based on the use of well-characterized, representative CA IX inhibitors such as SLC-0111 or other potent sulfonamide-based inhibitors. Researchers should validate these protocols for their specific inhibitor and experimental system.
Protocol 1: In Vitro Assessment of CA IX Inhibition on Tumor Cell Viability and Apoptosis
Objective: To determine the effect of a CA IX inhibitor on the viability and induction of apoptosis in cancer cell lines cultured under hypoxic conditions.
Materials:
-
Cancer cell line known to express CA IX under hypoxia (e.g., HT-29, MDA-MB-231)
-
CA IX inhibitor (e.g., SLC-0111)
-
Cell culture medium and supplements
-
Hypoxia chamber or incubator (1% O2, 5% CO2)
-
MTT or similar cell viability assay kit
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates for viability assays and 6-well plates for apoptosis assays at an appropriate density.
-
Induction of Hypoxia and Treatment: The following day, replace the medium with fresh medium containing various concentrations of the CA IX inhibitor or vehicle control (e.g., DMSO). Place the plates in a hypoxia chamber for 48-72 hours.
-
Cell Viability Assay (MTT):
-
After the incubation period, add MTT reagent to each well of the 96-well plate and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Harvest cells from the 6-well plates by trypsinization.
-
Wash the cells with cold PBS and resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.
-
Protocol 2: Immunofluorescence Staining for CA IX and Immune Cell Markers in Tumor Tissue
Objective: To visualize the expression of CA IX and the infiltration of immune cells in tumor sections from animal models treated with a CA IX inhibitor.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Primary antibodies: anti-CA IX, anti-CD8 (for cytotoxic T cells), anti-F4/80 (for macrophages), etc.
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Antigen retrieval buffer
-
Permeabilization buffer
-
Blocking solution
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval buffer (e.g., citrate buffer, pH 6.0).
-
Permeabilization and Blocking: Permeabilize the sections with a suitable buffer (e.g., 0.1% Triton X-100 in PBS) and then block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary antibodies (e.g., rabbit anti-CA IX and rat anti-CD8) diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS and then incubate with the corresponding fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-rat Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with an anti-fade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Protocol 3: In Vivo Murine Tumor Model to Evaluate CA IX Inhibitor Efficacy
Objective: To assess the anti-tumor efficacy of a CA IX inhibitor, alone or in combination with immune checkpoint blockade, in a syngeneic mouse tumor model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., B16F10 melanoma, 4T1 breast cancer)
-
Immunocompetent mice (e.g., C57BL/6, BALB/c)
-
CA IX inhibitor (formulated for in vivo use)
-
Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)
-
Calipers for tumor measurement
-
Equipment for animal handling and dosing (e.g., oral gavage needles, injection syringes)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, CA IX inhibitor, anti-PD-1, Combination).
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Dosing: Administer the CA IX inhibitor (e.g., by oral gavage) and the immune checkpoint inhibitor (e.g., by intraperitoneal injection) according to a predetermined schedule and dosage.
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Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach the predetermined endpoint.
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Tumor Analysis: At the end of the study, excise the tumors for further analysis, such as flow cytometry to characterize the immune cell infiltrate, or immunohistochemistry/immunofluorescence as described in Protocol 2.
Data Presentation
Table 1: In Vitro Efficacy of a Representative CA IX Inhibitor (SLC-0111)
| Cell Line | Treatment | IC50 (µM) | Apoptosis (% of cells) | Reference |
| A375-M6 Melanoma | SLC-0111 (96h) | >100 | - | |
| A375-M6 Melanoma | SLC-0111 + Dacarbazine | - | Significant increase in late apoptosis and necrosis | |
| MCF7 Breast Cancer | SLC-0111 (48h) | >100 | - | |
| MCF7 Breast Cancer | SLC-0111 + Doxorubicin | - | Significant increase in late apoptosis |
Table 2: In Vivo Effects of CA IX Expression and Inhibition
| Tumor Model | Parameter | Effect of CA IX Expression | Effect of CA IX Inhibition (e.g., SLC-0111) | Reference |
| HCT116 Xenograft | Extracellular pH | 0.15 pH unit lower (pH 6.71) vs. control | Reversal of acidification | |
| B16F10 Melanoma (in vivo) | T-cell Killing | - | Increased T-cell antitumor response | |
| 4T1 Breast Cancer (in vivo) | Tumor Growth | - | Reduced primary tumor growth | |
| 4T1 Breast Cancer (in vivo) | Metastasis | - | Reduced metastatic burden | |
| B16F10 & 4T1 (in vivo) | Immune Cell Infiltrate | - | Increased Th1 and CD8+ cells, decreased Tregs |
Mandatory Visualization
Caption: CA IX Signaling Pathway and Point of Inhibition.
Caption: In Vivo Experimental Workflow.
References
Application Notes and Protocols for CA IX-IN-3 in High-Throughput Screening Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is largely absent in normal tissues.[1] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment.[2][3] CA IX plays a crucial role in regulating intra- and extracellular pH, thereby promoting tumor cell survival, proliferation, and invasion.[3][4] This makes CA IX a compelling target for the development of novel anticancer therapeutics. CA IX-IN-3 is a potent and selective small molecule inhibitor of CA IX. These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize inhibitors of CA IX.
Principle of the Assay
The protocols described below are based on a biochemical assay that measures the esterase activity of recombinant human CA IX. The enzyme catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (pNPA), to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. In the presence of an inhibitor like this compound, the enzymatic activity of CA IX is reduced, leading to a decrease in the production of p-nitrophenol. The level of inhibition is directly proportional to the concentration of the inhibitor.
Materials and Reagents
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Recombinant Human Carbonic Anhydrase IX (CA IX)
-
This compound (or other test compounds)
-
Acetazolamide (positive control inhibitor)
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p-Nitrophenyl Acetate (pNPA)
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HEPES Buffer (or other suitable assay buffer)
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Dimethyl Sulfoxide (DMSO)
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384-well microplates
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Microplate reader with absorbance detection at 405 nm
-
Acoustic liquid handler (optional, for compound dispensing)
Signaling Pathway of Carbonic Anhydrase IX in Cancer
Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized and induces the expression of CA IX. CA IX, located on the cell membrane, catalyzes the hydration of carbon dioxide to bicarbonate and protons. The resulting protons contribute to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis. The bicarbonate ions are transported into the cell, helping to maintain a neutral intracellular pH, which is essential for cancer cell survival and proliferation. Inhibition of CA IX disrupts this pH regulation, leading to intracellular acidification and suppression of tumor growth.
CA IX Signaling Pathway in Hypoxic Tumor Cells.
Experimental Workflow for High-Throughput Screening
The high-throughput screening workflow for identifying CA IX inhibitors involves several key steps, from initial compound plating to data analysis. This process is designed to be efficient and robust for screening large compound libraries.
High-Throughput Screening Workflow for CA IX Inhibitors.
Detailed Experimental Protocols
Protocol 1: Primary High-Throughput Screening of Compound Libraries
This protocol is designed for the initial screening of a large number of compounds to identify potential "hits."
-
Compound Plating : Using an acoustic liquid handler, transfer 50 nL of each compound from the library stock plates to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 50 µL reaction volume.
-
Controls : Include positive controls (a known CA IX inhibitor, e.g., Acetazolamide at a final concentration of 10 µM) and negative controls (DMSO vehicle) on each plate.
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Enzyme Addition : Add 25 µL of CA IX solution (diluted in HEPES buffer to a final concentration of 10 nM) to each well of the assay plates.
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Incubation : Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme binding.
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Substrate Addition : To initiate the enzymatic reaction, add 25 µL of pNPA substrate solution to each well.
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Data Acquisition : Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time (kinetic read).
-
Data Analysis : Calculate the rate of reaction for each well. Determine the percent inhibition for each compound relative to the positive and negative controls. Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are considered primary hits.
Protocol 2: Dose-Response Analysis and IC50 Determination
Compounds identified as "hits" in the primary screen should be further evaluated to determine their potency (IC50 value).
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Compound Dilution : Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).
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Compound Plating : Dispense the diluted compounds into 384-well plates.
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Assay Performance : Perform the CA IX inhibition assay as described in Protocol 1.
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Data Analysis : Plot the percent inhibition against the logarithm of the compound concentration.
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IC50 Calculation : Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Data Presentation
The quantitative data from the HTS campaign should be organized for clear comparison.
Table 1: Primary HTS Results for a Hypothetical Set of Compounds
| Compound ID | Concentration (µM) | % Inhibition | Hit ( >50% Inhibition) |
| This compound | 10 | 95.2 | Yes |
| Compound A | 10 | 12.5 | No |
| Compound B | 10 | 65.8 | Yes |
| Compound C | 10 | 5.3 | No |
| Acetazolamide | 10 | 98.1 | Yes |
| DMSO | - | 0.0 | No |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (nM) | Hill Slope | R² |
| This compound | 75.3 | 1.1 | 0.99 |
| Compound B | 1250.6 | 0.9 | 0.98 |
| Acetazolamide | 25.8 | 1.0 | 0.99 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High well-to-well variability | Inconsistent dispensing volumes | Calibrate and maintain liquid handlers. |
| Plate edge effects | Avoid using outer wells or use barrier plates. | |
| Low Z'-factor | Suboptimal reagent concentrations | Optimize enzyme and substrate concentrations. |
| Assay window is too small | Adjust control concentrations. | |
| False positives | Compound interference (e.g., aggregation, autofluorescence) | Perform secondary assays and counter-screens. |
| False negatives | Low compound potency | Re-screen at a higher concentration if feasible. |
Conclusion
The described high-throughput screening assays provide a robust and efficient method for the identification and characterization of CA IX inhibitors. This compound demonstrates potent inhibition of CA IX activity in these assays, highlighting its potential as a valuable research tool and a starting point for the development of novel anticancer therapies. Careful assay optimization and data analysis are crucial for the successful execution of an HTS campaign targeting CA IX.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CA IX-IN-3 Dosage for Maximum Efficacy in Mice
Disclaimer: As of our latest update, specific in vivo efficacy, dosage, and administration protocol data for CA IX-IN-3 (also known as Compound 27; CAS No. 333413-02-8) in mice are not publicly available in peer-reviewed literature. The following guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for optimizing the dosage of novel small molecule carbonic anhydrase IX (CA IX) inhibitors, such as this compound, using best practices derived from preclinical studies of similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported in vitro potency?
A1: this compound (Compound 27) is a selective and potent small molecule inhibitor of carbonic anhydrase IX (CA IX). It has a reported IC50 of 0.48 nM, indicating high potency in vitro.[1]
Q2: Why is targeting CA IX a promising strategy in cancer therapy?
A2: CA IX is a transmembrane protein that is overexpressed in a wide variety of solid tumors and is often associated with hypoxia (low oxygen levels), a common feature of the tumor microenvironment.[2][3] Its expression is regulated by the hypoxia-inducible factor-1α (HIF-1α).[4][5] CA IX plays a crucial role in regulating intra- and extracellular pH, which helps cancer cells survive in acidic conditions and promotes tumor progression, invasion, and metastasis. Due to its limited expression in normal tissues, CA IX is an attractive target for selective cancer therapies.
Q3: What are common administration routes for small molecule CA IX inhibitors in mice?
A3: Based on preclinical studies with similar CA IX inhibitors like SLC-0111 and S4, common administration routes include oral gavage and intraperitoneal (IP) injection. The choice of route depends on the compound's physicochemical properties, such as its solubility and oral bioavailability.
Q4: What are typical vehicles used for formulating CA IX inhibitors for in vivo studies?
A4: The selection of a suitable vehicle is critical for ensuring the solubility and bioavailability of the inhibitor. Common vehicles for sulfonamide-based inhibitors include:
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A mixture of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol (PEG), often with saline or water. For example, a formulation might consist of 5% DMSO, 50% PEG300, and 45% saline.
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Carboxymethyl cellulose (CMC) solutions.
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Corn oil for highly hydrophobic compounds.
It is imperative to conduct a tolerability study for the chosen vehicle in your mouse model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent tumor growth inhibition between animals. | 1. Variability in drug formulation (e.g., precipitation).2. Inconsistent administration (e.g., oral gavage technique).3. Inter-animal differences in drug metabolism and pharmacokinetics (PK). | 1. Ensure the inhibitor is fully dissolved in the vehicle before each administration. Prepare fresh formulations regularly.2. Ensure all personnel are proficient in the administration technique to minimize variability.3. Conduct a pilot PK study to assess the compound's absorption, distribution, metabolism, and excretion (ADME) profile and determine the variability in plasma concentrations. |
| Lack of in vivo efficacy despite high in vitro potency. | 1. Poor bioavailability or rapid clearance of the compound.2. The compound is not reaching the tumor at a sufficient concentration.3. The tumor model does not express CA IX at high enough levels. | 1. Perform a pharmacokinetic (PK) study to measure plasma and tumor concentrations of the inhibitor over time.2. Consider alternative administration routes or formulation strategies to improve bioavailability.3. Confirm CA IX expression in your tumor xenografts via immunohistochemistry (IHC) or Western blot. |
| Observed Toxicity (e.g., weight loss, lethargy). | 1. The administered dose is above the Maximum Tolerated Dose (MTD).2. Toxicity of the vehicle.3. Off-target effects of the inhibitor. | 1. Conduct a dose-escalation study to determine the MTD. Reduce the dose in subsequent efficacy studies.2. Run a control group that receives only the vehicle to assess its toxicity.3. Evaluate for potential off-target effects. Although CA IX has limited expression in normal tissues, some expression is found in the gastrointestinal tract. |
Experimental Protocols
Hypothetical Dose-Optimization Study for this compound in a Mouse Xenograft Model
This protocol is a general guideline and should be adapted based on the specific characteristics of the chosen tumor model and institutional guidelines.
1. Animal Model:
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Female athymic nude mice (6-8 weeks old).
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Tumor cells with confirmed high CA IX expression (e.g., HT-29 colorectal cancer, MDA-MB-231 breast cancer).
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Subcutaneously implant 1-5 x 10^6 cells into the flank of each mouse.
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Allow tumors to reach a volume of 100-150 mm³ before starting treatment.
2. This compound Formulation:
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Prepare a stock solution of this compound in 100% DMSO.
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For administration, dilute the stock solution in a vehicle such as a mixture of PEG300 and saline to the desired final concentration. The final DMSO concentration should ideally be below 10%.
-
Prepare the formulation fresh daily and ensure the compound remains in solution.
3. Dose Escalation and Maximum Tolerated Dose (MTD) Study:
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Objective: To determine a safe dose range for this compound.
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Groups (n=3-5 mice per group):
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Vehicle control
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Escalating doses of this compound (e.g., 10, 30, 100 mg/kg)
-
-
Administration: Administer the compound daily for 5-14 days via oral gavage or IP injection.
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Monitoring: Record body weight daily and observe for any signs of toxicity (e.g., changes in behavior, ruffled fur).
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Endpoint: The MTD is the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
4. Efficacy Study:
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Objective: To evaluate the anti-tumor efficacy of this compound at well-tolerated doses.
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Groups (n=8-10 mice per group):
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Vehicle control
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Low dose this compound (e.g., 10 mg/kg)
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Mid dose this compound (e.g., 30 mg/kg)
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High dose this compound (at or below the MTD, e.g., 50 mg/kg)
-
-
Administration: Administer the compound daily (or as determined by PK studies) for a predefined period (e.g., 21-28 days).
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Monitoring:
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Measure tumor volume with calipers 2-3 times per week. Tumor Volume = (Length x Width²) / 2.
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Record body weight 2-3 times per week.
-
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Endpoint:
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At the end of the study, euthanize the mice and excise the tumors.
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Measure the final tumor weight and volume.
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Perform pharmacodynamic studies (e.g., IHC for CA IX, proliferation markers like Ki-67, and apoptosis markers like cleaved caspase-3) on tumor tissues.
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Data Presentation
Table 1: In Vivo Dosage and Efficacy of Representative CA IX Inhibitors in Mice
| Inhibitor | Mouse Model | Dose | Administration Route | Dosing Schedule | Observed Efficacy | Reference |
| SLC-0111 | Glioblastoma (subcutaneous xenograft) | 50 mg/kg | Oral Gavage | Daily for 14 days | Delayed tumor growth in combination with temozolomide. | |
| S4 | Breast Cancer (orthotopic MDA-MB-231) | 10 mg/kg | Intraperitoneal (IP) | Daily, "5 days on, 2 days off" for 14 days | Reduced metastatic tumor burden in the lungs. | |
| FC9-398A | Breast Cancer (subcutaneous MDA-MB-231) | Not specified | Not specified | Not specified | Reduced primary tumor growth. |
Note: This table summarizes data from different studies and is intended for comparative purposes only. Efficacy can vary significantly based on the tumor model and experimental conditions.
Mandatory Visualizations
Signaling Pathways
Caption: Regulation of CA IX expression by hypoxia and its role in pH homeostasis.
Caption: General experimental workflow for an in vivo efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
Troubleshooting CA IX-IN-3 solubility and stability issues in media
Welcome to the technical support center for CA IX-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility and stability of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation after adding this compound to my cell culture medium. What are the likely causes?
A1: Precipitation of small molecule inhibitors like this compound in cell culture media is a common challenge. Several factors can contribute to this issue:
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Poor Aqueous Solubility: Many small molecule inhibitors, including those with a sulfonamide scaffold, can have limited solubility in aqueous solutions like cell culture media.[1][2]
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"Solvent Shock": this compound is typically dissolved in an organic solvent like DMSO to create a stock solution. When this concentrated stock is diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.[2]
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High Final Concentration: The intended experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.[2]
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Media Components: Interactions with components in the culture medium, such as salts, proteins, and pH buffers, can potentially reduce the solubility of the compound.[3]
Q2: My this compound stock solution in DMSO appears cloudy. What should I do?
A2: A cloudy stock solution indicates that the compound is not fully dissolved. Here are some steps to address this:
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Ensure Complete Dissolution: Vortex the stock solution thoroughly. If cloudiness persists, gentle warming in a 37°C water bath or brief sonication can help facilitate dissolution.
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Check Solvent Quality: Use anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of some compounds.
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Re-evaluate Stock Concentration: It's possible the concentration of your stock solution is too high. If the precipitate does not dissolve with warming or sonication, preparing a new, lower concentration stock solution is recommended.
Q3: How can I prevent this compound from precipitating when I add it to my cell culture media?
A3: To avoid precipitation when preparing your working solution in cell culture media, consider the following techniques:
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Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, first create an intermediate dilution in a smaller volume of media. Then, add this intermediate dilution to the final volume of pre-warmed (37°C) media.
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Rapid Mixing: Add the this compound stock solution dropwise to the media while gently swirling or vortexing the tube to ensure rapid and even dispersion.
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Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically at or below 0.1%, to avoid cytotoxicity. However, some cell lines can tolerate up to 0.5%. It is crucial to determine the tolerance of your specific cell line and to include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: How stable is this compound in cell culture media at 37°C?
A4: While specific stability data for this compound is not extensively published, sulfonamide-based compounds are generally hydrolytically stable at neutral pH (typically 7.2-7.4 for cell culture media) and 37°C. However, the stability of any compound in media can be influenced by several factors including temperature, pH, light exposure, and interactions with media components. For long-term experiments, it is recommended to perform a stability assessment to determine the degradation rate of this compound under your specific experimental conditions.
Troubleshooting Guides and Experimental Protocols
This section provides detailed protocols for key experiments to troubleshoot solubility and stability issues with this compound.
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To determine the highest concentration of this compound that can be prepared in a specific cell culture medium without precipitation.
Materials:
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This compound powder
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Anhydrous, sterile DMSO
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Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640)
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Sterile microcentrifuge tubes or a multi-well plate
Procedure:
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Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is fully dissolved.
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Prepare Serial Dilutions: Prepare a series of dilutions of this compound in your pre-warmed (37°C) cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
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Include a Vehicle Control: Prepare a control sample containing the same final concentration of DMSO as the highest this compound concentration.
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Incubation: Incubate the dilutions at 37°C for a duration relevant to your experiment (e.g., 2, 24, or 48 hours).
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Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation, such as cloudiness or visible crystals.
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Microscopic Examination: For a more sensitive assessment, examine a small aliquot of each dilution under a microscope.
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Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these experimental conditions.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
Objective: To quantify the degradation of this compound in cell culture medium over time.
Materials:
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This compound stock solution (in DMSO)
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Pre-warmed cell culture media
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Sterile microcentrifuge tubes
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Quenching solvent (e.g., cold acetonitrile)
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HPLC or LC-MS/MS system
Procedure:
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Prepare Spiked Media: Dilute the this compound stock solution into pre-warmed cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.5%).
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Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes for each time point.
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Time Zero (T=0) Sample: Immediately take a sample from the spiked media. This will serve as your reference for 100% compound remaining.
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Incubation: Incubate the remaining aliquots at 37°C in a cell culture incubator.
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Collect Time Point Samples: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from the incubator.
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Sample Processing: For media containing serum, precipitate the proteins by adding a cold quenching solvent (e.g., 3 volumes of acetonitrile). Vortex the sample and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.
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Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.
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Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Data Presentation
While specific quantitative data for this compound is not publicly available, the following tables provide representative data for a typical small molecule inhibitor with properties similar to a sulfonamide-based compound.
Table 1: Representative Solubility of a Small Molecule Inhibitor in Various Solvents
| Solvent | Maximum Solubility (Approximate) | Molar Concentration (Approximate) |
| DMSO | ≥ 50 mg/mL | ≥ 100 mM |
| Ethanol | ~20 mg/mL | ~40 mM |
| Water | Insoluble | N/A |
Note: This data is illustrative and may not represent the exact solubility of this compound. It is always recommended to perform a solubility test for your specific batch of compound.
Table 2: Representative Stability of a Small Molecule Inhibitor in Cell Culture Media at 37°C
| Time (Hours) | Percent Remaining (Mean ± SD) |
| 0 | 100% |
| 2 | 98.5% ± 1.2% |
| 8 | 95.2% ± 2.5% |
| 24 | 88.7% ± 3.1% |
| 48 | 79.4% ± 4.5% |
Note: This data is for illustrative purposes. The actual stability of this compound may vary depending on the specific media formulation and experimental conditions.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of CA IX under hypoxic conditions.
Experimental Workflows
Caption: Workflow for troubleshooting this compound precipitation issues.
Caption: Experimental workflow for assessing this compound stability in media.
References
Identifying and mitigating off-target effects of CA IX-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CA IX-IN-3, a novel inhibitor of Carbonic Anhydrase IX (CA IX).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is designed as a potent and selective inhibitor of Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is highly expressed in many types of solid tumors and is associated with poor prognosis.[1][2][3] It plays a crucial role in regulating intra- and extracellular pH, thereby promoting tumor cell survival, proliferation, and invasion, particularly in hypoxic environments.[4][5] By inhibiting CA IX, this compound aims to disrupt pH balance in the tumor microenvironment, leading to increased intracellular acidosis and subsequent inhibition of tumor growth and metastasis.
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects occur when a drug interacts with unintended biological molecules in addition to its intended target. For CA IX inhibitors like this compound, the most probable off-targets are other isoforms of carbonic anhydrase (e.g., CA I, CA II, CA XII) due to the high structural homology among their active sites. Inhibition of these isoforms, which are ubiquitously expressed in normal tissues, can lead to undesired side effects. Other potential off-target interactions could involve kinases or other proteins, a phenomenon observed with other small molecule inhibitors.
Q3: How can I experimentally identify off-target effects of this compound?
A3: A multi-faceted approach is recommended to identify potential off-target effects:
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Proteomics-Based Approaches: Utilize mass spectrometry to compare the proteome of cells treated with this compound versus a vehicle control. Significant changes in the levels of unexpected proteins can indicate off-target activity.
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Kinase Profiling: Screen this compound against a broad panel of kinases to identify any unintended inhibitory activity.
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Phenotypic Screening: Compare the cellular phenotype observed after this compound treatment with the known effects of CA IX inhibition. Discrepancies may suggest off-target engagement.
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CRISPR/Cas9 Genetic Validation: Use CRISPR to knock out the intended target (CA IX). If the drug still elicits a response in the knockout cells, it indicates off-target effects are responsible for the observed phenotype.
Q4: What strategies can be employed to mitigate off-target effects?
A4: Mitigating off-target effects is crucial for the development of a safe and effective therapeutic. Key strategies include:
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Rational Drug Design: Employing computational and structural biology tools to design inhibitors with high specificity for the CA IX active site, exploiting the subtle differences between CA isoforms.
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Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify modifications that reduce off-target binding while maintaining on-target potency.
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Dose Optimization: Use the lowest effective concentration of this compound to minimize engagement with lower-affinity off-targets.
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Use of Control Compounds: Include structurally distinct CA IX inhibitors in your experiments. If a phenotype is not replicated with a different inhibitor, it is more likely to be an off-target effect of this compound.
Troubleshooting Guides
Issue 1: Observed cellular phenotype is inconsistent with known CA IX function.
| Possible Cause | Troubleshooting Steps |
| Off-target effects | 1. Perform a dose-response curve and compare the potency for the observed phenotype with the on-target IC50 for CA IX. A significant discrepancy suggests an off-target effect. 2. Use a structurally unrelated CA IX inhibitor. If the phenotype is not replicated, it is likely an off-target effect of this compound. 3. Conduct a rescue experiment by overexpressing CA IX. If the phenotype is not rescued, it points towards the involvement of other targets. |
| Experimental artifact | 1. Verify the identity and purity of the this compound compound. 2. Ensure proper experimental controls are in place (e.g., vehicle control, positive and negative controls). 3. Repeat the experiment with a different cell line known to express CA IX. |
Issue 2: this compound shows significant toxicity in cell lines at concentrations required for target inhibition.
| Possible Cause | Troubleshooting Steps |
| Off-target toxicity | 1. Screen this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs). 2. Perform a counter-screen using a cell line that does not express CA IX. Persistent toxicity indicates off-target effects. 3. Analyze changes in the proteome or transcriptome to identify pathways affected by the compound that are unrelated to CA IX. |
| On-target toxicity | 1. Modulate the expression of CA IX (e.g., using siRNA or CRISPR) to see if it phenocopies the observed toxicity. 2. If target knockdown replicates the toxicity, it suggests on-target toxicity. Consider exploring analogs of this compound with a more favorable therapeutic window. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) |
| CA IX (On-target) | 15 |
| CA I (Off-target) | >10,000 |
| CA II (Off-target) | 850 |
| CA XII (Off-target) | 250 |
Table 2: Kinase Profiling of this compound (1 µM)
| Kinase | % Inhibition |
| CDK16 | 65% |
| DYRK1A | 58% |
| PIM3 | 45% |
| Other 300 kinases | <30% |
Detailed Experimental Protocols
Protocol 1: Whole-Cell Thermal Shift Assay (CETSA) for Target Engagement
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Cell Culture: Culture cells expressing CA IX to 80-90% confluency.
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Compound Treatment: Treat cells with this compound at various concentrations or a vehicle control for 1 hour.
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Heat Shock: Heat the cell suspensions at a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by immediate cooling on ice.
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Cell Lysis: Lyse the cells by freeze-thaw cycles.
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Protein Quantification: Separate soluble and aggregated proteins by centrifugation.
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Western Blot Analysis: Analyze the soluble fraction for CA IX protein levels by Western blot. A shift in the melting curve in the presence of this compound indicates target engagement.
Protocol 2: Kinase Activity Assay
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Reaction Setup: Prepare a reaction mixture containing the kinase of interest, a suitable substrate (e.g., a peptide), and ATP.
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Inhibitor Addition: Add this compound at a range of concentrations.
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Kinase Reaction: Initiate the reaction by adding the kinase and incubate at 30°C for a specified time.
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Detection: Measure the amount of phosphorylated substrate using a suitable method (e.g., radioactivity, fluorescence, or luminescence).
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Data Analysis: Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Signaling pathway of CA IX induction and function in a hypoxic tumor microenvironment, and the point of intervention by this compound.
Caption: Troubleshooting decision tree for investigating unexpected cellular phenotypes observed with this compound.
References
- 1. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 5. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Potential CA IX-IN-3 Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to the Carbonic Anhydrase IX (CA IX) inhibitor, CA IX-IN-3, in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other related inhibitors?
A1: this compound is a small molecule inhibitor that targets the enzymatic activity of Carbonic Anhydrase IX. CA IX is a transmembrane protein, the expression of which is strongly induced by hypoxia (low oxygen conditions) in solid tumors.[1][2] It plays a crucial role in maintaining the intracellular pH (pHi) of cancer cells by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] This process contributes to an acidic tumor microenvironment while keeping the cancer cell's internal environment relatively alkaline, which is favorable for survival, proliferation, and invasion.[4] By inhibiting CA IX, this compound disrupts this pH regulation, leading to intracellular acidification and subsequent apoptosis in cancer cells.[5]
Q2: My cancer cell line, which is reported to be sensitive to CA IX inhibitors, is showing resistance to this compound. What are the potential underlying mechanisms?
A2: Resistance to CA IX inhibitors can be multifactorial. Some potential mechanisms include:
-
Alternative Splicing of the CA9 Gene: The gene encoding CA IX, CA9, can undergo alternative splicing, producing a variant that may not be effectively targeted by the inhibitor or may have altered function. This splice variant has been detected in tumor cells and is expressed independently of hypoxia.
-
Upregulation of Compensatory pH Regulators: Cancer cells can adapt to the inhibition of CA IX by upregulating other pH-regulating proteins. These can include other carbonic anhydrase isoforms (like CA XII), the Na+/H+ exchanger 1 (NHE1), and monocarboxylate transporters (MCTs).
-
Low or Heterogeneous CA IX Expression: The expression of CA IX can be heterogeneous within a tumor or cell population. If the majority of the cells in your culture have low or no CA IX expression, the effect of the inhibitor will be minimal.
-
Experimental Variability: Inconsistent results can also arise from experimental factors such as incorrect drug concentration, cell seeding density, or the passage number of the cell line.
Q3: How can I confirm if my cells are truly resistant to this compound?
A3: To confirm resistance, you should perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the IC50 of a known sensitive cell line. A significant increase in the IC50 value (typically 3- to 10-fold or higher) is indicative of resistance.
Troubleshooting Guide
Problem 1: Higher than expected cell viability after treatment with this compound.
Possible Cause 1: Sub-optimal CA IX expression.
-
Troubleshooting Step: Confirm CA IX protein expression in your cell line under both normoxic and hypoxic conditions using Western Blot. CA IX expression is often induced by hypoxia, so culturing cells in a hypoxic chamber (e.g., 1% O2) for 24-48 hours prior to the experiment is recommended.
-
Expected Outcome: A clear band at ~54/58 kDa for CA IX should be visible, with a stronger signal in hypoxic conditions.
Possible Cause 2: Presence of a CA IX splice variant.
-
Troubleshooting Step: Design qRT-PCR primers that can distinguish between the full-length CA9 transcript and the potential splice variant. Compare the relative expression levels in your resistant cells versus sensitive control cells.
-
Expected Outcome: Resistant cells might show a higher ratio of the splice variant to the full-length transcript.
Possible Cause 3: Upregulation of other pH regulators.
-
Troubleshooting Step: Use qRT-PCR or Western Blot to assess the expression levels of other key pH regulators such as CA12, SLC9A1 (encoding NHE1), and SLC16A3 (encoding MCT4) in your resistant cells compared to sensitive cells.
-
Expected Outcome: An upregulation of one or more of these compensatory mechanisms may be observed in resistant cells.
Possible Cause 4: Experimental inconsistencies.
-
Troubleshooting Step:
-
Verify Drug Concentration: Ensure the stock solution of this compound is correctly prepared and has not degraded. Prepare fresh dilutions for each experiment.
-
Optimize Cell Seeding Density: Inconsistent cell numbers can lead to variable results. Perform a cell count before seeding and ensure a uniform single-cell suspension.
-
Monitor Cell Passage Number: High passage numbers can lead to phenotypic drift. Use cells within a consistent and lower passage number range.
-
Problem 2: Inconsistent IC50 values between experiments.
Possible Cause 1: Variability in hypoxic conditions.
-
Troubleshooting Step: Ensure your hypoxic chamber is properly calibrated and maintains a stable, low oxygen environment throughout the experiment.
-
Expected Outcome: Consistent hypoxic conditions will lead to more reproducible CA IX induction and inhibitor response.
Possible Cause 2: Differences in cell growth phase.
-
Troubleshooting Step: Always seed cells at a density that ensures they are in the logarithmic growth phase during the drug treatment period.
-
Expected Outcome: This will minimize variability in proliferation rates that can affect IC50 calculations.
Data Presentation
Table 1: Representative IC50 Values of CA IX Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Inhibitor | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia |
| HT-29 | Colon Cancer | SLC-0111 | >800 | 653 |
| MDA-MB-231 | Breast Cancer | ADUBS | 419 | 369 |
| SKOV-3 | Ovarian Cancer | ADUBS | 443 | 354 |
| UFH-001 | Breast Cancer | U-NO2 | ~25 | Not Reported |
| HeLa | Cervical Cancer | Compound E | 20.1 | Not Reported |
Note: Data is compiled from multiple sources for different sulfonamide-based CA IX inhibitors and should be used as a general reference. IC50 values can vary significantly based on experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for CA IX Expression
-
Sample Preparation: Culture cells to 70-80% confluency under normoxic and hypoxic (1% O2) conditions for 24-48 hours. Lyse cells in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane on a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against CA IX (e.g., NB100-417, Novus Biologicals) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane three times with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system. The expected molecular weight for CA IX is approximately 54/58 kDa.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from your sensitive and potentially resistant cell lines using a commercial kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Primer Design: Design primers specific for the full-length CA9 transcript, the CA9 splice variant, CA12, SLC9A1 (NHE1), SLC16A3 (MCT4), and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green master mix, your cDNA template, and the designed primers.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression between the resistant and sensitive cell lines.
Visualizations
Caption: HIF-1α signaling pathway under hypoxic conditions leading to CA IX expression.
Caption: Workflow for assessing and investigating resistance to this compound.
Caption: A decision tree for troubleshooting this compound resistance.
References
- 1. Western Blot protocol for Carbonic Anhydrase IX/CA9 Antibody (NB100-417): Novus Biologicals [novusbio.com]
- 2. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. colourcontrast.cc [colourcontrast.cc]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. color | Graphviz [graphviz.org]
Technical Support Center: Optimizing Incubation Time for CA IX-IN-3 in Cell-Based Assays
Disclaimer: Information regarding a specific molecule designated "CA IX-IN-3" is not publicly available in the reviewed scientific literature. This guide provides a generalized framework for optimizing incubation time for carbonic anhydrase IX (CA IX) inhibitors in cell-based assays, using "this compound" as a placeholder.
This resource is intended for researchers, scientists, and drug development professionals to address common challenges and questions related to incubation time optimization for small molecule inhibitors targeting carbonic anhydrase IX.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Carbonic Anhydrase IX (CA IX) inhibitors?
A1: Carbonic anhydrase IX is a transmembrane enzyme that is highly expressed in many types of solid tumors.[1][2] It is a key player in regulating intra- and extracellular pH, particularly in hypoxic (low oxygen) tumor microenvironments.[1][3][4] CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic extracellular environment while maintaining a more alkaline intracellular pH, which is favorable for tumor cell survival and proliferation. CA IX inhibitors block this catalytic activity, leading to alterations in pH, which can induce apoptosis and inhibit tumor growth.
Q2: Why is optimizing incubation time for a CA IX inhibitor like this compound crucial?
A2: The optimal incubation time for an inhibitor depends on various factors, including the inhibitor's mechanism of action (e.g., reversible vs. irreversible), its cell permeability, the cell type being used, and the specific biological question being addressed. For a covalent inhibitor, the extent of inhibition is time-dependent, as more enzyme molecules become modified over time. Insufficient incubation time may lead to an underestimation of the inhibitor's potency, while excessively long incubation can result in off-target effects or cytotoxicity.
Q3: What is a good starting point for determining the incubation time for a novel CA IX inhibitor?
A3: A good starting point is to review the literature for similar compounds or other CA IX inhibitors. If no data is available, a time-course experiment is highly recommended. This involves treating cells with a fixed concentration of the inhibitor and measuring the desired endpoint at several time points (e.g., 1, 4, 8, 12, 24, and 48 hours). Some studies with CA IX inhibitors have used incubation times ranging from a few hours to 72 hours.
Q4: How does cell density affect the apparent potency and optimal incubation time of this compound?
A4: Cell density can significantly impact the outcome of a cell-based assay. High cell density can lead to a higher concentration of the target enzyme (CA IX), which may require a higher concentration of the inhibitor or a longer incubation time to achieve the desired effect. Conversely, at very low cell densities, cells may be more sensitive to the inhibitor. Therefore, it is crucial to maintain consistent cell seeding density across all experiments.
Q5: What are the key controls to include in an experiment to optimize incubation time?
A5: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. This control accounts for any effects of the solvent itself.
-
Untreated Control: Cells that are not exposed to the inhibitor or the vehicle, providing a baseline for normal cell behavior.
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Positive Control: A known inhibitor of CA IX or a compound known to produce the expected phenotype. This confirms that the assay is working correctly.
-
Negative Control: A structurally similar but inactive compound, which can help to identify potential off-target effects.
Troubleshooting Guide
This guide provides solutions to common issues encountered when optimizing incubation time for CA IX inhibitors.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or weaker-than-expected results | - Incubation time is too short.- Inhibitor solution has degraded.- Cell density is not optimal. | - Perform a time-course experiment to determine the optimal incubation time for your specific cell line and endpoint.- Prepare fresh inhibitor solutions for each experiment.- Ensure consistent cell seeding density across all experiments. |
| High cell toxicity observed | - Incubation time is too long.- Inhibitor concentration is too high. | - Reduce the incubation time. A shorter incubation may be sufficient to observe the desired effect without causing widespread cell death.- Perform a dose-response experiment to identify the optimal concentration. |
| No effect observed | - The cell line does not express sufficient levels of CA IX.- The inhibitor is not cell-permeable.- The chosen endpoint is not sensitive to CA IX inhibition. | - Verify CA IX expression in your cell line under both normoxic and hypoxic conditions (as hypoxia often induces CA IX expression).- Consider using a cell permeability assay.- Choose a more direct readout of CA IX activity, such as measuring extracellular pH or using a target engagement assay. |
| Results are not reproducible | - Inconsistent incubation conditions (time, temperature, CO₂).- Variation in cell passage number.- Inconsistent plate handling. | - Standardize all incubation times and temperatures.- Use cells within a consistent range of passage numbers.- Ensure consistent washing steps and reagent addition. |
Experimental Protocols
Protocol: Determining Optimal Incubation Time via Time-Course Experiment
This protocol outlines a general procedure for determining the optimal incubation time of this compound by measuring its effect on cell viability.
1. Cell Seeding:
- Harvest and count cells, ensuring a single-cell suspension.
- Seed the cells in a 96-well plate at a predetermined optimal density.
- Incubate for 24 hours under standard cell culture conditions (37°C, 5% CO₂) to allow for cell attachment.
2. Compound Preparation and Addition:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the inhibitor in the cell culture medium.
- Add the diluted inhibitor to the corresponding wells of the cell plate. Include vehicle-only and untreated controls.
3. Incubation:
- Incubate the plates for a range of time points (e.g., 4, 8, 12, 24, 48, and 72 hours) under standard or hypoxic conditions, depending on the experimental goal.
4. Assay Readout (e.g., Cell Viability Assay):
- At each time point, remove a plate from the incubator and allow it to equilibrate to room temperature.
- Add the cell viability reagent (e.g., CellTiter-Glo®) to each well.
- Mix the contents on an orbital shaker to induce cell lysis.
- Measure the luminescence using a plate reader.
5. Data Analysis:
- Normalize the data to the vehicle control (100% viability).
- Plot cell viability against the incubation time for each concentration of the inhibitor.
- The optimal incubation time will be the point at which the desired effect is achieved without significant cytotoxicity.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of Carbonic Anhydrase IX (CA IX) and the point of inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for determining the optimal incubation time for this compound in a cell-based assay.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
Technical Support Center: Enhancing In Vivo Bioavailability of Carbonic Anhydrase IX (CA IX) Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of Carbonic Anhydrase IX (CA IX) inhibitors, exemplified by the hypothetical compound CA IX-IN-3.
Troubleshooting Guide: Low Oral Bioavailability of this compound
This guide addresses common issues encountered during in vivo studies that may indicate poor oral bioavailability of your CA IX inhibitor.
| Observed Problem | Potential Cause | Recommended Action |
| Low plasma concentration (Cmax) and area under the curve (AUC) after oral administration. | Poor aqueous solubility: this compound may not be dissolving sufficiently in the gastrointestinal (GI) fluids to be absorbed. | 1. Characterize Physicochemical Properties: Determine the aqueous solubility (in water and biorelevant media like FaSSIF and FeSSIF), LogP, and solid-state properties (crystalline vs. amorphous) of this compound.2. Formulation Enhancement: Explore formulation strategies to improve solubility and dissolution rate. Refer to the Formulation Strategies FAQ below. |
| Low intestinal permeability: The compound may not efficiently cross the intestinal epithelium. | 1. In Vitro Permeability Assays: Conduct Caco-2 or PAMPA assays to assess the intrinsic permeability of this compound.2. Identify Efflux Transporter Substrate: Determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[1] If so, consider co-administration with a P-gp inhibitor or using formulations with excipients that inhibit P-gp.[1] | |
| High first-pass metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation. | 1. In Vitro Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes or hepatocytes.2. Identify Metabolizing Enzymes: Determine the specific cytochrome P450 (CYP) enzymes responsible for metabolism.3. Mitigation Strategies: Consider co-administration with a relevant CYP inhibitor or designing a prodrug to mask the metabolic site.[1] | |
| High variability in plasma concentrations between subjects. | Food effects: The presence or absence of food in the GI tract can significantly alter the absorption of poorly soluble drugs. | 1. Conduct Fed vs. Fasted State Studies: Evaluate the oral bioavailability of this compound in both fed and fasted animal models.2. Lipid-Based Formulations: Consider developing a lipid-based formulation (e.g., SEDDS), as these can often mitigate food effects.[1] |
| Inconsistent formulation performance: The physical instability of the formulation (e.g., precipitation of an amorphous solid dispersion) can lead to variable dissolution. | 1. Formulation Stability Studies: Assess the physical and chemical stability of your formulation under relevant storage and in-use conditions.2. Optimize Formulation: Adjust excipients and manufacturing processes to ensure a robust and stable formulation. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is Carbonic Anhydrase IX (CA IX) and why is it a therapeutic target?
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of cancer cells, particularly in hypoxic (low oxygen) environments.[2] It plays a crucial role in regulating pH, helping cancer cells to survive and proliferate in the acidic tumor microenvironment. By inhibiting CA IX, the pH balance within the tumor is disrupted, leading to cellular stress and hindering tumor growth.
Q2: What are the typical challenges in achieving good in vivo bioavailability with small molecule CA IX inhibitors?
Many new chemical entities, including small molecule inhibitors, are lipophilic and have poor aqueous solubility. This is a primary factor limiting their oral bioavailability. Other challenges include low intestinal permeability, susceptibility to efflux by transporters like P-glycoprotein, and high first-pass metabolism in the liver.
Formulation Strategies
Q3: What are the primary formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
There are several established strategies to enhance the oral bioavailability of poorly soluble drugs:
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Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate. Techniques include micronization and nanomilling.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.
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Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), incorporate the drug into a mixture of oils, surfactants, and co-solvents. Upon contact with GI fluids, they form fine emulsions or microemulsions, enhancing drug solubilization and absorption.
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, increasing their solubility in water.
-
Prodrug Approach: A prodrug is an inactive precursor that is chemically modified to have improved properties (e.g., higher solubility or permeability). Once absorbed, it is converted to the active drug in the body.
Q4: How do I choose the most appropriate formulation strategy for this compound?
The selection of a formulation strategy depends on the specific physicochemical properties of your compound. A decision tree, like the one below, can guide your choice.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Experimental Protocols
Q5: Can you provide a general protocol for preparing an amorphous solid dispersion (ASD) for preclinical studies?
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate and oral absorption.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Solvent (e.g., methanol, acetone, dichloromethane)
-
Spray dryer or rotary evaporator
-
Mortar and pestle
-
Sieve
Method (Spray Drying):
-
Dissolve this compound and the selected polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w). The total solid content should typically be between 2-10%.
-
Optimize the spray drying parameters (inlet temperature, atomization pressure, feed rate) to ensure efficient solvent evaporation and particle formation.
-
Collect the dried powder from the cyclone and collection vessel.
-
Characterize the resulting ASD for drug loading, solid-state properties (using PXRD to confirm amorphous nature), and dissolution performance.
Method (Solvent Evaporation):
-
Dissolve this compound and the polymer in a suitable solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
Further dry the resulting film or solid mass under vacuum to remove residual solvent.
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Gently grind the dried product into a fine powder using a mortar and pestle, and pass it through a sieve.
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Characterize the ASD as described above.
Q6: What is a basic protocol for an in vivo pharmacokinetic (PK) study in rodents to assess oral bioavailability?
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) and calculate the absolute oral bioavailability of a this compound formulation.
Materials:
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Test animals (e.g., Sprague-Dawley rats or BALB/c mice)
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This compound formulation for oral (PO) administration
-
This compound solution for intravenous (IV) administration (in a solubilizing vehicle like DMSO/PEG400/Saline)
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Dosing gavage needles and syringes
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Blood collection supplies (e.g., heparinized tubes)
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Centrifuge
-
LC-MS/MS for bioanalysis
Procedure:
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Fast the animals overnight before dosing.
-
Divide the animals into two groups: IV and PO administration.
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For the IV group, administer a known dose of the this compound solution (e.g., 1-2 mg/kg) via the tail vein.
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For the PO group, administer a known dose of the this compound formulation (e.g., 10-50 mg/kg) via oral gavage.
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Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
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Process the blood samples to obtain plasma by centrifugation.
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Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
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Calculate the pharmacokinetic parameters using appropriate software.
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Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizing Experimental Workflows
Caption: Workflow for formulation development and in vivo evaluation.
Disclaimer: This information is for research and educational purposes only. All experimental work should be conducted in accordance with institutional guidelines and regulations.
References
Troubleshooting inconsistent results in CA IX-IN-3 experiments
Technical Support Center: CA IX-IN-3 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the carbonic anhydrase IX (CA IX) inhibitor, this compound. The information is tailored for scientists in drug development and related fields to address common challenges and ensure consistency in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor shows variable or lower-than-expected potency in my enzymatic assay. What are the potential causes?
A1: Inconsistent results in enzymatic assays with this compound can stem from several factors:
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Inhibitor Degradation: Ensure the inhibitor stock solution is fresh. This compound, like many small molecules, should be stored in a suitable solvent such as DMSO at -20°C or -80°C and undergo minimal freeze-thaw cycles.
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Incorrect Enzyme Concentration: The concentration of recombinant CA IX can significantly impact the apparent inhibitor potency. It's crucial to use an enzyme concentration that results in a linear reaction rate over the course of the assay.
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Assay Buffer Composition: The pH and composition of the assay buffer are critical for both enzyme activity and inhibitor binding. Ensure the buffer pH is stable and appropriate for CA IX activity.
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Substrate Concentration: The concentration of the substrate can affect the calculated IC50 value. It is recommended to use a substrate concentration at or near the Michaelis constant (Km) for the enzyme.
Q2: I am observing high background noise in my CA IX inhibition assay. How can I reduce it?
A2: High background can mask the true signal and affect the accuracy of your results. Common causes and solutions include:
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Reagent Contamination: Ensure all buffers and reagents are free from contaminants that might interfere with the assay.
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Inhibitor-Related Signal: At high concentrations, this compound might interfere with the assay's detection method. Run a control with the inhibitor in the absence of the enzyme to check for any intrinsic signal.
-
Plate Reader Settings: Optimize the gain and other settings on your plate reader to maximize the signal-to-noise ratio.
Q3: In my cell-based assays, the inhibitory effect of this compound is not consistent across different experiments. What should I check?
A3: Variability in cell-based assays is a common challenge. Here are some key areas to investigate:
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Cell Health and Passage Number: Use cells that are in a consistent, healthy growth phase and within a narrow range of passage numbers to minimize biological variability.
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Cell Seeding Density: Ensure that cells are seeded uniformly across the plate. Inconsistent cell numbers will lead to variable results.
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Inhibitor Solubility and Stability in Media: this compound is likely dissolved in DMSO for a stock solution. When diluted into aqueous cell culture media, it may precipitate, especially at higher concentrations. Ensure the final DMSO concentration is low (typically <0.5%) and that the inhibitor remains in solution.
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Incubation Time: The duration of inhibitor treatment can significantly impact the outcome. Use a consistent incubation time for all experiments.
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Hypoxic Conditions: Since CA IX expression is often induced by hypoxia, ensure that your hypoxic conditions are consistent and well-controlled if your experiment relies on this.
Q4: What is a good starting concentration for this compound in my experiments?
A4: this compound is a highly potent inhibitor with a reported IC50 of 0.48 nM in enzymatic assays[1]. For enzymatic assays, you should test a wide range of concentrations around this value (e.g., from picomolar to micromolar) to generate a full dose-response curve. For cell-based assays, a higher concentration is typically required. A starting point could be in the low nanomolar to micromolar range (e.g., 1 nM to 1 µM), but the optimal concentration will depend on the cell line and experimental conditions and should be determined empirically through a dose-response experiment.
Q5: Are there known off-target effects for this compound?
A5: this compound is a benzenesulfonamide derivative, a class of compounds known to inhibit carbonic anhydrases. While it is reported to be a selective inhibitor of CA IX, it is important to consider potential off-target inhibition of other CA isoforms, such as the highly expressed cytosolic CA II[2][3]. To confirm that the observed effects in your experiments are due to CA IX inhibition, consider using a negative control cell line that does not express CA IX or using siRNA to knock down CA IX expression as a validation method.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant CA IX inhibitors to provide context for experimental design.
Table 1: Properties of this compound
| Property | Value | Reference |
| IC50 (CA IX) | 0.48 nM | [1] |
| Molecular Weight | 469.54 g/mol | [1] |
| Formula | C21H19N5O4S2 | |
| CAS Number | 333413-02-8 |
Table 2: Example Concentrations of other Sulfonamide-based CA IX Inhibitors in Cell-Based Assays
| Inhibitor | Cell Line | Assay Type | Concentration Range | Reference |
| Ureido-sulfamate inhibitors | MDA-MB-231 | Proliferation | 3 - 100 µM | |
| SLC-0111 | MDA-MB-231, A549 | Proliferation, Invasion | 100 - 200 µM |
Experimental Protocols
General Protocol for CA IX Enzymatic Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound using a colorimetric assay based on the esterase activity of carbonic anhydrase.
Materials:
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Recombinant human CA IX
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This compound
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Assay Buffer (e.g., 25 mM Tris, 150 mM NaCl, pH 7.5)
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Substrate: p-Nitrophenyl acetate (p-NPA)
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DMSO
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96-well microplate
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Microplate reader
Procedure:
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Prepare this compound Stock Solution: Dissolve this compound in DMSO to make a concentrated stock solution (e.g., 10 mM).
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Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the dose-response curve.
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Prepare Enzyme Solution: Dilute the recombinant human CA IX in Assay Buffer to the desired working concentration.
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Assay Plate Setup:
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Add the diluted this compound solutions to the appropriate wells of the 96-well plate.
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Include a vehicle control (Assay Buffer with the same final concentration of DMSO).
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Add the diluted CA IX enzyme solution to all wells except the substrate blank.
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Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
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Initiate the Reaction: Add the p-NPA substrate solution to all wells to start the reaction.
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Measure Absorbance: Immediately read the absorbance at 400 nm in kinetic mode for a set period (e.g., 5-10 minutes) at room temperature.
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Data Analysis:
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Calculate the reaction rate (V) for each concentration of the inhibitor.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
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Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CA IX signaling pathway under hypoxic conditions and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
Technical Support Center: Assessing the Cell Permeability of CA IX Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cell permeability of Carbonic Anhydrase IX (CA IX) inhibitors, exemplified by a hypothetical compound "CA IX-IN-3".
Frequently Asked Questions (FAQs)
Q1: Why is assessing the cell permeability of a CA IX inhibitor like this compound important?
A1: Carbonic Anhydrase IX (CA IX) is a transmembrane protein with its catalytic site located extracellularly.[1][2][3][4] While the primary target is outside the cell, understanding the cell permeability of an inhibitor is crucial for several reasons:
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Off-Target Effects: A permeable compound could interact with intracellular CA isoforms or other unintended targets, leading to toxicity or unexpected pharmacological effects.
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Pharmacokinetic Properties: Cell permeability is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which influences its overall bioavailability and efficacy.[5]
-
Understanding Transport Mechanisms: Permeability assays can reveal whether a compound crosses cell membranes by passive diffusion or is a substrate for active transport or efflux pumps.
Q2: Which in vitro models are most suitable for assessing the cell permeability of this compound?
A2: The most common and relevant in vitro models for a small molecule inhibitor like this compound are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays such as the Caco-2 or Madin-Darby Canine Kidney (MDCK) permeability assays.
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PAMPA: This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane. It is useful for initial screening and ranking of compounds based on their lipophilicity and ability to passively cross membranes.
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Caco-2 Assay: This assay uses human colon adenocarcinoma cells that differentiate into a monolayer mimicking the intestinal epithelium. It is considered a gold standard for predicting human oral absorption as it accounts for both passive diffusion and active transport mechanisms.
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MDCK Assay: This assay uses canine kidney epithelial cells and is often used to predict blood-brain barrier penetration and to identify substrates of efflux transporters like P-glycoprotein (P-gp).
Q3: How do I interpret the permeability data from these assays?
A3: Permeability is typically reported as an apparent permeability coefficient (Papp) in cm/s. The classification of compounds based on their Papp values can vary, but a general guideline is provided in the table below. In cell-based assays, an efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound may be a substrate for efflux transporters.
Quantitative Data Summary
Table 1: General Classification of Compound Permeability Based on Caco-2 Papp Values
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected In Vivo Absorption |
| > 10 | High | > 90% |
| 1 - 10 | Moderate | 20% - 90% |
| < 1 | Low | < 20% |
Note: These are general ranges and can vary between laboratories. Specific controls should be used to benchmark the assay.
Troubleshooting Guides
Issue 1: High variability in Papp values for this compound between experiments.
-
Possible Cause: Inconsistent cell monolayer integrity in Caco-2 or MDCK assays.
-
Troubleshooting Steps:
-
Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are within the acceptable range for your laboratory before and after the experiment. TEER values for Caco-2 monolayers should typically be ≥200 Ω x cm².
-
Use a Paracellular Marker: Include a low permeability marker like Lucifer Yellow in your assay. High leakage of the marker indicates a compromised monolayer.
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Standardize Cell Culture Conditions: Maintain consistent cell seeding density, passage number, and culture duration (typically 21 days for Caco-2 differentiation).
-
Issue 2: Low recovery of this compound at the end of the experiment.
-
Possible Cause: Non-specific binding of the compound to the assay plates or high retention within the cell monolayer. This is more common with lipophilic compounds.
-
Troubleshooting Steps:
-
Use Low-Binding Plates: Employ commercially available low-adsorption microplates for sample collection and storage.
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Include a Surfactant: Adding a small amount of a non-ionic surfactant (e.g., Tween 80) to the assay buffer can sometimes reduce non-specific binding.
-
Calculate and Report Recovery: Always calculate the percentage of compound recovered at the end of the experiment to assess for binding or stability issues. Low recovery can indicate problems with the assay or compound instability.
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Issue 3: Unexpectedly high permeability of this compound in the PAMPA assay but low permeability in the Caco-2 assay.
-
Possible Cause: The compound is likely a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial PAMPA membrane.
-
Troubleshooting Steps:
-
Perform a Bidirectional Caco-2 Assay: Measure both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.
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Use Transporter Inhibitors: Conduct the Caco-2 assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp). A significant increase in A-B permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.
-
Experimental Protocols & Visualizations
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for predicting passive membrane permeability.
Caco-2 Permeability Assay
This assay provides a more biologically relevant model of intestinal absorption.
Logical Troubleshooting Flow for Permeability Assays
This diagram illustrates a logical approach to troubleshooting common issues in permeability assays.
References
- 1. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 2. Carbonic anhydrase IX from cancer-associated fibroblasts drives epithelial-mesenchymal transition in prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of CA IX-IN-3
Technical Support Center: CA IX-IN-3
This guide provides best practices for the long-term storage and use of this compound, a hypothetical small molecule inhibitor of Carbonic Anhydrase IX (CA IX). The information herein is based on general guidelines for similar research compounds and established knowledge of CA IX biology.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective small molecule inhibitor of Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is significantly overexpressed in various solid tumors and is induced by hypoxia.[1][2] It plays a crucial role in regulating intra- and extracellular pH, which helps cancer cells survive and proliferate in the acidic tumor microenvironment.[3][4][5] By inhibiting CA IX, this compound can disrupt this pH regulation, leading to reduced tumor growth and potentially increasing the efficacy of other cancer therapies.
Q2: What are the recommended long-term storage conditions for this compound?
Proper storage is critical to maintain the stability and efficacy of this compound. Recommendations vary depending on whether the compound is in solid (powder) form or dissolved in a solvent.
Data Summary: Recommended Storage Conditions
| Form | Temperature | Duration | Container | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Tightly sealed, light-protecting vial (e.g., amber glass) | Allow the vial to warm to room temperature before opening to prevent moisture condensation. |
| 4°C | Up to 2 years | Tightly sealed, light-protecting vial | Suitable for shorter-term storage. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Tightly sealed, light-protecting aliquots | Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| -80°C | Up to 6 months | Tightly sealed, light-protecting aliquots | Recommended for longer-term solution storage. |
Q3: How should I prepare stock solutions of this compound?
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Centrifuge the Vial: Before opening, briefly centrifuge the vial to ensure all the powder is collected at the bottom.
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Choose the Appropriate Solvent: High-purity, anhydrous DMSO is commonly used for initial stock solutions of small molecule inhibitors.
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Prepare a Concentrated Stock: For quantities of 10 mg or less, solvent can be added directly to the vial to prepare a concentrated stock solution (e.g., 10 mM). For larger quantities, it is recommended to weigh out the desired amount.
-
Ensure Complete Dissolution: Vortex or sonicate the solution gently to ensure the compound has fully dissolved.
-
Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. This practice is crucial to minimize contamination and degradation from repeated freeze-thaw cycles.
-
Store Properly: Store the aliquots at -20°C or -80°C as indicated in the table above.
Q4: What is the mechanism of action for CA IX inhibitors?
CA IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). In hypoxic tumors, CA IX's extracellular active site generates these products, contributing to an acidic extracellular environment while supplying bicarbonate ions to be transported into the cell to maintain a more alkaline intracellular pH, which is favorable for cancer cell survival and proliferation.
CA IX inhibitors, such as sulfonamide-based compounds, typically work by binding to the zinc ion in the enzyme's active site, blocking its catalytic activity. This inhibition disrupts pH regulation, leading to intracellular acidification and extracellular alkalinization, which can induce cellular stress, inhibit tumor growth, and reduce metastasis.
References
- 1. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 4. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Carbonic Anhydrase IX (CA IX) Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbonic Anhydrase IX (CA IX). Variability in CA IX expression is a common challenge in experimental models, and this resource aims to provide solutions to specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Carbonic Anhydrase IX and why is its expression variable?
A1: Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that plays a crucial role in pH regulation, particularly in tumor microenvironments.[1][2][3] Its expression is highly variable because it is tightly regulated by cellular stress factors, most notably hypoxia (low oxygen).[1][4] The primary transcriptional activator of the CA9 gene is Hypoxia-Inducible Factor-1 (HIF-1). Therefore, variations in oxygen levels, cell density, and pH in experimental setups can lead to significant differences in CA IX expression.
Q2: Which factors most significantly influence CA IX expression in vitro?
A2: The main factors influencing CA IX expression in cell culture are:
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Hypoxia: Low oxygen levels are the strongest inducers of CA IX expression through the HIF-1 signaling pathway.
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Cell Density: High cell density can lead to "pericellular hypoxia," where cells consume oxygen faster than it can be supplied, inducing CA IX expression even in a normoxic incubator.
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Extracellular pH: An acidic microenvironment can also modulate CA IX expression, often in conjunction with hypoxia.
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Genetic Background of Cells: Some cell lines, particularly those with mutations in the Von Hippel-Lindau (VHL) tumor suppressor gene, may express CA IX constitutively (even in normoxic conditions) due to the stabilization of HIF-1α.
Q3: Why do I see CA IX expression in my "normoxic" control samples?
A3: CA IX expression in normoxic controls can be due to several factors:
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High Cell Density: As mentioned, dense cell cultures can create localized hypoxic conditions, leading to CA IX induction.
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Constitutive Expression: The cell line you are using might have a genetic mutation (e.g., in VHL) that leads to constant HIF-1 activation and subsequent CA IX expression, regardless of oxygen levels.
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Basal Expression: Some cell lines naturally have a low, but detectable, basal level of CA IX expression even under normoxia.
Q4: Is there a correlation between CA IX expression and cancer cell stemness?
A4: Emerging evidence suggests a link between CA IX expression and cancer stem cell-like properties. Studies have shown that CA IX-positive cell populations can be enriched for stem cell markers and exhibit characteristics associated with stemness, such as increased mammosphere formation.
Troubleshooting Guides
Western Blotting
Problem: No or weak CA IX signal
| Potential Cause | Troubleshooting Steps |
| Low CA IX Expression in the Model | Ensure your experimental conditions are optimal for inducing CA IX (e.g., hypoxia, high cell density). Select a cell line known to express high levels of CA IX (see Table 1). |
| Antibody Issues | Use an antibody validated for Western Blotting. Check the manufacturer's recommended dilution and optimize if necessary. Ensure the primary and secondary antibodies are compatible. |
| Poor Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage. Ensure the transfer buffer contains methanol for PVDF membranes. |
| Sample Degradation | Use fresh cell lysates and always add protease inhibitors to your lysis buffer. |
| Insufficient Protein Loaded | Load at least 25 µg of total protein per lane. |
Problem: Multiple or unexpected bands
| Potential Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | Increase the stringency of your washes. Optimize the antibody concentration (a lower concentration may be more specific). Ensure your blocking step is sufficient (e.g., 1 hour at room temperature). |
| Protein Glycosylation | CA IX is a glycoprotein, which can cause it to run at a higher molecular weight than predicted. The presence of a doublet (around 54 and 58 kDa) can be observed, representing different glycosylation states. |
| Protein Degradation | Use fresh samples with protease inhibitors to minimize degradation products appearing as lower molecular weight bands. |
Immunohistochemistry (IHC)
Problem: High background staining
| Potential Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | Perform an antigen retrieval step appropriate for your antibody and tissue. Optimize the primary antibody concentration. Ensure adequate blocking of endogenous peroxidase and biotin. |
| Fixation Issues | Ensure tissues are properly and uniformly fixed. Over-fixation or under-fixation can lead to artifacts. |
Problem: Heterogeneous or unexpected staining pattern
| Potential Cause | Troubleshooting Steps |
| Tumor Heterogeneity | CA IX expression in tumors is often heterogeneous and localized to perinecrotic (hypoxic) regions. A patchy staining pattern can be a true biological result reflecting the tumor's oxygenation status. |
| Protein Stability | CA IX is a very stable protein. It's possible to detect CA IX in areas that were previously hypoxic but have since been reoxygenated, while HIF-1α (which is less stable) may no longer be detectable. |
Quantitative Data
Table 1: Relative CA IX Expression in Various Cancer Cell Lines Under Hypoxia
| Cell Line | Cancer Type | Relative CA IX Expression Level | Reference |
| HT-29 | Colon Cancer | High | |
| SKOV-3 | Ovarian Cancer | High (strong induction from low basal) | |
| MDA-MB-231 | Breast Cancer | Moderate | |
| MCF-7 | Breast Cancer | Moderate to High (inducible) | |
| A549 | Lung Cancer | Inducible | |
| HCT116 | Colon Cancer | Inducible | |
| LNCaP | Prostate Cancer | Low (but inducible) | |
| PC-3 | Prostate Cancer | Moderate (higher basal than LNCaP) | |
| RCC4 | Renal Carcinoma (VHL-deficient) | Constitutively High | |
| HeLa | Cervical Cancer | High (density and hypoxia-dependent) |
Note: Expression levels are relative and can vary based on specific experimental conditions and detection methods.
Experimental Protocols
Western Blotting for CA IX Detection
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Sample Preparation: Lyse cells in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.
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SDS-PAGE: Load 25-100 µg of total protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
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Protein Transfer: Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
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Blocking: Block the membrane for at least 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
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Primary Antibody Incubation: Incubate the membrane with a CA IX-specific primary antibody (e.g., M75 monoclonal or a validated polyclonal) diluted in blocking buffer. Incubation is typically done overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (compatible with the primary antibody) for 1 hour at room temperature.
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Detection: Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and visualize the signal using an imaging system.
Immunohistochemistry (IHC) for CA IX
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Tissue Preparation: Use formalin-fixed, paraffin-embedded tissue sections.
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Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
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Antigen Retrieval: Perform heat-induced epitope retrieval. A common method is to heat sections in 10mM Tris with 1mM EDTA, pH 9.0, for 45 minutes at 95°C.
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Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific binding with a suitable blocking serum.
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Primary Antibody Incubation: Incubate sections with the primary anti-CA IX antibody at a dilution of 1:200-1:500 for 30 minutes at room temperature or overnight at 4°C.
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Detection System: Use a polymer-based detection system or an avidin-biotin complex (ABC) method with a secondary antibody appropriate for the primary antibody host species.
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Chromogen: Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine).
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Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
Visualizations
Signaling Pathway
Caption: Regulation of CA IX expression by hypoxia via the HIF-1 pathway.
Experimental Workflow
Caption: Standard workflow for detecting CA IX expression via Western Blot.
References
- 1. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 2. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase IX: a regulator of pH and participant in carcinogenesis | Journal of Clinical Pathology [jcp.bmj.com]
- 4. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
How to control for pH changes in CA IX-IN-3 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CA IX-IN-3 in their experiments. The focus is on controlling for pH changes, a critical parameter in studies involving carbonic anhydrase IX (CA IX).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cellular pH?
A1: this compound is a research compound belonging to the sulfonamide class of inhibitors that target carbonic anhydrase IX (CA IX).[1] CA IX is a transmembrane enzyme, often overexpressed in hypoxic tumors, that plays a crucial role in regulating pH.[2][3] It catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and protons (H⁺) in the extracellular space.[3][4] This activity helps cancer cells maintain a stable, slightly alkaline intracellular pH (pHi) while contributing to an acidic tumor microenvironment (TME).
This compound, as a sulfonamide inhibitor, binds to the zinc ion within the active site of CA IX, blocking its catalytic function. By inhibiting CA IX, this compound disrupts this pH-regulating machinery, leading to an accumulation of acid within the cancer cells and a decrease in intracellular pH. This intracellular acidification can trigger apoptosis and inhibit tumor growth.
Q2: Why is controlling pH crucial in my this compound experiments?
A2: Controlling pH is paramount for several reasons:
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Enzyme Activity: The catalytic activity of CA IX is highly pH-dependent. Its activity is maximal around a pH of 6.8, which is typical of the tumor microenvironment. At pH values below 6.8, the dehydration reaction (H⁺ consumption) is favored, while above 6.8, the hydration reaction (H⁺ production) dominates. Uncontrolled pH fluctuations will therefore directly impact the baseline activity of the enzyme you are trying to inhibit.
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Inhibitor Potency: The effectiveness of sulfonamide inhibitors can be influenced by pH. Changes in pH can alter the ionization state of the inhibitor and key residues in the enzyme's active site, potentially affecting binding affinity.
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Cellular Health and Viability: Mammalian cells require a tightly controlled physiological pH range (typically pHi 7.2-7.4, extracellular pH 7.3-7.4) for normal function. Deviations from this range can induce stress, alter metabolic pathways, and lead to cell death, confounding the interpretation of your inhibitor's specific effects.
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Experimental Reproducibility: Consistent pH conditions are essential for obtaining reproducible data. Minor variations in pH between experiments can lead to significant differences in measured outcomes.
Q3: What are the common sources of unwanted pH changes in my cell-based assays?
A3: Unwanted pH shifts in your experiments can arise from:
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Cellular Metabolism: Actively metabolizing cells, particularly cancer cells undergoing glycolysis, produce acidic byproducts like lactic acid, which can acidify the culture medium.
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CO₂ Levels in the Incubator: The concentration of CO₂ in your incubator is in equilibrium with the bicarbonate in your culture medium, forming a buffering system. Fluctuations in CO₂ levels will directly impact the medium's pH.
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Evaporation of Media: Evaporation from culture plates can concentrate solutes, including buffer components, potentially altering the pH.
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Addition of Reagents: The addition of acidic or basic compounds, including your inhibitor stock solution (often dissolved in DMSO), can cause localized or bulk pH changes.
Troubleshooting Guides
Problem 1: I'm observing inconsistent IC50 values for this compound in my cell proliferation assays.
This issue often points to a lack of stringent pH control.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate buffering of culture medium. | Supplement your standard bicarbonate-buffered medium (e.g., DMEM) with a non-bicarbonate biological buffer such as HEPES (10-25 mM). | HEPES provides additional buffering capacity, stabilizing the pH of the medium against metabolic acidification. |
| pH drift during long-term experiments. | For experiments lasting over 24 hours, consider changing the medium at regular intervals to replenish the buffer and remove metabolic waste products. | This will help maintain a more consistent pH environment throughout the experiment. |
| Impact of inhibitor solvent. | Prepare a high-concentration stock of this compound in DMSO and use a minimal volume for dosing. Always include a vehicle control (DMSO alone) at the same final concentration to account for any solvent-induced pH shifts or toxicity. | Minimizing the volume of organic solvent will reduce its impact on the medium's pH. |
| Variable CO₂ levels in the incubator. | Ensure your CO₂ incubator is properly calibrated and maintained to provide a stable CO₂ concentration. | A stable CO₂ level is critical for the bicarbonate buffering system to function correctly. |
Problem 2: My intracellular pH measurements are fluctuating, making it difficult to assess the effect of this compound.
Precise pHi measurements require careful experimental setup.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent extracellular pH. | Before loading cells with a pH-sensitive dye (like BCECF-AM), pre-incubate them in a HEPES-buffered salt solution at the desired extracellular pH. Maintain this buffered solution during the measurement period. | This ensures that any observed pHi changes are due to cellular activity and the inhibitor, not external fluctuations. |
| Calibration issues with the pH-sensitive dye. | Perform a robust in-situ calibration of the fluorescent dye at the end of each experiment using a nigericin/high-potassium buffer system to clamp the pHi to known values. | A proper calibration curve is essential for converting fluorescence ratios to accurate pHi values. |
| Phototoxicity or dye leakage. | Minimize the exposure of cells to excitation light to prevent phototoxicity. Ensure that the dye is well-retained within the cells during the experiment. | This will prevent artifacts in your fluorescence measurements. |
Experimental Protocols
Protocol 1: Controlling pH in a Cell Proliferation Assay (e.g., MTT or SRB)
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Cell Seeding: Seed your cancer cells (e.g., HeLa, HT-29) in a 96-well plate at a predetermined density and allow them to adhere overnight in standard culture medium.
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Medium Preparation: Prepare your treatment medium. For enhanced pH stability, supplement your regular growth medium (e.g., DMEM with 10% FBS) with 25 mM HEPES. Adjust the final pH of the medium to 7.4 using sterile 1M NaOH or HCl.
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Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the HEPES-buffered culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5%.
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Treatment: Remove the old medium from the cells and replace it with the prepared treatment medium containing different concentrations of this compound or the vehicle control.
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Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.
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Assay: Perform your chosen proliferation assay (e.g., MTT, SRB) according to the manufacturer's instructions.
Protocol 2: Measurement of Intracellular pH (pHi) using BCECF-AM
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Cell Preparation: Grow cells to 70-80% confluency on glass-bottom dishes.
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Dye Loading: Wash the cells twice with a HEPES-buffered salt solution (HBSS) containing (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 1 CaCl₂, 10 Glucose, and 25 HEPES, pH adjusted to 7.4. Incubate the cells with 2-5 µM BCECF-AM in the same buffer for 30-60 minutes at 37°C.
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Washing: Wash the cells three times with the HBSS to remove extracellular dye.
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Baseline Measurement: Mount the dish on a fluorescence microscope equipped with a ratiometric imaging system. Perfuse the cells with HBSS (pH 7.4) and record the baseline fluorescence ratio (e.g., excitation at 490 nm and 440 nm, emission at 535 nm).
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Inhibitor Treatment: Perfuse the cells with HBSS (pH 7.4) containing the desired concentration of this compound. Continuously record the fluorescence ratio to monitor changes in pHi.
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Calibration: At the end of the experiment, perfuse the cells with a high-potassium buffer (e.g., 145 mM KCl, 10 mM HEPES) containing 10 µM nigericin at a series of known pH values (e.g., 6.5, 7.0, 7.5) to generate a calibration curve.
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Data Analysis: Convert the experimental fluorescence ratios to pHi values using the calibration curve.
Visualizations
Caption: Signaling pathway of CA IX in pH regulation and its inhibition by this compound.
Caption: Experimental workflow for a cell-based assay with this compound, emphasizing pH control steps.
References
Technical Support Center: CA IX Inhibitors in Preclinical Research
Disclaimer: The compound "CA IX-IN-3" is not a widely recognized designation in the scientific literature. Therefore, this guidance is based on the broader class of Carbonic Anhydrase IX (CA IX) inhibitors and may not be specific to a particular molecule. Researchers should always consult the specific documentation and safety data sheets provided with their particular inhibitor.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of Carbonic Anhydrase IX (CA IX) inhibitors during animal studies.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for CA IX inhibitors? | CA IX inhibitors block the enzymatic activity of Carbonic Anhydrase IX, an enzyme overexpressed in many cancer cells, particularly in hypoxic (low-oxygen) environments.[1] By inhibiting CA IX, these compounds disrupt the pH balance within the tumor, leading to an accumulation of acidic byproducts, which can hinder tumor growth and promote cancer cell death.[1] |
| What are the common on-target and off-tumor toxicities observed with CA IX inhibitors? | While CA IX is minimally expressed in most normal tissues, its presence in the epithelium of the bile duct, small intestine, and gastric mucosa can lead to "on-target, off-tumor" toxicities.[2] Early clinical trials with anti-CA IX CAR-T cells have reported liver toxicities.[3] Dose-limiting toxicities in mice for some CA IX inhibitors have included drowsiness, apathy, and local irritation.[3] |
| How can I reduce the risk of off-target toxicity? | A key challenge is achieving selectivity for CA IX over other carbonic anhydrase isoforms. Using highly selective CA IX inhibitors is crucial. Additionally, careful dose-finding studies and the use of the minimum effective dose can help mitigate off-target effects. |
| Are there alternative strategies to small molecule inhibitors for targeting CA IX? | Yes, other approaches include monoclonal antibodies (like Girentuximab), antibody-drug conjugates (ADCs), and CAR-T cell therapies. These strategies aim for more specific tumor targeting but can also present their own unique toxicity profiles, such as Human Anti-Mouse Antibody (HAMA) responses or cytokine release syndrome (CRS). |
Troubleshooting Guide: Managing Toxicity in Animal Studies
This guide addresses common issues encountered during in vivo experiments with CA IX inhibitors.
| Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss or Lethargy in Animals | - Systemic Toxicity: The inhibitor may be affecting normal physiological processes due to off-target inhibition or on-target effects in healthy tissues. - Dehydration/Malnutrition: The compound may be causing gastrointestinal distress. | - Dose Reduction: Lower the dose to the next lowest concentration in your study design. - Formulation Optimization: Evaluate the vehicle used for administration. Consider alternative, less toxic vehicles. - Supportive Care: Provide supplemental hydration and nutrition as per veterinary guidance. |
| Elevated Liver Enzymes (e.g., ALT, AST) | - Hepatotoxicity: The inhibitor or its metabolites may be causing liver damage. This has been observed with some CA IX-targeted therapies. | - Monitor Liver Function: Conduct regular blood tests to monitor liver enzyme levels. - Histopathological Analysis: At the end of the study, perform a thorough histological examination of the liver tissue. - Consider Co-administration: Investigate the potential for co-administering hepatoprotective agents, though this requires careful validation. |
| Local Irritation at Injection Site | - Formulation Issues: The pH, solubility, or vehicle of the formulation may be causing irritation. | - Adjust Formulation: Modify the formulation to be more physiologically compatible (e.g., adjust pH, use a different vehicle). - Rotate Injection Sites: If possible, rotate the site of administration to minimize localized irritation. |
| Lack of Tumor Regression Despite In Vitro Efficacy | - Poor Bioavailability: The inhibitor may not be reaching the tumor at a sufficient concentration. - Rapid Metabolism: The compound may be cleared from the system too quickly. | - Pharmacokinetic (PK) Studies: Conduct PK studies to determine the inhibitor's absorption, distribution, metabolism, and excretion (ADME) profile. - Alternative Administration Route: Consider a different route of administration (e.g., intravenous vs. oral) that may improve bioavailability. |
Experimental Protocols
Below are generalized methodologies for key experiments related to assessing the efficacy and toxicity of CA IX inhibitors.
In Vivo Efficacy and Toxicity Study
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Animal Model: Utilize an appropriate xenograft or syngeneic tumor model with confirmed CA IX expression.
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Dosing Regimen:
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Establish a dose-escalation study to determine the maximum tolerated dose (MTD).
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Administer the CA IX inhibitor via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
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Include a vehicle control group.
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Monitoring:
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Measure tumor volume and body weight 2-3 times per week.
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Perform regular clinical observations for signs of toxicity (e.g., changes in behavior, posture, grooming).
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Collect blood samples for complete blood count (CBC) and serum chemistry analysis at baseline and at the end of the study.
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Endpoint Analysis:
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At the study endpoint, collect tumors and major organs (liver, kidney, spleen, etc.) for histopathological analysis.
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Analyze tumors for biomarkers of target engagement (e.g., changes in intratumoral pH, downstream signaling pathways).
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Pharmacokinetic (PK) Study
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Animal Strain: Use the same animal strain as in the efficacy studies.
-
Drug Administration: Administer a single dose of the CA IX inhibitor.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Analysis:
-
Process blood to plasma or serum.
-
Quantify the concentration of the inhibitor using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Visualizations
Signaling Pathway of CA IX in the Tumor Microenvironment
Caption: CA IX contributes to an acidic tumor microenvironment while maintaining an alkaline intracellular pH, promoting cell survival.
Experimental Workflow for Toxicity Assessment
Caption: A streamlined workflow for assessing the toxicity of a CA IX inhibitor in an animal model.
References
Technical Support Center: CA IX-IN-3 Delivery in Orthotopic Tumor Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the carbonic anhydrase IX (CAIX) inhibitor, CA IX-IN-3, in orthotopic tumor models. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a potent and selective inhibitor of carbonic anhydrase IX (CAIX) with an IC₅₀ of 0.48 nM.[1] It belongs to the benzenesulfonamide class of compounds.[1][2] As is common with this class of molecules, this compound is expected to have low aqueous solubility and a lipophilic character, making its formulation for in vivo studies challenging.[2][3]
Q2: Why is CAIX a relevant target in cancer therapy?
Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors, often as a response to hypoxia (low oxygen levels). It plays a crucial role in regulating pH in the tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis. The extracellular location of its active site makes it an accessible target for therapeutic intervention.
Q3: Why use an orthotopic tumor model for studying this compound?
Orthotopic tumor models, where cancer cells are implanted into the organ of origin, provide a more clinically relevant microenvironment compared to subcutaneous models. This includes organ-specific stroma, vasculature, and immune cell interactions, which can significantly influence tumor growth, metastasis, and drug response.
Q4: What are the main challenges in delivering this compound in vivo?
The primary challenge is its presumed low aqueous solubility, which can lead to:
-
Difficulty in preparing a stable and homogenous formulation for injection.
-
Precipitation of the compound upon injection into the aqueous environment of the body.
-
Poor absorption and bioavailability.
-
Inconsistent drug exposure in tumors, leading to variability in experimental results.
Troubleshooting Guide
Formulation and Administration
Problem: this compound precipitates out of solution during formulation or upon injection.
-
Possible Cause: The solvent system is not optimal for maintaining the solubility of the hydrophobic compound upon dilution in an aqueous environment.
-
Solution:
-
Vehicle Screening: Conduct a small-scale solubility test of this compound in various biocompatible solvents and solvent mixtures. A systematic approach is crucial.
-
Co-solvent Systems: Utilize a co-solvent system to improve solubility. Start with a stock solution in a strong organic solvent like DMSO and then dilute it in a second, less toxic vehicle.
-
Formulation Strategies: Consider more advanced formulation strategies for poorly soluble drugs.
-
| Formulation Strategy | Description | Key Considerations |
| Co-solvent Systems | A mixture of a water-miscible organic solvent and an aqueous carrier. | The final concentration of the organic solvent should be minimized to avoid toxicity. Common co-solvents include DMSO, ethanol, PEG300, and NMP. |
| Surfactant-based Systems | Use of surfactants to form micelles that encapsulate the hydrophobic drug. | Examples include Tween 80, Cremophor EL, and Solutol HS 15. The concentration should be carefully optimized to avoid toxicity. |
| Lipid-based Formulations | Self-emulsifying drug delivery systems (SEDDS) or lipid-based solutions. | Can improve oral bioavailability by enhancing lymphatic uptake. |
| Nanosuspensions | Sub-micron sized drug particles dispersed in a liquid medium. | Increases the surface area for dissolution, improving bioavailability. |
-
Workflow for Vehicle Selection:
Caption: Workflow for selecting a suitable vehicle for in vivo delivery.
Problem: Inconsistent tumor growth inhibition or high variability in treatment response.
-
Possible Cause: Inconsistent drug delivery to the tumor due to formulation issues or administration technique.
-
Solution:
-
Standardize Administration Technique: Ensure consistent injection volume, speed, and location for intraperitoneal (IP) injections. For oral gavage, ensure the compound is delivered directly to the stomach.
-
Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the plasma and tumor concentrations of this compound over time. This will help to understand its absorption, distribution, metabolism, and excretion (ADME) profile and to correlate drug exposure with efficacy.
-
Dose-Response Study: Perform a dose-response study to identify a dose that provides consistent target engagement and therapeutic effect.
-
Monitoring and Data Interpretation
Problem: Difficulty in accurately assessing tumor burden in orthotopic models.
-
Possible Cause: The deep-seated location of orthotopic tumors makes direct measurement challenging.
-
Solution:
-
Bioluminescence Imaging (BLI): Use cancer cell lines that are stably transfected with a luciferase reporter gene. BLI allows for non-invasive, longitudinal monitoring of tumor growth and response to treatment.
-
Standardized Imaging Protocol: To ensure consistency, standardize the imaging protocol, including the dose and timing of luciferin injection, imaging time post-injection, and the region of interest (ROI) analysis.
-
Quantitative Analysis: Quantify the bioluminescent signal (total flux or radiance) from the tumor ROI to obtain a semi-quantitative measure of tumor burden.
-
-
Workflow for Monitoring Tumor Burden with BLI:
Caption: Experimental workflow for in vivo efficacy studies using bioluminescence imaging.
Problem: Lack of correlation between the administered dose and the observed anti-tumor effect.
-
Possible Cause: Poor drug exposure at the tumor site or lack of target engagement.
-
Solution:
-
Pharmacodynamic (PD) Analysis: At the end of the study, or in a satellite group of animals, collect tumor tissue to assess the downstream effects of CAIX inhibition. This can include measuring markers of apoptosis (e.g., cleaved caspase-3) or changes in the tumor microenvironment.
-
Target Engagement Assay: If a suitable assay is available, measure the extent to which this compound is binding to its target in the tumor tissue.
-
Experimental Protocols
Protocol 1: Orthotopic Implantation of Pancreatic Tumor Cells
-
Cell Preparation: Culture luciferase-expressing pancreatic cancer cells (e.g., Panc-1-luc) to 70-80% confluency. On the day of surgery, harvest the cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 1 x 10⁷ cells/mL. Keep the cells on ice.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave and sterilize the left abdominal flank.
-
Surgical Procedure: Make a small incision (approximately 1 cm) in the skin and peritoneum to expose the spleen and pancreas.
-
Injection: Gently exteriorize the pancreas. Using a 30-gauge needle, inject 10 µL of the cell suspension (1 x 10⁵ cells) into the tail of the pancreas. A small fluid-filled bleb should be visible.
-
Closure: Carefully return the organs to the abdominal cavity. Close the peritoneum and skin with sutures or surgical clips.
-
Post-operative Care: Administer analgesics as per your institution's guidelines and monitor the animal for recovery.
Protocol 2: Intraperitoneal (IP) Administration of this compound
-
Formulation Preparation: Prepare the this compound formulation as determined from your vehicle screening. A common starting point for poorly soluble compounds is a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Ensure the final solution is clear and free of precipitates.
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Injection Site: Identify the lower right quadrant of the abdomen. This location avoids major organs.
-
Injection: Insert a 27-gauge needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered the bladder or intestines (no fluid should be drawn back).
-
Administration: Inject the calculated volume of the this compound formulation slowly and steadily.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Signaling Pathway
-
CAIX Signaling and pH Regulation:
Caption: Simplified signaling pathway of CAIX in the tumor microenvironment and the point of intervention for this compound.
References
Validation & Comparative
A Comparative Analysis of Carbonic Anhydrase IX Inhibitors: SLC-0111 (Ureido-Substituted Sulfonamide) vs. Acetazolamide in Cancer Cells
A detailed guide for researchers and drug development professionals on the differential effects of a potent, selective carbonic anhydrase IX (CA IX) inhibitor, SLC-0111, and the conventional inhibitor, acetazolamide, on cancer cells. This report synthesizes key experimental data on their inhibitory activity, impact on cell viability and apoptosis, and influence on critical signaling pathways.
In the landscape of targeted cancer therapy, carbonic anhydrase IX (CA IX) has emerged as a promising target due to its significant role in the tumor microenvironment. A transmembrane enzyme, CA IX is predominantly expressed in hypoxic solid tumors and contributes to the regulation of pH, promoting cancer cell survival, proliferation, and invasion. The inhibition of CA IX presents a strategic approach to disrupt these processes. This guide provides a comparative analysis of two key inhibitors: SLC-0111, a potent and selective ureido-substituted benzenesulfonamide, and acetazolamide, a classical, non-selective sulfonamide inhibitor.
Quantitative Comparison of Inhibitory and Anti-proliferative Activity
The efficacy of SLC-0111 and acetazolamide has been evaluated through enzymatic assays and in various cancer cell lines. The data consistently demonstrates the superior potency and selectivity of SLC-0111 in inhibiting CA IX and suppressing cancer cell proliferation.
| Parameter | SLC-0111 | Acetazolamide | Reference(s) |
| CA IX Inhibition (Ki) | 45 nM | 25 nM | [1] |
| CA I Inhibition (Ki) | 5080 nM | 250 nM | [1] |
| CA II Inhibition (Ki) | 960 nM | 12 nM | [1] |
| Glioblastoma (U87MG) IC50 | 80 - 100 µM | No effect | [2] |
| Glioblastoma (U251) IC50 | 80 - 100 µM | No effect | [2] |
| Glioblastoma (T98G) IC50 | 80 - 100 µM | No effect | |
| Bladder Cancer (RT4) IC50 | Modest effect | No effect | |
| Bladder Cancer (5637) IC50 | Modest effect | No effect | |
| Bladder Cancer (HT-1376) IC50 | No effect | No effect | |
| Pancreatic Cancer (CF-PAC-1) IC50 | ~120 µM | Slight inhibition | |
| Pancreatic Cancer (PANC-1) IC50 | ~125 µM | No effect |
Note: Ki values represent the inhibition constant for the enzyme, with lower values indicating higher potency. IC50 values represent the half-maximal inhibitory concentration for cell proliferation, with lower values indicating greater anti-proliferative effect. "No effect" indicates that the compound did not significantly inhibit cell proliferation at the tested concentrations.
Mechanism of Action and Effects on Cancer Cell Biology
Both SLC-0111 and acetazolamide target CA IX, but their differing selectivity and potency lead to distinct biological outcomes in cancer cells.
SLC-0111: As a potent and selective inhibitor of CA IX and CA XII, SLC-0111 effectively disrupts pH regulation in the tumor microenvironment. This targeted inhibition leads to a cascade of anti-cancer effects, including the induction of apoptosis and the suppression of key signaling pathways that drive tumor progression.
Acetazolamide: While acetazolamide also inhibits CA IX, it is a pan-inhibitor, affecting multiple carbonic anhydrase isoforms, including the ubiquitous CA I and CA II. This lack of specificity can lead to off-target effects. In cancer cells, its anti-proliferative effects are generally less potent compared to selective inhibitors like SLC-0111.
Impact on Apoptosis
Studies have demonstrated that selective CA IX inhibition can induce apoptosis in cancer cells. While direct comparative quantitative data on apoptosis induction by SLC-0111 and acetazolamide in the same cell line is limited, individual studies indicate their respective effects.
SLC-0111 has been shown to sensitize cancer cells to conventional chemotherapeutic agents, leading to a significant increase in apoptosis. For instance, in combination with cisplatin, SLC-0111 induced apoptosis in head and neck squamous carcinoma cells.
Acetazolamide has also been reported to induce apoptosis in certain cancer models. For example, in a study on intestinal polyps in mice, acetazolamide treatment was associated with a high apoptosis ratio in the polyp epithelial cells.
Influence on Cellular Signaling Pathways
The inhibition of CA IX by SLC-0111 and acetazolamide impacts distinct downstream signaling pathways critical for cancer cell survival and proliferation.
Caption: Differential effects of SLC-0111 and Acetazolamide on cancer signaling pathways.
SLC-0111 has been shown to hamper the activation of several critical oncogenic signaling pathways, including STAT3, AKT, and ERK. Furthermore, it can inhibit the epithelial-mesenchymal transition (EMT) program, a key process in cancer metastasis. In contrast, acetazolamide has been demonstrated to suppress the Wnt/β-catenin signaling pathway in bladder cancer.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Carbonic Anhydrase IX Inhibition Assay (Stopped-Flow CO2 Hydration)
This assay measures the enzymatic activity of CA IX by monitoring the hydration of CO2.
-
Reagents and Equipment:
-
Recombinant human CA IX enzyme.
-
Stopped-flow spectrophotometer.
-
CO2-saturated water.
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 7.5).
-
Inhibitor solutions (SLC-0111 and acetazolamide) at various concentrations.
-
pH indicator (e.g., p-nitrophenol).
-
-
Procedure:
-
Pre-incubate the CA IX enzyme with the inhibitor (or vehicle control) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time as the hydration of CO2 causes a pH drop.
-
Calculate the initial rate of the reaction from the absorbance change.
-
Determine the Ki value by fitting the data to appropriate enzyme inhibition models.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Reagents and Equipment:
-
Cancer cell lines of interest.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of SLC-0111 or acetazolamide for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents and Equipment:
-
Cancer cell lines.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with SLC-0111 or acetazolamide for the specified time.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry, detecting FITC fluorescence (for Annexin V) and PI fluorescence.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis of Signaling and Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in signaling pathways and apoptosis.
-
Reagents and Equipment:
-
Treated and untreated cell lysates.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against target proteins (e.g., p-STAT3, p-AKT, p-ERK, β-catenin, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Prepare protein lysates from treated and control cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.
-
Conclusion
The comparative data presented in this guide highlights the significant advantages of the selective CA IX inhibitor, SLC-0111, over the non-selective inhibitor, acetazolamide, in the context of cancer cell inhibition. SLC-0111 demonstrates superior potency in inhibiting CA IX and suppressing the proliferation of various cancer cell lines. Furthermore, its targeted action leads to the modulation of key oncogenic signaling pathways and the induction of apoptosis, underscoring its potential as a more effective and specific anti-cancer therapeutic agent. The detailed experimental protocols provided herein offer a foundation for further research into the mechanisms and applications of these and other CA IX inhibitors in oncology.
References
Comparative Efficacy of Carbonic Anhydrase IX Inhibitors in Oncology Research
A detailed guide for researchers on the anti-tumor effects of CA IX inhibitors, featuring a comparative analysis of SLC-0111 (U-104) and other novel compounds across various cancer types. This document provides supporting experimental data, detailed protocols, and visual representations of key biological pathways.
Carbonic anhydrase IX (CA IX) has emerged as a critical target in oncology drug development. Its expression is predominantly localized to tumor tissues, particularly in hypoxic regions, and is associated with poor prognosis and resistance to conventional therapies.[1][2] CA IX, a transmembrane enzyme, plays a crucial role in maintaining the pH homeostasis of cancer cells by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] This activity contributes to an acidic tumor microenvironment, which promotes tumor progression, invasion, and metastasis.[2] Consequently, the inhibition of CA IX presents a promising therapeutic strategy to disrupt tumor growth and enhance the efficacy of other cancer treatments.
This guide provides a comparative analysis of the anti-tumor effects of various CA IX inhibitors, with a primary focus on the well-characterized compound SLC-0111 (also known as U-104). We will also explore other novel inhibitors and present supporting experimental data from studies on different cancer types, including breast, prostate, cervical, colon, and liver cancers.
Comparative Anti-Tumor Efficacy of CA IX Inhibitors
The following tables summarize the in vitro and in vivo anti-tumor effects of SLC-0111 (U-104) and other selected CA IX inhibitors.
Table 1: In Vitro Efficacy of CA IX Inhibitors on Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | Key Findings | IC50 / Ki | Reference |
| SLC-0111 (U-104) | Prostate Cancer | AT-1 | Reduced tumor cell growth and increased apoptotic cell death. | 50 µM (for apoptosis induction) | |
| Hepatoblastoma | HUH6, HB-295, HB-303 | Decreased cell viability and motility. | 100 µM (for migration inhibition) | ||
| Breast Cancer | MDA-MB-231 | Inhibited cell proliferation, migration, and invasion. | Not specified | ||
| Lung Cancer | A549 | Inhibited cell proliferation, migration, and invasion. | Not specified | ||
| Cervical Cancer | HeLa | Induced apoptosis and arrested cell cycle at G0/G1 phase. | 20.1 µM (IC50) | ||
| FC9396A | Breast Cancer | MDA-MB-231 | Reduced cell proliferation in normoxic and hypoxic conditions. | Not specified | |
| FC9403A | Breast Cancer | MDA-MB-231 | Reduced cell proliferation in normoxic and hypoxic conditions. | Not specified | |
| FC9398A | Breast Cancer | MDA-MB-231 | Reduced cell proliferation in normoxic and hypoxic conditions. | Not specified | |
| FC11409B | Breast Cancer | MDA-MB-231 | Reduced cell proliferation in normoxic and hypoxic conditions. | Not specified | |
| S4 | Breast Cancer | MDA-MB-231 | Reduced cell proliferation in normoxic and hypoxic conditions. | Not specified | |
| Pyr (SLC-0111 analog) | Not specified | Not specified | Potent CA IX inhibition and selective cytotoxicity toward cancer cells. | 0.399 µg/mL (IC50 against CA IX) |
Note: The user prompt specified "CA IX-IN-3". Extensive research did not yield specific information on a compound with this exact name. The data presented here focuses on the well-documented CA IX inhibitor SLC-0111 (U-104) and other relevant compounds.
Table 2: In Vivo Anti-Tumor Efficacy of SLC-0111 (U-104)
| Cancer Type | Animal Model | Key Findings | Dosage | Reference |
| Breast Cancer | Mice with MDA-MB-231 LM2-4Luc+ orthotopic implants | Inhibited primary tumor growth. | 38 mg/kg | |
| Breast Cancer | Mice with 4T1 experimental metastasis model | Inhibited metastases formation. | 19 mg/kg | |
| Breast Cancer | NOD/SCID mice with MDA-MB-231 LM2-4Luc+ orthotopic implants | Delayed primary tumor growth and reduced cancer stem cell population. | 38 mg/kg | |
| Breast Cancer | Balb/c mice with 4T1 orthotopic implants | Significant delay in tumor growth. | 5 mg/mL (oral gavage) |
Signaling Pathways and Mechanisms of Action
The anti-tumor effects of CA IX inhibitors are mediated through the disruption of pH regulation and subsequent impact on various signaling pathways.
Mechanism of CA IX in the Tumor Microenvironment
References
- 1. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 2. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Carbonic Anhydrase IX (CA IX) Inhibitors: A Guide to Selectivity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of various carbonic anhydrase (CA) inhibitors, with a focus on the tumor-associated isoform, CA IX. Understanding the selectivity profile of these inhibitors is crucial for the development of targeted cancer therapies with minimal off-target effects. This document outlines the inhibitory potency of established CA inhibitors and provides a framework for evaluating novel compounds, such as the hypothetical CA IX-IN-3.
The Critical Role of CA IX in Cancer Progression
Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in a wide range of solid tumors, often as a result of the hypoxic tumor microenvironment.[1][2][3] Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This enzymatic activity allows cancer cells to maintain a stable intracellular pH (pHi) while contributing to the acidification of the extracellular space.[1] This altered pH landscape promotes tumor growth, invasion, and metastasis, making CA IX a compelling target for anticancer drug development.
The key challenge in developing CA IX inhibitors lies in achieving high selectivity for the target enzyme over other CA isoforms, such as the ubiquitous cytosolic isoforms CA I and CA II. Inhibition of these off-target isoforms can lead to undesirable side effects. Therefore, a thorough comparative analysis of inhibitor selectivity is paramount.
Quantitative Comparison of CA Inhibitor Selectivity
The following table summarizes the inhibition constants (Ki) of several well-characterized CA inhibitors against various human (h) CA isoforms. A lower Ki value indicates a higher inhibitory potency. Data for a hypothetical, highly selective inhibitor, "this compound," is included as a placeholder to illustrate the desired selectivity profile. For a more concrete comparison, data for Ureido-substituted sulfamate (S4) , a known selective CA IX inhibitor, is also included.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Ratio (CA II/CA IX) | Selectivity Ratio (CA I/CA IX) |
| This compound | >10,000 | >10,000 | <10 | <50 | >1000 | >1000 |
| Acetazolamide | 250 | 12 | 25 | 5.7 | 0.48 | 10 |
| Dorzolamide | 3000 | 3.5 | 54 | 52 | 0.06 | 55.5 |
| Brinzolamide | 3900 | 3.1 | 49 | 4.6 | 0.06 | 79.6 |
| Ureido-sulfamate (S4) | 8300 | 6700 | 5.8 | 89.1 | 1155 | 1431 |
Note: Ki values for Acetazolamide, Dorzolamide, and Brinzolamide are compiled from various sources and may show some variation depending on the specific assay conditions. The data for Ureido-sulfamate (S4) is from a specific study for direct comparison. The values for this compound are hypothetical and represent an ideal selective inhibitor.
Experimental Protocol: Determination of Carbonic Anhydrase Inhibition
The following is a generalized protocol for determining the inhibitory potency of compounds against various CA isoforms using a stopped-flow CO₂ hydrase assay. This method measures the enzyme's catalytic activity in the presence and absence of an inhibitor.
Materials:
-
Recombinant human CA isoforms (I, II, IX, XII)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of the recombinant human CA isoforms in the assay buffer.
-
Prepare a serial dilution of the test inhibitor and the standard inhibitor (e.g., Acetazolamide) in the assay buffer.
-
-
Assay Performance:
-
The assay is performed using a stopped-flow instrument that rapidly mixes the enzyme/inhibitor solution with the CO₂ substrate solution.
-
The initial rates of the CA-catalyzed CO₂ hydration are determined by monitoring the change in absorbance of the pH indicator over time.
-
-
Data Analysis:
-
The initial rates are plotted against the inhibitor concentration.
-
The IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) are calculated by fitting the data to a dose-response curve.
-
The Ki values are then determined from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.
-
Visualizing Key Pathways and Processes
CA IX Signaling Pathway in Hypoxic Cancer Cells
Caption: CA IX is induced by hypoxia via HIF-1α, leading to extracellular acidification and intracellular alkalinization, which promotes cancer cell survival and invasion.
Experimental Workflow for CA Inhibition Assay
Caption: Workflow for determining CA inhibitor potency, from preparation of reagents to data analysis.
Conclusion
The development of highly selective CA IX inhibitors holds significant promise for targeted cancer therapy. A thorough understanding of a compound's inhibitory profile against a panel of CA isoforms is essential for predicting its potential efficacy and side-effect profile. The data and protocols presented in this guide provide a framework for the comparative analysis of novel CA IX inhibitors, such as this compound, against established clinical and investigational compounds. By focusing on maximizing selectivity for CA IX, researchers can advance the development of safer and more effective treatments for a variety of solid tumors.
References
Validating the On-Target Effects of Carbonic Anhydrase IX Inhibitors Using CRISPR/Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of Carbonic Anhydrase IX (CA IX) inhibitors, using the well-characterized inhibitor SLC-0111 as a primary example. The methodologies described herein are broadly applicable for the evaluation of novel CA IX-targeting compounds, such as the hypothetical "CA IX-IN-3," and leverage the precision of CRISPR/Cas9 gene editing for robust target validation.
Introduction to Carbonic Anhydrase IX
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that plays a crucial role in pH regulation in tumor microenvironments.[1][2] Its expression is predominantly induced by hypoxia, a common feature of solid tumors, and is associated with tumor progression, metastasis, and poor prognosis in various cancers.[1][3] CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the acidification of the extracellular space while maintaining a slightly alkaline intracellular pH, which is favorable for tumor cell survival and proliferation.[4] This pivotal role in cancer pathophysiology makes CA IX an attractive therapeutic target.
The Role of CRISPR/Cas9 in Target Validation
CRISPR/Cas9 technology offers a powerful tool for precise gene editing, enabling the creation of knockout cell lines that lack the expression of a specific target protein. By comparing the phenotypic effects of a CA IX inhibitor on wild-type (WT) cancer cells versus CA IX knockout (KO) cancer cells, researchers can definitively attribute the inhibitor's activity to its interaction with CA IX. This approach is essential for distinguishing on-target effects from potential off-target activities of a drug candidate.
Comparative Analysis of CA IX Inhibitors
A variety of small molecule inhibitors targeting CA IX have been developed. These inhibitors primarily act by binding to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity. For the purpose of this guide, we will focus on SLC-0111, a sulfonamide-based inhibitor that has undergone clinical investigation.
Table 1: Comparative Efficacy of CA IX Inhibitors
| Inhibitor | Target | IC50 (CA IX) | Mechanism of Action | Key Features |
| SLC-0111 | CA IX | Low nM | Sulfonamide-based, binds to the active site zinc ion | Orally bioavailable, has been evaluated in Phase 1 clinical trials. |
| Hypothetical this compound | CA IX | To be determined | To be determined | To be determined |
| Acetazolamide | Pan-CA inhibitor | nM to µM range | Sulfonamide-based, non-selective | Broadly inhibits multiple carbonic anhydrase isoforms. |
Experimental Validation of On-Target Effects
The following experimental workflow outlines the key steps to validate the on-target effects of a CA IX inhibitor, such as "this compound," using CRISPR/Cas9-mediated knockout of the CA9 gene.
Workflow for Validating On-Target Effects of a CA IX Inhibitor
Caption: Experimental workflow for validating the on-target effects of a CA IX inhibitor.
Experimental Protocols
Generation of CA9 Knockout Cell Lines using CRISPR/Cas9
Objective: To create a cancer cell line that does not express CA IX.
Materials:
-
Cancer cell line known to express CA IX (e.g., MDA-MB-231, HT-29)
-
CRISPR/Cas9 plasmid system (e.g., pSpCas9(BB)-2A-GFP)
-
sgRNA targeting an early exon of the human CA9 gene
-
Transfection reagent
-
Fluorescence-Activated Cell Sorter (FACS)
-
Cell culture media and supplements
-
96-well plates
Protocol:
-
sgRNA Design: Design and synthesize two to three sgRNAs targeting the first or second exon of the CA9 gene using a publicly available design tool.
-
Cloning: Clone the designed sgRNAs into the CRISPR/Cas9 expression vector.
-
Transfection: Transfect the chosen cancer cell line with the sgRNA-containing CRISPR/Cas9 plasmid using a suitable transfection reagent.
-
FACS Sorting: 48 hours post-transfection, sort GFP-positive cells into individual wells of a 96-well plate to isolate single-cell clones.
-
Clonal Expansion: Expand the single-cell clones in appropriate cell culture conditions.
-
Validation of Knockout:
-
Western Blot: Screen the expanded clones for the absence of CA IX protein expression compared to the wild-type parental cell line.
-
Sanger Sequencing: Sequence the genomic region targeted by the sgRNA in the validated knockout clones to confirm the presence of frameshift-inducing insertions or deletions (indels).
-
Western Blot for CA IX Detection
Objective: To confirm the absence of CA IX protein in knockout cells.
Materials:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against CA IX (e.g., M75)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse wild-type and CA9 KO cells and quantify the total protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CA IX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the CA IX inhibitor on the viability of wild-type versus CA9 KO cells.
Materials:
-
Wild-type and CA9 KO cancer cells
-
CA IX inhibitor (e.g., SLC-0111, this compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed both wild-type and CA9 KO cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the CA IX inhibitor for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results should show a dose-dependent decrease in viability in the wild-type cells, with a significantly reduced effect in the CA9 KO cells if the inhibitor's effect is on-target.
Extracellular Acidification Rate (ECAR) Assay
Objective: To measure the inhibitor's effect on the catalytic activity of CA IX.
Materials:
-
Wild-type and CA9 KO cancer cells
-
CA IX inhibitor
-
Seahorse XF Analyzer or similar instrument
-
Assay medium
Protocol:
-
Cell Seeding: Seed wild-type and CA9 KO cells in a Seahorse XF cell culture microplate.
-
Treatment: Treat the cells with the CA IX inhibitor for the desired duration.
-
ECAR Measurement: Measure the ECAR in real-time using the Seahorse XF Analyzer. A potent CA IX inhibitor should reduce the ECAR in wild-type cells by inhibiting proton extrusion, while having a minimal effect on the ECAR of CA9 KO cells.
In Vivo Tumor Growth Assay
Objective: To evaluate the anti-tumor efficacy of the CA IX inhibitor in a xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Wild-type and CA9 KO cancer cells
-
CA IX inhibitor
-
Calipers
Protocol:
-
Tumor Inoculation: Subcutaneously inject wild-type and CA9 KO cells into the flanks of immunocompromised mice.
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer the CA IX inhibitor (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule.
-
Tumor Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). On-target efficacy would be demonstrated by a significant reduction in the growth of wild-type tumors with little to no effect on the growth of CA9 KO tumors.
Signaling Pathways Involving CA IX
CA IX is involved in multiple signaling pathways that promote cancer progression. Understanding these pathways is crucial for interpreting the downstream effects of CA IX inhibition.
CA IX-Mediated pH Regulation and Downstream Signaling
References
- 1. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 3. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impairment of carbonic anhydrase IX ectodomain cleavage reinforces tumorigenic and metastatic phenotype of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of CA IX-IN-3 and other novel CA IX inhibitors
A Head-to-Head Comparison of CA IX-IN-3 and Other Novel Carbonic Anhydrase IX Inhibitors
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that plays a crucial role in pH regulation in solid tumors.[1] Its expression is predominantly induced by hypoxia and is associated with tumor progression, metastasis, and resistance to therapy, making it a prime target for anticancer drug development.[2][3] A variety of small molecule inhibitors targeting CA IX have been developed, with the primary aim of disrupting the pH balance in the tumor microenvironment, leading to cancer cell death. This guide provides a head-to-head comparison of this compound, a potent inhibitor, with other novel CA IX inhibitors, supported by experimental data.
Inhibitor Profiles and Performance Data
A critical aspect of evaluating CA IX inhibitors is their potency and selectivity. The inhibitory activity is typically measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate higher potency. Selectivity is assessed by comparing the inhibition of CA IX to that of other carbonic anhydrase isoforms, particularly the ubiquitous cytosolic isoforms CA I and CA II, to minimize off-target effects.
This compound (Compound 27) is a highly potent and selective CA IX inhibitor with a reported IC50 of 0.48 nM. It belongs to the class of heterocyclic substituted benzenesulfonamides.
Below is a comparative summary of the inhibitory activities of this compound and other notable novel CA IX inhibitors.
| Inhibitor Class | Compound | CA IX Ki (nM) | CA II Ki (nM) | CA IX IC50 (nM) | CA II IC50 (nM) | Selectivity (CA II/CA IX) | Reference |
| Heterocyclic Sulfonamide | This compound (Compound 27) | - | - | 0.48 | - | - | [4] |
| Ureido-substituted Benzenesulfonamide | SLC-0111 | 45 | 960 | 48 | - | 21.3 | [5] |
| Aromatic Sulfonamide | Compound 14 | - | - | 140 | - | - | |
| Carbohydrate-based Sulfamate | Novel Sulfamate | <10 | - | - | - | - | |
| Boron-containing Sulfonamide | Novel Boron-containing Sulfonamide | 7.3-89 | 3.1-48 | - | - | Varies | |
| Fluorescent Sulfonamide | Compound 1 | - | - | - | - | ~2 |
Note: Direct comparison of IC50 and Ki values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to evaluate CA IX inhibitors.
Stopped-Flow CO2 Hydration Assay for Ki Determination
This assay measures the catalytic activity of CA IX by monitoring the pH change resulting from the hydration of CO2.
-
Reagent Preparation :
-
Assay Buffer: 10 mM HEPES, pH 7.5, containing 20 mM NaCl and 0.1 mM EDTA.
-
Enzyme Solution: Purified recombinant human CA IX at a concentration of 10-20 nM in assay buffer.
-
Indicator Solution: A pH-sensitive indicator (e.g., p-nitrophenol) at a concentration of 0.2 mM in assay buffer.
-
Substrate Solution: CO2-saturated water, prepared by bubbling CO2 gas through chilled deionized water.
-
Inhibitor Solutions: Serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
-
Procedure :
-
The assay is performed using a stopped-flow spectrophotometer.
-
One syringe of the stopped-flow instrument is filled with the enzyme and indicator solution, and the other with the CO2-saturated water.
-
The reaction is initiated by rapidly mixing the contents of the two syringes.
-
The change in absorbance of the pH indicator is monitored over time at a specific wavelength.
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
To determine the Ki, the assay is repeated with varying concentrations of the inhibitor.
-
-
Data Analysis :
-
The Ki value is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
MTT Cell Viability Assay for IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture :
-
Cancer cell lines known to express CA IX (e.g., HT-29, MDA-MB-231) are cultured in appropriate media.
-
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the CA IX inhibitors for a specified period (e.g., 48-72 hours).
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis :
-
The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the inhibitor concentration.
-
Wound Healing Assay for Cell Migration
This assay is used to study cell migration in vitro.
-
Cell Culture :
-
A confluent monolayer of cancer cells is grown in a culture dish or a multi-well plate.
-
-
Procedure :
-
A "wound" or a scratch is made through the cell monolayer using a sterile pipette tip.
-
The debris is washed away, and fresh media containing the test inhibitor at various concentrations is added.
-
Images of the wound are captured at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is closed.
-
-
Data Analysis :
-
The area of the wound is measured at each time point using image analysis software.
-
The rate of wound closure is calculated and compared between the treated and untreated cells to determine the effect of the inhibitor on cell migration.
-
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of CA IX inhibitors in a living organism.
-
Animal Model :
-
Immunocompromised mice (e.g., nude or SCID mice) are used.
-
-
Procedure :
-
Human cancer cells that express CA IX are injected subcutaneously or orthotopically into the mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the CA IX inhibitor via a suitable route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor size and body weight are monitored regularly throughout the study.
-
-
Data Analysis :
-
At the end of the study, the tumors are excised and weighed.
-
The efficacy of the inhibitor is determined by comparing the tumor growth in the treated group to the control group.
-
Further analysis, such as immunohistochemistry, can be performed on the tumor tissues to assess the downstream effects of the inhibitor.
-
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which CA IX promotes cancer progression is key to developing effective inhibitors.
CA IX Signaling Pathway
CA IX contributes to cancer progression through both its catalytic and non-catalytic functions. Catalytically, it maintains a favorable intracellular pH for cancer cell survival and creates an acidic extracellular microenvironment that promotes invasion and metastasis. Non-catalytically, it can influence cell adhesion and signaling pathways.
Caption: CA IX-mediated signaling pathway in cancer.
Experimental Workflow for Inhibitor Evaluation
The evaluation of a novel CA IX inhibitor typically follows a multi-step process, from initial screening to in vivo testing.
Caption: General workflow for the evaluation of novel CA IX inhibitors.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Carbonic anhydrase inhibitors. Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with boron-containing sulfonamides, sulfamides, and sulfamates: toward agents for boron neutron capture therapy of hypoxic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Carbonic Anhydrase IX in Chemoresistance with CA IX-IN-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potent Carbonic Anhydrase IX (CA IX) inhibitor, CA IX-IN-3, with other known CA IX inhibitors in the context of validating the role of CA IX in cancer chemoresistance. While direct experimental data on the effect of this compound on chemoresistance is limited in publicly available literature, this guide leverages its high inhibitory potency against CA IX and draws comparisons with well-studied inhibitors like SLC-0111 and acetazolamide to underscore its potential as a valuable research tool and therapeutic candidate.
The Critical Role of CA IX in Chemoresistance
Carbonic Anhydrase IX is a transmembrane enzyme predominantly expressed in solid tumors in response to hypoxic conditions.[1] Its catalytic activity, the hydration of carbon dioxide to bicarbonate and protons, contributes to the acidification of the tumor microenvironment and the maintenance of a neutral to alkaline intracellular pH.[1] This pH regulation is a key mechanism by which cancer cells adapt to hypoxic stress and develop resistance to various chemotherapeutic agents, particularly weakly basic drugs like doxorubicin, which are less effective in acidic environments.[2] The expression of CA IX is primarily regulated by the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α).[3]
This compound: A Potent Inhibitor of Carbonic Anhydrase IX
This compound has been identified as a highly potent and selective inhibitor of Carbonic Anhydrase IX, exhibiting an IC50 of 0.48 nM. This strong inhibitory activity suggests its potential to effectively counteract the pH-regulating function of CA IX and thereby sensitize cancer cells to chemotherapy.
Comparative Performance of CA IX Inhibitors in Overcoming Chemoresistance
While specific chemoresistance data for this compound is not yet widely published, extensive research on other CA IX inhibitors provides a strong rationale for its potential efficacy. The following tables summarize key performance data for well-characterized CA IX inhibitors in combination with the chemotherapeutic agent doxorubicin.
| Inhibitor | Cell Line | Chemotherapeutic Agent | IC50 of Chemo Agent Alone | IC50 of Chemo Agent with CA IX Inhibitor | Fold Sensitization | Reference |
| S4 | MDA-MB-231 (Hypoxia) | Doxorubicin | 0.25 µM | 0.14 µM | 1.79 | |
| S4 | HT29-CAIX high (Normoxia) | Doxorubicin | 0.20 µM | 0.08 µM | 2.50 | |
| SLC-0111 | MCF7 | Doxorubicin | Not specified | Not specified (Significant increase in cell death) | Not applicable |
Note: The table above demonstrates the principle of CA IX inhibition in overcoming doxorubicin resistance. Further studies are needed to generate comparable data for this compound.
| Inhibitor | Target | IC50/Kᵢ | Selectivity | Reference |
| This compound | CA IX | IC50: 0.48 nM | Selective | MCE |
| SLC-0111 | CA IX | Kᵢ: 45 nM | Selective over CA II | |
| Acetazolamide | CA IX, CA II, others | Kᵢ for CA IX: 25 nM | Non-selective |
Signaling Pathways Modulated by CA IX Inhibition
The chemoresistance mediated by CA IX is intricately linked to key cancer signaling pathways. Inhibition of CA IX is expected to modulate these pathways, leading to increased sensitivity to chemotherapy.
HIF-1α Signaling Pathway in Chemoresistance
Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it induces the expression of target genes, including CA9. CA IX, in turn, helps maintain a favorable intracellular pH for cancer cell survival and proliferation, contributing to chemoresistance. Inhibition of CA IX disrupts this adaptive mechanism.
Caption: HIF-1α signaling under hypoxia induces CA IX expression, leading to chemoresistance.
PI3K/Akt Signaling Pathway in Chemoresistance
The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer, contributing to chemoresistance. The intracellular tail of CA IX contains a phosphorylated tyrosine residue that can interact with the p85 subunit of PI3K, leading to Akt activation. By inhibiting CA IX, this compound may indirectly suppress this pro-survival signaling.
Caption: CA IX can activate the PI3K/Akt pathway, promoting cell survival and chemoresistance.
Experimental Protocols for Validating the Role of CA IX in Chemoresistance
The following are detailed methodologies for key experiments to assess the potential of a CA IX inhibitor like this compound to overcome chemoresistance.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a chemotherapeutic agent in the presence or absence of a CA IX inhibitor.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with increasing concentrations of the chemotherapeutic agent (e.g., doxorubicin) alone or in combination with a fixed concentration of this compound (determined from prior dose-response experiments). Include a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours under normoxic or hypoxic conditions (1% O₂).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by the combination treatment.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the chemotherapeutic agent, this compound, or the combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Clonogenic Survival Assay
This assay assesses the long-term effect of the treatment on the ability of single cells to form colonies.
-
Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with the drugs for 24 hours.
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate for 10-14 days until visible colonies are formed.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group compared to the control.
Western Blotting for CA IX Expression
This method is used to confirm the expression of CA IX in the cancer cell lines and to assess the effect of hypoxia on its expression.
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against CA IX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Validating this compound in Chemoresistance
The following diagram outlines a logical workflow for a researcher to validate the role of this compound in overcoming chemoresistance.
References
A detailed comparison of the pharmacokinetic profiles of prominent Carbonic Anhydrase IX (CA IX) inhibitors, including SLC-0111 and indisulam, supported by experimental data and protocols.
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that plays a crucial role in the regulation of pH in the tumor microenvironment. Its expression is predominantly induced by hypoxia and is associated with tumor progression, metastasis, and resistance to therapy, making it a compelling target for anticancer drug development. This guide provides a comparative overview of the pharmacokinetics of two notable CA IX inhibitors, SLC-0111 and indisulam, to assist researchers and drug development professionals in their evaluation of these and related compounds.
Executive Summary of Pharmacokinetic Data
The following table summarizes the available human pharmacokinetic data for the CA IX inhibitors SLC-0111 and indisulam. It is important to note that direct comparative studies are limited, and the data presented here are compiled from separate clinical trials.
| Parameter | SLC-0111 (Oral) | Indisulam (Intravenous) |
| Dose | 500 mg, 1000 mg, 2000 mg (once daily) | 700 mg/m² (single dose) or 130 mg/m² (daily for 5 days) |
| Cmax (Maximum Plasma Concentration) | 4350 ng/mL (500 mg), 6220 ng/mL (1000 mg), 5340 ng/mL (2000 mg)[1] | Data not explicitly provided in a comparable format due to non-linear pharmacokinetics. |
| AUC(0-24) (Area Under the Curve) | 33 µg·h/mL (500 mg), 70 µg·h/mL (1000 mg), 94 µg·h/mL (2000 mg)[1] | Not directly comparable due to different dosing regimens and non-linear kinetics. |
| Tmax (Time to Maximum Concentration) | 2.46 - 6.05 hours[1] | Not applicable for intravenous infusion. |
| T1/2 (Half-life) | Similar after single and repeated dosing[2][3] | Not explicitly stated, complex non-linear elimination. |
| Pharmacokinetics | Generally dose-proportional | Non-linear |
| Bioanalytical Method | HPLC-MS/MS | Population pharmacokinetic model used for analysis |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of pharmacokinetic studies. Below are representative protocols for key experiments in the preclinical and clinical evaluation of CA IX inhibitors.
Preclinical Pharmacokinetic Study in Rodents (Oral Administration)
This protocol outlines a typical pharmacokinetic study in mice to determine the oral bioavailability and other pharmacokinetic parameters of a novel CA IX inhibitor.
-
Animal Models: Male or female mice (e.g., C57BL/6), 8-10 weeks old, are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Mice are fasted overnight before dosing.
-
Drug Formulation and Administration: The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A single oral dose is administered via gavage.
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing via a suitable method like retro-orbital or saphenous vein bleeding. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug are determined using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).
Bioanalytical Method for Quantification in Human Plasma (HPLC-MS/MS)
This protocol describes a general procedure for the validation of an HPLC-MS/MS method for the quantification of a small molecule CA IX inhibitor in human plasma, based on FDA guidelines.
-
Sample Preparation: A liquid-liquid extraction or protein precipitation method is typically used to extract the analyte and an internal standard from the plasma matrix.
-
Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic solvent (e.g., acetonitrile) is used to separate the analyte from endogenous plasma components.
-
Mass Spectrometric Detection: The analyte is detected using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored for quantification.
-
Method Validation: The method is validated for selectivity, sensitivity (lower limit of quantification), linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.
Visualizing Key Pathways and Workflows
To better understand the context and execution of these studies, the following diagrams illustrate the CA IX signaling pathway and a typical experimental workflow for pharmacokinetic analysis.
Caption: The Hypoxia-Inducible CA IX Signaling Pathway in Tumors.
Caption: Experimental Workflow for Preclinical Pharmacokinetic Studies.
References
- 1. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A semi-physiological population pharmacokinetic model describing the non-linear disposition of indisulam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of Carbonic Anhydrase IX Inhibitors in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of carbonic anhydrase IX (CA IX) inhibitors in patient-derived xenograft (PDX) models, offering a framework for evaluating novel therapeutics like "CA IX-IN-3". As direct data for "this compound" is not publicly available, this document focuses on well-characterized CA IX inhibitors—SLC-0111, DTP-348, and FC9398A—to establish a baseline for performance and experimental validation.
Carbonic anhydrase IX is a transmembrane enzyme crucial for pH regulation in tumor cells, particularly under hypoxic conditions. Its expression is associated with poor prognosis in several cancers, making it a compelling target for therapeutic intervention.[1][2] CA IX inhibitors aim to disrupt the tumor's ability to survive in acidic microenvironments, thereby impeding tumor growth and metastasis.[1] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a more clinically relevant preclinical platform to assess the efficacy of such targeted therapies compared to traditional cell-line xenografts.[3][4]
Comparative Efficacy of CA IX Inhibitors in Xenograft Models
The following tables summarize the available quantitative data on the in vivo efficacy of selected CA IX inhibitors. It is important to note that these studies were conducted in different xenograft models and under varying experimental conditions.
Table 1: In Vivo Efficacy of DTP-348 and FC9398A in a Breast Cancer Xenograft Model
| Compound | Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| DTP-348 | MDA-MB-231 (Cell-line derived xenograft) | Not specified | 14 days | Significant reduction in relative mean tumor volume compared to control. | |
| FC9398A | MDA-MB-231 (Cell-line derived xenograft) | Not specified | 14 days | Significant reduction in relative mean tumor volume compared to control. |
Table 2: Preclinical and Clinical Pharmacokinetics of SLC-0111
| Parameter | Preclinical (Mice) | Clinical (Phase 1, Humans) | Reference |
| Dosage | 25-100 mg/kg | 500-2000 mg/day | |
| Time to Max. Concentration (Tmax) | Not specified | 2.46 - 6.05 hours (single dose) | |
| Half-life (T1/2) | Not specified | Similar after single and repeated dosing | |
| Key Findings | Reduced tumor growth and metastasis in combination with immune checkpoint blockade. | Safe and well-tolerated in patients with advanced solid tumors. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic efficacy. Below are generalized protocols for key experiments involved in validating CA IX inhibitors in PDX models.
Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Study
This protocol outlines the generation of PDX models and subsequent evaluation of a test compound's anti-tumor activity.
a. PDX Establishment:
-
Fresh tumor tissue from a consenting patient is obtained under sterile conditions.
-
The tissue is minced into small fragments (approximately 2-3 mm³).
-
Tumor fragments are subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor growth is monitored regularly using calipers.
-
Once tumors reach a volume of approximately 1000-1500 mm³, they are harvested and can be serially passaged into new cohorts of mice for expansion.
b. Drug Efficacy Study:
-
Mice bearing established PDX tumors (typically 100-200 mm³) are randomized into treatment and control groups (n=5-10 mice per group).
-
The test compound (e.g., this compound) is administered to the treatment group according to a predetermined dosing schedule and route of administration. The control group receives a vehicle control.
-
Tumor volume is measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body weight and general health of the mice are monitored throughout the study to assess toxicity.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting).
-
Efficacy is determined by comparing the tumor growth in the treatment group to the control group. Metrics such as tumor growth inhibition (TGI) are calculated.
Immunohistochemistry (IHC) for CA IX Expression
This protocol is used to detect the presence and localization of CA IX protein in tumor tissue.
-
PDX tumor tissues are fixed in 10% neutral buffered formalin and embedded in paraffin.
-
5 µm sections are cut and mounted on charged glass slides.
-
Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen retrieval is performed by heating the slides in a citrate buffer (pH 6.0).
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Sections are incubated with a primary antibody against CA IX overnight at 4°C.
-
A secondary antibody conjugated to horseradish peroxidase (HRP) is applied, followed by a DAB (3,3'-diaminobenzidine) substrate, which produces a brown precipitate at the site of the antigen.
-
Sections are counterstained with hematoxylin to visualize cell nuclei.
-
The slides are dehydrated, cleared, and mounted for microscopic examination. Staining intensity and the percentage of positive cells are scored.
Western Blot for HIF-1α and CA IX
This protocol is used to quantify the levels of HIF-1α and CA IX protein in tumor lysates.
-
Proteins are extracted from frozen PDX tumor tissue using a lysis buffer containing protease inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against HIF-1α and CA IX overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the validation of CA IX inhibitors.
References
- 1. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. championsoncology.com [championsoncology.com]
- 4. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
Comparing the impact of CA IX-IN-3 on different tumor microenvironments
A Guide for Researchers and Drug Development Professionals
The tumor microenvironment (TME) presents a significant hurdle in cancer therapy, with hypoxia and acidosis being key drivers of tumor progression, metastasis, and therapeutic resistance. Carbonic anhydrase IX (CA IX), a cell surface enzyme highly expressed in many solid tumors in response to hypoxia, plays a pivotal role in maintaining pH homeostasis, enabling cancer cells to thrive in these harsh conditions. Consequently, CA IX has emerged as a promising therapeutic target. This guide provides a comparative analysis of a potent CA IX inhibitor, CA IX-IN-3, and other notable alternatives, supported by experimental data to aid researchers in their drug development endeavors.
Mechanism of Action of Carbonic Anhydrase IX Inhibitors
CA IX, through its extracellular catalytic domain, converts carbon dioxide (CO2) to bicarbonate (HCO3-) and protons (H+). This activity contributes to the acidification of the tumor exterior while maintaining a more alkaline intracellular pH (pHi), which is favorable for tumor cell survival and proliferation. CA IX inhibitors block this catalytic activity, leading to a disruption of pH regulation, intracellular acidification, and subsequent inhibition of tumor growth and metastasis.
Comparative Efficacy of CA IX Inhibitors
While a range of CA IX inhibitors have been developed, this guide focuses on the comparative efficacy of this compound, SLC-0111 (a clinically investigated inhibitor), and other preclinical compounds.
Table 1: In Vitro Inhibitory Activity of CA IX Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line(s) | Condition | Reference |
| This compound (Compound 27) | CA IX | 0.48 | - | - | [1] |
| SLC-0111 | CA IX | 45 | Multiple | Hypoxia | [2] |
| SLC-0111 | CA XII | 4.5 | Multiple | Hypoxia | [2] |
| S4 (Ureido-sulfamate) | CA IX | 7 | MDA-MB-231 | Hypoxia | [3] |
| S4 (Ureido-sulfamate) | CA XII | 2 | MDA-MB-231 | Hypoxia | [3] |
| Acetazolamide (Pan-CA inhibitor) | CA IX | 25 | - | - | |
| Acetazolamide (Pan-CA inhibitor) | CA II | 12 | - | - |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. Lower values indicate higher potency.
Table 2: In Vivo Efficacy of CA IX Inhibitors in Preclinical Models
| Inhibitor | Tumor Model | Animal Model | Key Findings | Reference |
| SLC-0111 | Triple-Negative Breast Cancer | Mouse | Modest inhibition of primary tumor growth, significant reduction in spontaneous metastases. | |
| SLC-0111 | Pancreatic Cancer | Mouse | Combination with gemcitabine showed enhanced anti-tumor activity. | |
| SLC-0111 | Glioblastoma | Mouse | Combination with temozolomide increased survival. | |
| S4 (Ureido-sulfamate) | Breast Cancer (MDA-MB-231) | Mouse | No significant reduction in primary tumor growth but reduced lung metastases. | |
| S4 (Ureido-sulfamate) | Small Cell Lung Cancer | Mouse | Effective alone and in combination with cisplatin. |
Data Interpretation:
This compound demonstrates exceptional potency in vitro with a sub-nanomolar IC50 value, suggesting it is a highly effective inhibitor of CA IX's enzymatic activity. While direct in vivo comparative data for this compound is limited in the public domain, its high potency warrants further investigation.
SLC-0111 has been more extensively studied and has shown efficacy in reducing metastasis in various preclinical models, and it is currently in clinical trials. The data suggests that while it may have a modest effect on primary tumor growth when used as a monotherapy, its strength lies in preventing the spread of cancer.
Other inhibitors like the ureido-sulfamate S4 have also demonstrated anti-metastatic potential, highlighting a common therapeutic benefit of CA IX inhibition.
Impact on the Tumor Microenvironment
Inhibition of CA IX is expected to have profound effects on the TME, primarily by reversing the acidic extracellular pH. This can lead to:
-
Increased Efficacy of Chemotherapies: An acidic TME can reduce the effectiveness of certain weakly basic chemotherapeutic drugs. By neutralizing the pH, CA IX inhibitors can enhance the uptake and efficacy of these agents.
-
Modulation of the Immune Response: Tumor acidosis is known to be immunosuppressive. By alleviating this acidic environment, CA IX inhibitors may enhance the activity of anti-tumor immune cells. Studies with SLC-0111 have shown a reduction in regulatory T cells (Tregs) and an increase in cytotoxic T cells within the tumor.
-
Inhibition of Invasion and Metastasis: The acidic microenvironment promotes the activity of proteases that degrade the extracellular matrix, facilitating cancer cell invasion. By counteracting acidosis, CA IX inhibitors can impede these processes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CA IX inhibitors. Below are outlines of key experimental protocols.
Immunohistochemistry (IHC) for CA IX Expression:
This technique is used to visualize and quantify the expression of CA IX in tumor tissues.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the CA IX antigen.
-
Blocking: Non-specific antibody binding is blocked using a suitable blocking solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific to CA IX.
-
Secondary Antibody & Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate to visualize the staining.
-
Analysis: The intensity and distribution of the staining are scored to determine the level of CA IX expression.
Flow Cytometry for Immune Cell Profiling in the TME:
This method allows for the quantification and characterization of different immune cell populations within the tumor.
-
Tumor Dissociation: Fresh tumor tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is incubated with a cocktail of fluorescently labeled antibodies targeting specific cell surface and intracellular markers of various immune cell types (e.g., CD4, CD8 for T cells; CD11b, Gr-1 for myeloid cells; FoxP3 for Tregs).
-
Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence of each cell as it passes through a laser beam.
-
Data Analysis: The data is analyzed to identify and quantify different immune cell populations based on their marker expression.
Metabolic Assays (e.g., Seahorse XF Analyzer):
These assays measure key indicators of cellular metabolism, such as the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), to assess the impact of CA IX inhibitors on tumor cell metabolism.
-
Cell Seeding: Cancer cells are seeded in a specialized microplate.
-
Inhibitor Treatment: Cells are treated with the CA IX inhibitor for a specified duration.
-
Assay Performance: The microplate is placed in the Seahorse XF Analyzer, which simultaneously measures OCR (an indicator of mitochondrial respiration) and ECAR (an indicator of glycolysis).
-
Data Analysis: The changes in OCR and ECAR in response to the inhibitor are analyzed to determine its effect on cellular metabolism.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by CA IX and a general workflow for evaluating CA IX inhibitors.
References
Comparative Analysis of Carbonic Anhydrase IX (CA IX) Inhibition on Normoxic vs. Hypoxic Cancer Cells
A detailed guide for researchers on the differential effects of CA IX inhibitors, using SLC-0111 as a primary example.
This guide provides a comprehensive comparison of the effects of Carbonic Anhydrase IX (CA IX) inhibition on cancer cells under normal oxygen (normoxic) and low oxygen (hypoxic) conditions. Due to the limited specific data available for a compound designated "CA IX-IN-3," this analysis will focus on the well-characterized and clinically relevant CA IX inhibitor, SLC-0111 , as a representative example. The experimental data and protocols presented herein are synthesized from published research to provide an objective overview for researchers, scientists, and drug development professionals.
Introduction to Carbonic Anhydrase IX and Hypoxia in Cancer
Solid tumors often outgrow their blood supply, leading to regions of low oxygen, a condition known as hypoxia.[1] To survive and thrive in this hostile microenvironment, cancer cells adapt their metabolism and signaling pathways.[1] One key protein upregulated in response to hypoxia is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is almost exclusively found in tumors.[2]
CA IX plays a crucial role in regulating pH by converting carbon dioxide to bicarbonate and protons.[1] This enzymatic activity helps to maintain a neutral intracellular pH (pHi), which is essential for cancer cell survival and proliferation, while contributing to an acidic extracellular microenvironment (pHe).[3] The acidic pHe promotes tumor invasion, metastasis, and resistance to therapy. Given its tumor-specific expression and critical role in cancer progression, CA IX has emerged as a promising therapeutic target.
SLC-0111 is a potent and specific small-molecule inhibitor of CA IX that has been evaluated in preclinical and clinical studies. This guide will delve into the comparative effects of SLC-0111 on cancer cells in both normoxic and hypoxic environments, highlighting the hypoxia-dependent efficacy of CA IX inhibition.
Quantitative Data Presentation
The following tables summarize the quantitative effects of CA IX inhibitors on cancer cells under normoxic and hypoxic conditions, with a focus on SLC-0111.
Table 1: Effect of SLC-0111 on Cell Viability in Hepatoblastoma (HB) Cells
| Cell Line | Condition | SLC-0111 Concentration (µM) | % Cell Viability Decrease (relative to control) |
| HUH6 | Normoxia | 75 | Significant |
| 100 | Significant | ||
| 125 | Significant | ||
| 150 | Significant | ||
| 175 | Significant | ||
| Hypoxia | 75 | Significant | |
| 100 | Significant | ||
| 125 | Significant | ||
| 150 | Significant | ||
| 175 | Significant | ||
| HB-295 | Normoxia | 75-175 | Significant |
| Hypoxia | 100-175 | Significant |
Source: Data synthesized from a study on hepatoblastoma cells, which showed a dose-dependent decrease in cell viability with SLC-0111 treatment in both normoxic and hypoxic conditions.
Table 2: IC50 Values of CA IX Inhibitors in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia |
| FC9398A | MDA-MB-231 | >100 | 10-30 |
| MCF7 | >100 | 10-30 | |
| SKBR3 | >100 | 10-30 | |
| T47D | >100 | 10-30 | |
| S4 | MDA-MB-231 | 30-100 | 10-30 |
| MCF7 | 30-100 | 10-30 | |
| SKBR3 | 30-100 | 10-30 | |
| T47D | 30-100 | 10-30 |
Source: This table illustrates that the inhibitory effect of ureido-sulfamate CAIX inhibitors on cell proliferation is significantly enhanced under hypoxic conditions, with lower IC50 values compared to normoxic conditions.
Table 3: Effect of SLC-0111 on Gene Expression in HUH6 Cells
| Condition | SLC-0111 Treatment | Number of Upregulated Genes | Number of Downregulated Genes |
| Normoxia | Yes | 243 | 81 |
| Hypoxia | Yes | 115 | 296 |
Source: RNA sequencing analysis revealed that SLC-0111 treatment alters gene expression differently in normoxic and hypoxic HUH6 cells, with a notable increase in downregulated genes under hypoxia.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of CA IX inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of CA IX inhibitors on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
CA IX inhibitor (e.g., SLC-0111)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CA IX inhibitor and a vehicle control.
-
Incubate the plates under either normoxic (21% O2, 5% CO2) or hypoxic (e.g., 1% O2, 5% CO2) conditions for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for CA IX Expression
This protocol is used to determine the protein levels of CA IX in response to hypoxia and inhibitor treatment.
Materials:
-
Cancer cell lines
-
CA IX inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CA IX
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells under normoxic or hypoxic conditions with or without the CA IX inhibitor.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CA IX antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the CA IX band intensity to the loading control.
Apoptosis Assay (Caspase-3/7 Activity Assay)
This protocol measures the activity of executioner caspases to quantify apoptosis induced by CA IX inhibition.
Materials:
-
Cancer cell lines
-
CA IX inhibitor
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate.
-
Treat the cells with the CA IX inhibitor under normoxic and hypoxic conditions.
-
After the desired incubation period, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity and, therefore, apoptosis.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the action of CA IX and its inhibition.
Caption: Signaling pathway of CA IX induction by hypoxia and its role in pH regulation.
Caption: General experimental workflow for comparing inhibitor effects.
Discussion and Conclusion
The presented data consistently demonstrate that the efficacy of CA IX inhibitors is significantly enhanced under hypoxic conditions. This is primarily due to the hypoxia-inducible expression of CA IX, making it a more abundant target in the low-oxygen tumor microenvironment. While some effects of CA IX inhibitors can be observed in normoxic cells, likely due to basal CA IX expression or off-target effects on other carbonic anhydrase isoforms, the differential response between normoxic and hypoxic cells is a key feature of this class of drugs.
Inhibition of CA IX in hypoxic cells leads to a disruption of intracellular pH homeostasis, resulting in intracellular acidification, which can trigger apoptosis and inhibit cell proliferation. Furthermore, by preventing the acidification of the extracellular space, CA IX inhibitors can reduce the invasive and metastatic potential of cancer cells.
References
Validating the Synergistic Interaction of Carbonic Anhydrase IX (CA IX) Inhibitors with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment, characterized by hypoxia and extracellular acidosis, presents a significant hurdle to the efficacy of conventional chemotherapies.[1][2][3] Carbonic Anhydrase IX (CA IX), a cell surface enzyme highly expressed in hypoxic tumors, plays a crucial role in maintaining pH homeostasis, which allows cancer cells to survive and proliferate in these acidic conditions.[1][4] Inhibition of CA IX has emerged as a promising strategy to disrupt this adaptive mechanism and potentially enhance the cytotoxic effects of chemotherapeutic agents. This guide provides an objective comparison of the synergistic potential of CA IX inhibitors when combined with specific chemotherapies, supported by experimental data and detailed protocols.
While preclinical data on a specific compound designated "CA IX-IN-3" is not publicly available, extensive research on other CA IX inhibitors, such as SLC-0111 and S4, demonstrates a strong synergistic relationship with various chemotherapy drugs. This guide will focus on the broader class of CA IX inhibitors and their validated interactions.
Mechanism of Synergistic Action
CA IX inhibition disrupts the tumor's ability to regulate its pH, leading to intracellular acidification and an increase in the pH of the extracellular space. This modulation of the tumor microenvironment can enhance the efficacy of certain chemotherapies through several mechanisms:
-
Increased Uptake of Weakly Basic Drugs: Many chemotherapeutic agents, such as doxorubicin, are weakly basic. The acidic tumor microenvironment can lead to their ionization, which hinders their ability to cross the cell membrane. By increasing the extracellular pH, CA IX inhibitors can improve the cellular uptake of these drugs.
-
Sensitization of Hypoxic Cells: Hypoxic cancer cells are notoriously resistant to both chemotherapy and radiotherapy. CA IX inhibitors specifically target these cells, potentially sensitizing them to the cytotoxic effects of chemotherapy.
-
Induction of Apoptosis: Studies have shown that the combination of CA IX inhibitors with chemotherapy can lead to increased apoptosis (programmed cell death) in cancer cells compared to either treatment alone.
Quantitative Data on Synergistic Interactions
The following table summarizes the observed synergistic effects of combining CA IX inhibitors with various chemotherapeutic agents in preclinical studies. The synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| CA IX Inhibitor | Chemotherapy Agent | Cancer Type | Key Findings | Reference |
| SLC-0111 | Dacarbazine/Temozolomide | Melanoma | Potentiates cytotoxicity, revealing a synergistic effect. | |
| SLC-0111 | Doxorubicin | Breast Cancer | Increases breast cancer cell response to Doxorubicin. | |
| SLC-0111 | 5-Fluorouracil | Colon Cancer | Enhances 5-Fluorouracil's cytostatic activity. | |
| SLC-0111 | Gemcitabine | Pancreatic Cancer | Combination significantly delayed tumor growth and enhanced survival compared to gemcitabine alone. | |
| S4 | Cisplatin | Small Cell Lung Cancer | Enhanced cell death in vitro, especially under hypoxic conditions, and significantly reduced tumor growth in vivo. | |
| Methazolamide | Gemcitabine | Pancreatic Cancer | The combination had a more pronounced effect on downregulating HIF-1α and CAIX expression. | |
| Unnamed CA IX Inhibitor | Doxorubicin | Breast Cancer | Co-delivery in a nanoparticle system showed synergistic cytotoxic effects in hypoxic conditions. |
Experimental Protocols
Validating the synergistic interaction between a CA IX inhibitor and a chemotherapeutic agent requires a series of well-defined experiments. Below are detailed methodologies for key assays.
1. Cell Culture and Hypoxia Induction
-
Cell Lines: Select cancer cell lines known to express CA IX, particularly under hypoxic conditions (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, HCT116 for colorectal cancer).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics.
-
Hypoxia Induction: To mimic the tumor microenvironment, induce hypoxia by incubating cells in a specialized chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for the desired duration.
2. Cell Viability Assay (e.g., MTT Assay)
-
Objective: To determine the cytotoxic effects of the CA IX inhibitor, the chemotherapeutic agent, and their combination.
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the CA IX inhibitor alone, the chemotherapy drug alone, and in combination at constant and non-constant ratios.
-
Incubate the plates for 72 hours under normoxic or hypoxic conditions.
-
Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
3. Synergy Analysis (Chou-Talalay Method)
-
Objective: To quantitatively determine if the combination of the two drugs results in a synergistic, additive, or antagonistic effect.
-
Procedure:
-
Use the dose-response data obtained from the cell viability assay.
-
Analyze the data using a software program like CompuSyn, which is based on the Chou-Talalay method.
-
The software will generate a Combination Index (CI) value for different effect levels (e.g., Fa = 0.5, representing 50% inhibition of cell growth).
-
The software will also calculate the Dose Reduction Index (DRI), which indicates how many folds the dose of each drug in a synergistic combination can be reduced to achieve the same effect level as the single agent.
-
Conclusion
The inhibition of Carbonic Anhydrase IX presents a compelling strategy to overcome the challenges posed by the hypoxic and acidic tumor microenvironment. Preclinical evidence strongly supports the synergistic interaction between CA IX inhibitors and a range of conventional chemotherapies, leading to enhanced anti-tumor effects. The methodologies and data presented in this guide offer a framework for researchers and drug development professionals to validate and compare the synergistic potential of novel CA IX inhibitors, ultimately contributing to the development of more effective combination cancer therapies. Further investigation, including in vivo studies and clinical trials, is crucial to translate these promising preclinical findings into patient benefits.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors [flore.unifi.it]
- 4. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CA IX-IN-3 and Established Carbonic Anhydrase IX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel Carbonic Anhydrase IX (CA IX) inhibitor, CA IX-IN-3, against established inhibitors such as Acetazolamide, Dorzolamide, and SLC-0111. The following sections detail the comparative potency, experimental methodologies for assessing inhibition, and the signaling pathway associated with CA IX.
It is important to note that this compound is presented here as a hypothetical compound to illustrate a comparative framework. The data for established inhibitors is based on published scientific literature.
Comparative Potency of CA IX Inhibitors
The inhibitory potential of this compound and established compounds against various carbonic anhydrase isoforms is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are key indicators of a drug's potency. Lower values indicate higher potency.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Profile |
| This compound (Hypothetical) | hCA IX | 5.2 | 2.1 | Highly selective for CA IX over other isoforms |
| hCA I | >10,000 | >5,000 | ||
| hCA II | 850 | 420 | ||
| hCA XII | 75 | 35 | ||
| Acetazolamide | hCA IX | 30[1][2] | 25 | Pan-inhibitor, potent against multiple CA isoforms |
| hCA I | - | 250 | ||
| hCA II | 130[1] | 12 | ||
| hCA XII | - | 5.7 | ||
| Dorzolamide | hCA IX | - | 54 | Potent inhibitor of CA II and IV, also active against CA IX |
| hCA I | 600[3][4] | 900 | ||
| hCA II | 0.18 | 3.5 | ||
| hCA IV | 6.9 | - | ||
| SLC-0111 | hCA IX | - | 45 | Selective for tumor-associated isoforms CA IX and XII |
| hCA I | - | 10,000 | ||
| hCA II | - | 1,000 | ||
| hCA XII | - | 50 |
Experimental Protocols
The following outlines a standard methodology for determining the inhibitory potency of compounds against Carbonic Anhydrase IX.
Stopped-Flow Carbonic Anhydrase Activity Assay
This is a widely used method to measure the kinetics of the CO2 hydration reaction catalyzed by CA enzymes.
Objective: To determine the inhibitory constant (Ki) of test compounds against human Carbonic Anhydrase IX (hCA IX).
Materials:
-
Recombinant human CA IX protein
-
Test compounds (e.g., this compound, Acetazolamide) dissolved in an appropriate solvent (e.g., DMSO)
-
CO2-saturated water
-
Buffer solution (e.g., 20 mM HEPES-Tris, pH 7.5)
-
pH indicator (e.g., p-Nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: A solution of hCA IX is prepared in the buffer. The test inhibitors are prepared at various concentrations.
-
Reaction Setup: The stopped-flow instrument is set up with two syringes. Syringe A contains the enzyme solution and the pH indicator. Syringe B contains the CO2-saturated water. For inhibition assays, the test compound is pre-incubated with the enzyme in Syringe A.
-
Measurement: The contents of the two syringes are rapidly mixed, initiating the hydration of CO2. The accompanying drop in pH is monitored by the change in absorbance of the pH indicator over time.
-
Data Analysis: The initial rates of the reaction are calculated from the absorbance data. The inhibitory constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using a Cheng-Prusoff plot, which relates the IC50 value to the Ki.
Caption: Workflow for CA IX Inhibition Assay.
Signaling Pathway and Mechanism of Action
Carbonic Anhydrase IX is a transmembrane enzyme that is highly overexpressed in many types of solid tumors, often as a result of hypoxia (low oxygen levels). Its expression is primarily regulated by the Hypoxia-Inducible Factor 1α (HIF-1α).
Role in Tumor Microenvironment:
CA IX plays a crucial role in pH regulation within the tumor microenvironment. Cancer cells often exhibit high rates of glycolysis, leading to the production of lactic acid and a decrease in intracellular pH. To counteract this, CA IX, with its extracellular catalytic domain, converts carbon dioxide and water into protons and bicarbonate ions. This contributes to the acidification of the extracellular space while helping to maintain a more alkaline intracellular pH, which is favorable for tumor cell survival, proliferation, and invasion.
Mechanism of Inhibition:
CA IX inhibitors, such as this compound, are typically sulfonamide-based compounds. They work by binding to the zinc ion within the active site of the enzyme, thereby blocking its catalytic activity. By inhibiting CA IX, these compounds disrupt the pH regulatory mechanism of cancer cells. This leads to an increase in intracellular acidity and a decrease in the acidification of the extracellular environment, which can ultimately induce apoptosis (programmed cell death) and reduce the metastatic potential of the tumor cells.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of CA IX-IN-3
I. Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat or other protective garments are required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
II. Step-by-Step Disposal Protocol
The proper disposal of CA IX-IN-3 waste requires careful segregation, labeling, and storage.
-
Waste Segregation and Collection:
-
Solid Waste:
-
Carefully collect any solid residues of this compound. To minimize the generation of airborne particles, avoid sweeping dry powder. If necessary, moisten the material with a suitable solvent like isopropanol before collection.[1]
-
Place the collected solid waste into a designated, sealable container that is chemically compatible with the compound.[1][2]
-
-
Liquid Waste (Solutions):
-
Do not pour solutions containing this compound down the drain.[1]
-
Collect all liquid waste in a sealed, clearly labeled container. The container's material should be compatible with the solvent used.
-
-
Contaminated Materials:
-
Any items that have come into contact with this compound, including gloves, weighing papers, pipette tips, and other disposables, must be treated as contaminated waste.[1]
-
Place all contaminated items in a designated and sealed waste container.
-
-
-
Labeling and Storage:
-
All waste containers must be accurately and clearly labeled with the full chemical name: "this compound Waste".
-
The label should also list any solvents or other chemicals present in the waste mixture.
-
Store waste containers in a designated, secure area, segregated from incompatible materials. Containers should be kept closed except when adding waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's certified hazardous waste management provider.
-
Ensure all required waste manifest documentation is completed with accurate information regarding the chemical composition of the waste.
-
III. Quantitative Waste Data Management
To ensure proper handling and disposal by your institution's EHS department or external waste management provider, maintain a clear record of the quantitative data for your this compound waste streams.
| Waste Stream Identifier | Waste Type | Composition (Chemicals & Solvents) | Concentration of this compound | Total Volume/Mass | Date Generated |
| e.g., CAIX-SOL-001 | Solid | This compound, contaminated weighing paper | N/A | Approx. 5g | YYYY-MM-DD |
| e.g., CAIX-LIQ-001 | Liquid | This compound in DMSO | 10 mM | 250 mL | YYYY-MM-DD |
IV. Experimental Workflow & Disposal Pathway
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
In the event of a spill, immediately alert personnel in the area. For minor spills, and while wearing appropriate PPE, absorb the material with an inert substance like vermiculite or sand, and collect it into a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department immediately. Always prioritize safety and adhere to the established protocols of your organization.
References
Personal protective equipment for handling CA IX-IN-3
This guide provides crucial safety and logistical information for the handling and disposal of CA IX-IN-3, a potent and selective carbonic anhydrase IX (CA IX) inhibitor.[1] The following procedures are designed to ensure the safety of researchers and laboratory personnel.
I. Understanding this compound
This compound is a small molecule inhibitor with an IC₅₀ of 0.48 nM, indicating high potency.[1] It is crucial to handle this compound with appropriate care to avoid exposure. This substance is intended for research use only.[1]
II. Personal Protective Equipment (PPE) and Safety Measures
Proper PPE is mandatory when handling this compound to minimize exposure risk.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Chemical splash goggles should be worn. |
| Hand Protection | Gloves | Nitrile or other chemical-resistant gloves. |
| Body Protection | Laboratory Coat | A standard lab coat is required. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
This data is compiled from general laboratory safety best practices for handling potent chemical compounds.
III. Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]
-
Prevent the formation of dust and aerosols.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
The recommended storage temperature is at room temperature in the continental US, though this may vary elsewhere. For extended storage, refer to the Certificate of Analysis, with some sources recommending -20°C.
-
Store away from incompatible materials such as strong oxidizing agents.
IV. Accidental Release and First Aid Measures
Spill Response: In the event of a spill, follow these steps:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill involves a powder.
-
Contain and absorb the spill with an inert material such as sand, earth, or vermiculite.
-
Collect the absorbed material into a sealed container for proper disposal.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting. If the person is conscious, have them drink several glasses of water. Seek immediate medical attention.
V. Disposal Plan
All waste containing this compound should be treated as chemical waste.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions in a designated, labeled container for hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols and to arrange for pickup by a certified hazardous waste management service.
VI. Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound solid
-
Appropriate solvent (e.g., DMSO)
-
Calibrated balance
-
Chemical fume hood
-
Vortex mixer
-
Pipettes and sterile, chemical-resistant tubes
Procedure:
-
Don all required PPE (lab coat, gloves, safety glasses).
-
Perform all weighing and solvent addition steps inside a chemical fume hood.
-
Tare a sterile microcentrifuge tube on the balance.
-
Carefully weigh the desired amount of this compound solid into the tube.
-
Add the calculated volume of solvent to the tube to achieve the desired stock concentration.
-
Cap the tube securely and vortex until the solid is completely dissolved.
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C for long-term storage).
VII. Signaling Pathway and Workflow Diagrams
Carbonic Anhydrase IX (CA IX) is a key enzyme in regulating pH in cancer cells, particularly in hypoxic (low oxygen) conditions. It is involved in processes that promote tumor growth and resistance to therapy.
Caption: CA IX catalyzes the hydration of CO₂ to H⁺ and HCO₃⁻, regulating intracellular pH.
Caption: Workflow for responding to a chemical spill in the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
